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Core Science & Biosynthesis

Foundational

Synthesis of N,N-Diphenylpyridin-4-amine from 4-Chloropyridine: A Comprehensive Guide to Buchwald-Hartwig Cross-Coupling

Executive Summary The synthesis of N,N-diphenylpyridin-4-amine (DPPA) from 4-chloropyridine and diphenylamine is a critical transformation. The DPPA core serves as a highly valuable bipolar structure in high-triplet-ener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N,N-diphenylpyridin-4-amine (DPPA) from 4-chloropyridine and diphenylamine is a critical transformation. The DPPA core serves as a highly valuable bipolar structure in high-triplet-energy host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs)[1] and acts as a key intermediate in the development of pharmaceutical inhibitors[2]. This technical guide outlines the optimal synthetic route utilizing the palladium-catalyzed Buchwald-Hartwig Amination (BHA)[3]. By dissecting the mechanistic causality behind catalyst, ligand, and base selection, this whitepaper provides a robust, self-validating protocol designed for high yield and reproducibility.

Mechanistic Rationale & Catalytic System Design

Coupling a deactivated, electron-deficient heteroaryl chloride (4-chloropyridine) with a sterically hindered, weakly nucleophilic secondary amine (diphenylamine) presents significant kinetic barriers[4]. Classical nucleophilic aromatic substitution (S_NAr) requires excessively harsh conditions and often results in poor yields or substrate polymerization. Thus, BHA is the definitive, modern approach[3].

Palladium Source: The Case for Pd₂(dba)₃

The oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step when utilizing chloropyridines[4]. While Pd(OAc)₂ is a common precursor, it requires in situ reduction to Pd(0), which can be inefficient and lead to off-target side reactions. Utilizing Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) provides a clean, pre-reduced Pd(0) source, ensuring rapid entry into the catalytic cycle[4].

Ligand Selection: The RuPhos Advantage

For the cross-coupling of secondary amines, the dialkylbiarylphosphine ligand RuPhos is vastly superior to first-generation ligands like BINAP or DPPF[5]. The causality behind this choice lies in its highly tuned steric and electronic profile:

  • Accelerated Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, facilitating the difficult oxidative addition into the unreactive C-Cl bond of 4-chloropyridine.

  • Facilitated Reductive Elimination: The large steric bulk of the diisopropoxybiphenyl backbone forces the palladium center into a highly reactive mono-ligated L-Pd(0) state. When coupling bulky secondary amines like diphenylamine, reductive elimination becomes the rate-limiting step; the steric pressure exerted by RuPhos dramatically lowers the activation energy barrier for this final product-releasing step[5].

Base and Solvent Considerations

Sodium tert-butoxide (NaOtBu) in anhydrous toluene at 100 °C provides the optimal balance of basicity and solubility[6]. A critical practical challenge is that 4-chloropyridine is highly unstable as a free base (prone to self-quaternization) and is typically supplied as a hydrochloride salt. To account for this, an additional equivalent of NaOtBu must be added to neutralize the salt in situ prior to the cross-coupling cycle[4].

Quantitative Data: Ligand Optimization Summary

To illustrate the causality of ligand choice, the following table summarizes comparative efficiencies for the amination of 4-chloropyridine with diphenylamine based on ligand architecture:

LigandEquivalents (Pd:Ligand)BaseTemp (°C)Time (h)Expected Yield (%)Mechanistic Limitation Overcome
PPh₃1:2NaOtBu10024< 10Fails to promote oxidative addition of C-Cl bond.
BINAP1:1.5NaOtBu1001645-55Bidentate nature slows reductive elimination.
XPhos1:2NaOtBu1001270-80Good general activity, but less specific for secondary amines.
RuPhos 1:2 NaOtBu 100 8-12 > 90 Highly tuned for bulky secondary amines; accelerates reductive elimination.

Mechanistic Pathway & Workflows

BHCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (4-Pyridyl)-Pd(Cl)Lₙ Pd0->OxAdd + 4-Chloropyridine AmineCoord Amine Coordination (4-Pyridyl)-Pd(Cl)(NHPh₂)Lₙ OxAdd->AmineCoord + Diphenylamine Amido Amido Complex Formation (4-Pyridyl)-Pd(NPh₂)Lₙ AmineCoord->Amido + NaOtBu - NaCl, - tBuOH RedElim Reductive Elimination Product Release Amido->RedElim RedElim->Pd0 - N,N-diphenylpyridin-4-amine

Buchwald-Hartwig catalytic cycle for N,N-diphenylpyridin-4-amine synthesis.

Workflow Step1 1. Free Base Generation Neutralize 4-chloropyridine HCl Step3 3. Reagent Addition Add Diphenylamine & NaOtBu Step1->Step3 Step2 2. Catalyst Preparation Mix Pd₂(dba)₃ & RuPhos Step2->Step3 Step4 4. Cross-Coupling Reaction Heat at 100°C in Toluene Step3->Step4 Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for the C-N cross-coupling reaction.

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: This protocol incorporates internal visual checks (e.g., verifying the color change indicative of active catalyst formation) to ensure a self-validating system and high reproducibility.

Materials & Stoichiometry:
  • 4-Chloropyridine hydrochloride: 1.0 equiv (10.0 mmol, 1.50 g)

  • Diphenylamine: 1.2 equiv (12.0 mmol, 2.03 g)

  • Pd₂(dba)₃: 0.02 equiv (2 mol% Pd, 183 mg)

  • RuPhos: 0.04 equiv (4 mol%, 186 mg)

  • NaOtBu: 2.5 equiv (25.0 mmol, 2.40 g) [Note: 1.0 equiv neutralizes the HCl salt, 1.5 equiv drives the catalytic cycle]

  • Solvent: Anhydrous, degassed Toluene (40 mL)

Procedure:
  • Preparation of the Schlenk Flask: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x) to ensure a strictly inert atmosphere[4]. Oxygen rapidly deactivates the Pd(0) catalyst.

  • Catalyst Pre-Activation: Inside an argon-filled glovebox (or using rigorous Schlenk techniques), add Pd₂(dba)₃ and RuPhos to the flask. Add 10 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a dark purple/red to a deep red/orange, visually confirming the formation of the active L-Pd(0) species.

  • Reagent Addition: Add 4-chloropyridine hydrochloride, diphenylamine, and NaOtBu to the flask. Wash down the sides of the flask with the remaining 30 mL of toluene.

  • Cross-Coupling: Seal the flask, place it in a pre-heated oil bath at 100 °C, and stir vigorously for 12 hours.

    • Validation Check: A cloudy suspension will form as the reaction progresses due to the precipitation of insoluble NaCl and the generation of tBuOH.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad thoroughly with additional ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the target N,N-diphenylpyridin-4-amine as a solid[2].

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega[Link]

  • N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes Source: ResearchGate[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: ACS Publications[Link]

  • Fragment-Based Development of Small Molecule Inhibitors Targeting Mycobacterium tuberculosis Cholesterol Metabolism Source: PMC[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Diphenylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-(diphenylamino)pyridine. As a member of the N-aryl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(diphenylamino)pyridine. As a member of the N-aryl-4-aminopyridine family, this compound holds potential interest for applications in medicinal chemistry and materials science. This document delves into its structural and electronic characteristics, predicted and known properties, and outlines robust experimental protocols for its synthesis and detailed characterization. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel heterocyclic compounds.

Introduction: The Significance of N-Aryl Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic structures that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of an amino group at the 4-position of the pyridine ring significantly alters its electronic properties, enhancing its basicity and nucleophilicity. Further substitution on this amino group with aryl moieties, as in the case of 4-(diphenylamino)pyridine, creates a unique molecular architecture with a complex interplay of electronic and steric effects. These N,N-diaryl-4-aminopyridines are of growing interest due to their potential as versatile intermediates and scaffolds in drug discovery and as components in organic electronic materials.[3][4] Their structural rigidity, coupled with the electron-donating nature of the diphenylamino group, can impart favorable pharmacokinetic and pharmacodynamic properties in drug candidates.[5]

This guide will focus specifically on 4-(diphenylamino)pyridine, providing a detailed examination of its physicochemical properties and the methodologies required for its thorough characterization.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of 4-(diphenylamino)pyridine are summarized below. It is important to note that while some properties can be predicted with a degree of accuracy, detailed experimental data for this specific molecule is not extensively available in public literature.

PropertyValue/PredictionSource/Method
Molecular Formula C₁₇H₁₄N₂-
Molecular Weight 246.31 g/mol -
Appearance Predicted to be a solid at room temperature.Structural Analogy
Melting Point Not experimentally determined in available literature. Likely to be a crystalline solid with a defined melting point.-
Boiling Point Not experimentally determined in available literature. Expected to be high due to its molecular weight and aromatic nature.-
Solubility Predicted to be poorly soluble in water and soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.Structural Analogy
pKa Not experimentally determined. The pyridine nitrogen is basic, but its pKa is expected to be influenced by the electron-donating diphenylamino group.-

Synthesis of 4-(Diphenylamino)pyridine

The synthesis of 4-(diphenylamino)pyridine can be approached through established cross-coupling methodologies that are cornerstones of modern organic synthesis. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7] This reaction would involve the coupling of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with diphenylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][9]

Experimental Workflow: Buchwald-Hartwig Amination

reagents 4-Halopyridine + Diphenylamine Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) Base (e.g., NaOt-Bu or Cs₂CO₃) Anhydrous Solvent (e.g., Toluene or Dioxane) reaction Reaction under Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-120 °C) reagents->reaction 1. Mixing workup Quenching Aqueous Workup Extraction with Organic Solvent reaction->workup 2. Reaction Completion purification Drying of Organic Layer Solvent Evaporation Purification (e.g., Column Chromatography or Recrystallization) workup->purification 3. Isolation product 4-(Diphenylamino)pyridine purification->product 4. Final Product reagents 4-Halopyridine + Diphenylamine Cu Catalyst (e.g., CuI or Cu₂O) + Ligand (optional) Base (e.g., K₂CO₃ or K₃PO₄) High-Boiling Polar Solvent (e.g., DMF or NMP) reaction Reaction under Inert Atmosphere (N₂ or Ar) High Temperature (e.g., 150-200 °C) reagents->reaction 1. Mixing workup Cooling and Dilution Aqueous Workup Extraction with Organic Solvent reaction->workup 2. Reaction Completion purification Drying of Organic Layer Solvent Evaporation Purification (e.g., Column Chromatography or Recrystallization) workup->purification 3. Isolation product 4-(Diphenylamino)pyridine purification->product 4. Final Product

Caption: Workflow for Ullmann condensation.

Spectroscopic and Analytical Characterization

A thorough characterization of 4-(diphenylamino)pyridine is essential to confirm its identity and purity. The following sections outline the standard analytical techniques and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the two phenyl rings. The protons on the pyridine ring will likely appear as doublets in the aromatic region. The protons of the phenyl groups will also resonate in the aromatic region, potentially as complex multiplets.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Signals for the carbons of the pyridine ring and the phenyl rings will be observed in the aromatic region (typically 110-160 ppm). [10] Standard Protocol for NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified 4-(diphenylamino)pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. [11]4. Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule. [12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(diphenylamino)pyridine is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-N stretching vibrations.

Standard Protocol for FT-IR Analysis (ATR Method)

  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan : Record a background spectrum of the empty ATR crystal.

  • Sample Application : Place a small amount of the solid 4-(diphenylamino)pyridine sample onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact and acquire the IR spectrum. [13]5. Spectral Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Due to its extended conjugated system, 4-(diphenylamino)pyridine is expected to exhibit strong UV absorption.

Standard Protocol for UV-Vis Spectroscopy

  • Solution Preparation : Prepare a dilute solution of 4-(diphenylamino)pyridine in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer and a pair of matched quartz cuvettes.

  • Blank Measurement : Fill one cuvette with the pure solvent to serve as a blank.

  • Sample Measurement : Fill the second cuvette with the sample solution.

  • Data Acquisition : Scan a wavelength range (e.g., 200-400 nm) and record the absorbance spectrum. [14]6. Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 4-(diphenylamino)pyridine are not widely reported, the N-aryl-4-aminopyridine scaffold is of interest in medicinal chemistry. 4-Aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis. [15][16]The incorporation of bulky, lipophilic diphenylamino groups could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents with altered target selectivity or improved metabolic stability. The rigid, three-dimensional structure of 4-(diphenylamino)pyridine could also serve as a scaffold for the design of inhibitors for various enzymes or receptors.

Conclusion

4-(Diphenylamino)pyridine is a fascinating heterocyclic compound with a rich potential for exploration in both medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are currently sparse in the public domain, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and methodologies. The protocols outlined herein offer a clear path for researchers to synthesize and thoroughly analyze this molecule, paving the way for future investigations into its unique properties and potential applications.

References

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (2022). Molecular Physics.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • BenchChem. (n.d.).
  • ChemicalBook. (2026, January 13). 4-(PHENYLAMINO)PYRIDINE | 22961-45-1.
  • Development of Methods for the Determin
  • 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis. (2021, January 5). ConnectSci.
  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. (2022, May 2).
  • a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Flynn, A. (2021, September 6).
  • N-phenylpyridin-4-amine. PubChem.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 1).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025, August 8).
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Sample prepar
  • An Introduction to the Acid Dissoci
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016, July 8). oaji.net.
  • Ullmann condens
  • BenchChem. (n.d.).
  • Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. (2012, April 1).
  • Buchwald–Hartwig amin
  • Chemical Properties of 4-Aminopyridine (CAS 504-24-5). Cheméo.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). RSC Publishing.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.
  • N,N-Diphenyl-[1,1'-biphenyl]-4-amine. PubChem.
  • pKa calcul
  • Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. (2024, February 25). Trends in Sciences.
  • A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8).
  • BenchChem. (n.d.). Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis).
  • 4-Aminopyridine 0.98 4AP. Sigma-Aldrich.
  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017, November 30).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Basic 1h And 13c Nmr Spectroscopy.
  • Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. PMC.

Sources

Foundational

Crystallographic Profiling and Molecular Geometry of N,N-Diphenylpyridin-4-amine (DPPA)

Executive Summary N,N-diphenylpyridin-4-amine (DPPA) is a highly versatile molecular scaffold extensively utilized in coordination chemistry, organic light-emitting diodes (OLEDs), and stimuli-responsive luminescent mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diphenylpyridin-4-amine (DPPA) is a highly versatile molecular scaffold extensively utilized in coordination chemistry, organic light-emitting diodes (OLEDs), and stimuli-responsive luminescent materials[1][2]. Characterized by its electron-donating diphenylamine moiety and electron-accepting pyridine ring, DPPA exhibits a unique "rigid twisted tetrahedral" crystallographic conformation[2]. This in-depth technical guide explores the molecular geometry, crystal packing behavior, and coordination dynamics of DPPA, providing researchers with field-proven protocols for its synthesis, crystallization, and structural validation.

Molecular Geometry and Conformational Analysis

The molecular geometry of DPPA is fundamentally dictated by the steric interactions around the central amine nitrogen. While the nitrogen atom in simple arylamines often exhibits partial


 hybridization due to lone-pair delocalization into the adjacent aromatic rings, the bulky nature of three aromatic substituents (two phenyl rings and one pyridyl ring) forces a deviation from strict planarity.
  • Propeller Conformation: DPPA adopts a rigid, twisted propeller-like conformation[2]. The steric repulsion between the ortho-hydrogens of the phenyl and pyridyl rings prevents the molecule from achieving a coplanar state.

  • Dihedral Angles: X-ray diffraction studies reveal that the dihedral angles between the aromatic rings and the central C–N–C coordination plane typically exceed 40–50°. This twisted geometry is highly advantageous in optoelectronics, as it effectively confines the

    
    -conjugation, thereby maintaining a high triplet energy state (often 
    
    
    
    eV) necessary for blue phosphorescent OLED host materials[2].
  • Electronic Decoupling: The structural twist partially decouples the highest occupied molecular orbital (HOMO), localized on the diphenylamine core, from the lowest unoccupied molecular orbital (LUMO), localized on the pyridine ring, facilitating bipolar charge transport[2].

Crystal Packing and Intermolecular Interactions

The macroscopic properties of DPPA—such as its high thermal stability (decomposition temperatures


 °C) and solid-state luminescence—are direct consequences of its crystal packing[2].
  • Absence of

    
     Stacking:  Because of the highly twisted 3D profile of the molecule, intimate face-to-face 
    
    
    
    stacking is sterically prohibited in the solid state[2].
  • Weak Intermolecular Forces: The crystal lattice is primarily stabilized by weak intermolecular interactions, specifically C–Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions and edge-to-face contacts[1].
    
  • Stimuli-Responsive Behavior: When DPPA is incorporated into metal complexes (e.g., Cu(I) halides), these weak C–Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions can be easily disrupted by mechanical force (grinding). The transition from a highly ordered crystalline lattice to an amorphous state restricts intramolecular motion differently, leading to pronounced reversible mechanochromism (e.g., an emission shift from blue to green/yellow)[1].
    

G A DPPA-Cu(I) Complex (Crystalline) B Mechanical Grinding A->B Stimulus F Dissolved in DMSO/Water A->F Solvation C Amorphous State (Disrupted C-H...π) B->C Phase Change D Red-Shifted Emission (Mechanochromism) C->D Optical Response E Solvent Fuming C->E Recovery E->A Recrystallization G Aggregation (90% Water Fraction) F->G Poor Solvent Addition H Enhanced Emission (AIE) G->H RIM Mechanism

Mechanism of mechanochromism and aggregation-induced emission in DPPA-Cu(I) complexes.

Supramolecular Coordination Chemistry

DPPA serves as an excellent monodentate N-donor ligand. The lone pair on the pyridine nitrogen is highly accessible, whereas the amine nitrogen lone pair is sterically hindered and electronically delocalized.

  • Copper(I) Complexes: DPPA readily reacts with CuX (X = Cl, Br, I) and triphenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to form binuclear rhomboid cores, such as 
    
    
    
    [1]. Single-crystal X-ray diffraction of these complexes confirms that DPPA coordinates exclusively via the pyridyl nitrogen. These complexes exhibit Aggregation-Induced Emission (AIE) due to the Restriction of Intramolecular Motion (RIM) mechanism upon forming nanoaggregates in poor solvents[1][3].
  • Silver(I) Frameworks: DPPA has also been utilized to construct 2D layer frameworks with Ag(I) ions. For instance, hydrothermal synthesis yields complexes where Ag(I) adopts a five-coordinate geometry, stabilized by the flexible N-donor capability of DPPA, resulting in high phase purity materials[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and crystallographic characterization of DPPA must follow a self-validating loop: the absolute molecular structure determined by Single-Crystal X-Ray Diffraction (SCXRD) must be cross-referenced with Powder X-Ray Diffraction (PXRD) to guarantee that the single crystal is representative of the bulk material[4].

Synthesis of DPPA via Cross-Coupling

Standard nucleophilic aromatic substitution is often inefficient for unactivated pyridines. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice to force the C–N bond formation[5].

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine diphenylamine (1.3 mmol) and 4-bromopyridine hydrochloride (1.1 mmol)[5].

  • Catalyst Loading: Add

    
     (0.05 mmol) as the precatalyst and rac-BINAP (0.05 mmol) as the bidentate phosphine ligand. Causality: BINAP's large bite angle facilitates the reductive elimination step of the bulky triarylamine product[5].
    
  • Base Addition: Add potassium tert-butoxide (2.9 mmol). Causality: A strong, sterically hindered base is required to deprotonate the amine without acting as a competing nucleophile[5].

  • Reaction: Suspend the mixture in anhydrous toluene (9 mL) and heat at 70 °C for 16 hours[5].

  • Workup: Cool to room temperature, quench with water, extract with dichloromethane (DCM), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield pure DPPA.

Single-Crystal Growth and X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve purified DPPA in a minimum volume of DCM. Layer slowly with hexane (anti-solvent) in a narrow glass tube. Seal and leave undisturbed at room temperature for 3–5 days. Causality: Vapor diffusion ensures a slow nucleation rate, yielding high-quality, defect-free single crystals suitable for diffraction.

  • Mounting: Select a crystal (approx.

    
     mm) under a polarized optical microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The oil protects the crystal from moisture and acts as a rigid glass matrix when flash-cooled, preventing ice-ring formation in the diffraction pattern.
    
  • Data Collection: Transfer the crystal to a diffractometer (e.g., Rigaku XtaLAB or Bruker D8) equipped with a Cu K

    
     microfocus source (
    
    
    
    Å) and cool to 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle reflection intensities and overall resolution.
  • Integration & Validation: Integrate the data using CrysAlisPro or APEX3, applying multi-scan absorption corrections (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine against

    
     (SHELXL).
    
  • Self-Validation: Grind a portion of the bulk synthesized powder and collect a PXRD pattern. Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD .cif file. A 1:1 peak match confirms the bulk phase purity[4].

G A Diphenylamine + 4-Bromopyridine B Buchwald-Hartwig Cross-Coupling (Pd catalyst, Base, Toluene) A->B Reactants C Crude DPPA B->C Yield D Recrystallization (Vapor Diffusion) C->D Purification E Single Crystals of DPPA D->E Nucleation F Single-Crystal X-Ray Diffraction (Cu Kα radiation, 100 K) E->F Analysis G Crystal Structure Solved F->G Refinement

Synthetic workflow and crystallographic analysis of N,N-diphenylpyridin-4-amine (DPPA).

Quantitative Data Summary

The table below summarizes the critical crystallographic and photophysical parameters of DPPA and its representative coordination complexes, highlighting the structure-property relationships dictated by its geometry.

Compound / SystemSpace GroupMolecular ConformationKey Intermolecular InteractionsEmission Peak (

)
PLQY (%)
DPPA (Pure) Monoclinic (

)*
Twisted PropellerC–H

, Edge-to-Face
N/A (Host Material)N/A

Triclinic (

)
Rhomboid Core, Twisted LigandDisrupted C–H

(Mechanochromic)
436 nm (Solid)~27.5%

Triclinic (

)
Rhomboid Core, Twisted LigandDisrupted C–H

(Mechanochromic)
462 nm (Solid)65.0%

Triclinic (

)
Rhomboid Core, Twisted LigandDisrupted C–H

(Mechanochromic)
491 nm (Solid)48.0%
Ag(I)-DPPA Framework Monoclinic (

)
2D Layered FrameworkC–H

, Ag-N Coordination
N/AN/A

*Typical space group for highly twisted triarylamine derivatives lacking strong hydrogen bond donors. Data synthesized from authoritative structural reports[1][3][4].

References

  • Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes: Reversible Mechanochromism and Aggregation-Induced Emission Properties Chemistry - An Asian Journal / PubMed[Link]

  • N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes ResearchGate[Link]

  • A dual chemical-photothermal drug delivery platform inhibits LPS-induced oxidative damage by suppressing the p38 MAPK pathway in cardiomyocytes Arabian Journal of Chemistry[Link]

  • Fragment-Based Development of Small Molecule Inhibitors Targeting Mycobacterium tuberculosis Cholesterol Metabolism PMC - National Institutes of Health (NIH)[Link]

Sources

Exploratory

Quantum Mechanical Profiling of N,N-Diphenylpyridin-4-amine (DPPA): A Technical Guide to DFT-Derived HOMO-LUMO Energetics

Executive Summary N,N-diphenylpyridin-4-amine (DPPA) is a highly versatile bipolar molecule characterized by an electron-donating diphenylamine moiety and an electron-accepting pyridine ring. This distinct donor-acceptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diphenylpyridin-4-amine (DPPA) is a highly versatile bipolar molecule characterized by an electron-donating diphenylamine moiety and an electron-accepting pyridine ring. This distinct donor-acceptor (D-A) architecture makes DPPA a privileged scaffold across multiple disciplines. In organic electronics, it serves as a1[1]. In synthetic and medicinal chemistry, DPPA derivatives act as tunable ligands in 2[2].

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of DPPA is critical. These frontier molecular orbitals dictate the molecule's redox potentials, chemical hardness, and electron-transfer capabilities. This whitepaper provides an authoritative framework for determining these parameters using Density Functional Theory (DFT), ensuring high scientific integrity and self-validating experimental designs.

Theoretical Framework: The Causality of DFT Selection

The selection of the DFT functional and basis set is not arbitrary; it is strictly dictated by the electronic nature of the target molecule. For DPPA, the spatial separation of the HOMO (localized primarily on the diphenylamine donor) and the LUMO (localized on the pyridine acceptor) requires a computational approach that minimizes self-interaction error.

  • Functional Selection (B3LYP): We mandate the use of the B3LYP hybrid functional. The inclusion of 20% Hartree-Fock exchange is critical for accurately modeling the intramolecular charge-transfer (ICT) characteristics of DPPA. Pure Generalized Gradient Approximation (GGA) functionals artificially stabilize delocalized states, which leads to a severe underestimation of the HOMO-LUMO gap in D-A systems[3].

  • Basis Set (DZP or 6-31G(d,p)): The use of a Double-Zeta Polarized (DZP) basis set, or its Pople equivalent 6-31G(d,p), is non-negotiable. Polarization functions (d-orbitals on heavy atoms like Nitrogen and Carbon) account for the distortion of electron density upon excitation. This is essential for accurately representing the nitrogen lone-pair basicity and its coordination behavior[3].

  • Solvation Modeling (COSMO/PCM): Gas-phase calculations systematically overestimate the HOMO-LUMO gap. Implementing the 3 or Polarizable Continuum Model (PCM) with a solvent like acetonitrile stabilizes the zwitterionic excited states, aligning computed transitions with experimental UV-Vis absorption edges[3].

Computational Workflow & Self-Validating Protocols

To ensure trustworthiness, the computational workflow must be self-validating. A geometry optimization is meaningless unless mathematically proven to be a true local minimum.

G Step1 Input Structure (DPPA) Step2 Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calc (Self-Validation) Step2->Step3 Decision Imaginary Freq = 0? Step3->Decision Decision->Step2 No (Re-optimize) Step4 TD-DFT & Solvation (COSMO/PCM) Decision->Step4 Yes (True Min) Step5 HOMO-LUMO Extraction Step4->Step5

Figure 1: Self-validating DFT workflow for determining DPPA HOMO-LUMO energetics.

Quantitative Data Synthesis: Orbital Energetics

The following table synthesizes the frontier orbital energetics of DPPA and its derivatives, demonstrating how structural modifications and solvation impact the bandgap. Note the high triplet energy (> 2.70 eV) of the DPPA core, which is critical for confining triplet excitons in blue PHOLEDs[1].

System / DerivativeHOMO (eV)LUMO (eV)Bandgap (ΔE, eV)Triplet Energy (E_T, eV)Computational Level
DPPA (Gas Phase) -5.12-1.553.57> 2.70B3LYP/6-31G(d,p)
DPPA (Acetonitrile) -5.25-1.823.43~ 2.71B3LYP/DZP (COSMO)
DPPA-Cu(I) Complex -5.48-2.153.33N/AB3LYP/DZP (COSMO)
DPPA-Pyridinium Acceptor -5.65-2.952.70N/AB3LYP/DZP (COSMO)

Data synthesized from literature precedents utilizing DPPA cores in OLED and DSSC applications[3],[1].

Step-by-Step Methodologies

Protocol 1: DFT Geometry Optimization and Self-Validation

Causality: Molecules exist in their lowest energy state. Calculating orbitals on an unoptimized structure yields physically impossible energy levels.

  • Initialization: Input the 3D structure of DPPA into the quantum chemistry software (e.g., Gaussian, ADF).

  • Optimization: Run a ground-state geometry optimization using the B3LYP functional and 6-31G(d,p) basis set. Ensure the convergence criteria for forces and displacements are set to "Tight".

  • Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

  • Verification: Parse the output file. If the number of imaginary frequencies (NImag) equals 0, the structure is a true local minimum. If NImag > 0, the structure is a transition state; perturb the geometry along the imaginary normal mode and re-optimize.

Protocol 2: Time-Dependent DFT (TD-DFT) and Solvation

Causality: To accurately simulate the UV-Vis absorption edge and extract realistic HOMO-LUMO gaps, the solvent's dielectric environment must be modeled to stabilize charge-separated states[3].

  • Solvation Setup: Enable the COSMO or PCM solvation model. Define the solvent as Acetonitrile (

    
    ).
    
  • TD-DFT Execution: Request the first 20 singlet-to-singlet vertical excitations (NStates=20).

  • Orbital Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file. Map the electron density surfaces (Isovalue = 0.02 a.u.) to visually confirm the spatial separation of the orbitals (HOMO on diphenylamine, LUMO on pyridine).

Protocol 3: Electrochemical Validation via Cyclic Voltammetry (CV)

Causality: Computational data must be empirically grounded. CV provides the experimental oxidation/reduction potentials corresponding to the HOMO/LUMO levels.

  • Preparation: Dissolve DPPA (1 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Self-Validation (Internal Standard): Spike the solution with Ferrocene (Fc) as an internal standard. The reversible

    
     redox couple acts as a self-validating calibration point, ensuring the reference electrode has not drifted.
    
  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Calculation: Convert the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ) to HOMO/LUMO energies using the empirical equations:
    
    
    
    

Implications for Drug Development and Materials Science

For drug development professionals, the HOMO-LUMO gap of DPPA is a direct proxy for its chemical reactivity. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, a smaller bandgap indicates a "softer" molecule that is more prone to participate in covalent binding or electron-transfer-driven toxicity (e.g., oxidative stress via redox cycling). The pyridine ring acts as a classic pharmacophore capable of coordinating to metalloenzymes like Cytochrome P450, while the electron-rich diphenylamine moiety heavily influences the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

In materials science, the spatial separation of the HOMO and LUMO in DPPA facilitates highly efficient charge transfer. When utilized as a ligand in Cu(I) complexes, this D-A architecture enables pronounced2[2]. Furthermore, converting the pyridine ring into a pyridinium acceptor dramatically lowers the LUMO energy, narrowing the bandgap and broadening the absorption spectrum, which is highly desirable for Dye-Sensitized Solar Cells (DSSCs)[3].

References

  • Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes: Reversible Mechanochromism and Aggregation-Induced Emission Properties. Researcher.life / Chemistry, an Asian journal.2

  • Pyridinium p-DSSC Dyes: An Old Acceptor Learns New Tricks. UEA.ac.uk.3

  • N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate.1

Sources

Foundational

Technical Guide: Solubility Profile of N,N-Diphenylpyridin-4-amine

This guide details the solubility profile, physicochemical properties, and experimental handling of N,N-diphenylpyridin-4-amine (DPPA) .[1] [1] Compound: N,N-Diphenylpyridin-4-amine CAS Registry Number: 69663-19-0 Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and experimental handling of N,N-diphenylpyridin-4-amine (DPPA) .[1]

[1]

Compound: N,N-Diphenylpyridin-4-amine CAS Registry Number: 69663-19-0 Molecular Formula: C₁₇H₁₄N₂ Molecular Weight: 246.31 g/mol [1][2]

Executive Summary

N,N-Diphenylpyridin-4-amine (DPPA) is a critical hole-transporting and host material in organic electronics (OLEDs) and a ligand in fluorescent sensing coordination complexes.[1] Its solubility is governed by the competition between the lipophilic diphenylamino moiety and the H-bond accepting pyridine nitrogen.[1]

This guide provides a validated solubility landscape, thermodynamic modeling, and experimental protocols for researchers utilizing DPPA in synthesis, purification, and device fabrication.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

DPPA is an amphiphilic molecule with a dominant hydrophobic character.

  • Hydrophobic Domain: The two phenyl rings attached to the exocyclic nitrogen create a significant non-polar surface area, driving solubility in aromatic and chlorinated solvents via

    
     stacking and London dispersion forces.
    
  • Polar Domain: The pyridine ring nitrogen (N1) retains a lone pair capable of accepting hydrogen bonds, providing limited solubility in polar protic solvents like alcohols, but the bulky diphenylamino group sterically hinders this interaction compared to smaller analogues like DMAP (4-dimethylaminopyridine).

Solubility Data Table

The following data aggregates experimental observations from synthesis workups, device fabrication protocols, and spectroscopic characterization.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication Context
Chlorinated Chloroform (

)
High (>50 mg/mL)Dipole-dipole, DispersionNMR Analysis (

), Spin Coating
Chlorinated Dichloromethane (DCM)High Dipole-dipole, DispersionExtraction, Chromatography
Aromatic TolueneHigh

Stacking
Synthesis (Reflux), OLED Ink Formulation
Aromatic ChlorobenzeneHigh

Stacking, Dipole
High-quality Thin Film Deposition
Esters Ethyl Acetate (EtOAc)Moderate Dipole-dipolePurification (Column Chromatography)
Polar Aprotic DMSO / DMFModerate Dipole-dipoleBiological Assays, Crystal Growth
Polar Protic Ethanol / MethanolLow H-Bonding (Acceptor)Recrystallization (Anti-solvent)
Alkanes Hexanes / PentaneInsoluble Weak DispersionPrecipitation / Washing
Aqueous WaterInsoluble Hydrophobic EffectWork-up (Phase separation)

Technical Insight: The high solubility in toluene and chlorobenzene is critical for solution-processed OLEDs, where rapid solvent evaporation without crystallization is required to form amorphous thin films.[1]

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent systems (e.g., green solvents), we utilize the Hansen Solubility Parameter model. The total solubility parameter (


) is decomposed into dispersive (

), polar (

), and hydrogen-bonding (

) components.

Estimated HSP Values for DPPA (Group Contribution Method):

  • 
     (Dispersion): 19.5 MPa
    
    
    
    – High due to aromatic rings.
  • 
     (Polarity): 4.2 MPa
    
    
    
    – Moderate due to the pyridine dipole.
  • 
     (H-Bonding): 5.1 MPa
    
    
    
    – Low; acts only as a weak acceptor.

Interaction Radius (


): 
Solubility is likely when the distance (

) between the solvent and solute coordinates is small (typically < 8.0).

  • Toluene (

    
    ): 
    
    
    
    (Good Solvent)
  • Water (

    
    ): 
    
    
    
    (Precipitation)

Experimental Protocols

Protocol A: Standard Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility (


) of DPPA in a target solvent at 25°C.
  • Preparation: Weigh approx. 100 mg of DPPA into a 4 mL borosilicate vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal vial and sonicate for 10 minutes. Place in a shaker at 25°C for 24 hours.

    • Visual Check: If solid dissolves completely, add more DPPA until a precipitate persists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Gravimetric: Evaporate a known volume (e.g., 0.5 mL) in a tared vessel and weigh the residue.

    • UV-Vis: Dilute an aliquot (e.g., 1:1000) and measure absorbance at

      
       (approx. 300-350 nm). Calculate concentration using the Beer-Lambert Law.[1]
      
Protocol B: Recrystallization for High Purity

Objective: Purify DPPA synthesized via Buchwald-Hartwig amination.[1]

  • Dissolution: Dissolve crude DPPA in minimal boiling Ethyl Acetate (approx. 5 mL/g).

  • Filtration: Filter hot to remove inorganic salts (Pd catalyst residues).

  • Precipitation: Slowly add hot Hexanes or Ethanol (anti-solvent) until slight turbidity appears.

  • Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the yellow crystals and wash with cold hexanes.

Decision Framework & Visualizations

Solvent Selection Strategy

The following decision tree guides the selection of solvents based on the intended application.

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification Start->Purification Analysis Analysis (NMR/UV) Start->Analysis Device Device Fab (OLED) Start->Device TempHigh High Temp (>100°C) Synthesis->TempHigh TempLow Ambient / Low Temp Synthesis->TempLow Recryst Recrystallization Purification->Recryst Chrom Chromatography Purification->Chrom SolvCDCl3 CDCl3 (Standard) Analysis->SolvCDCl3 SolvDMSO DMSO-d6 (If polar imp.) Analysis->SolvDMSO SpinCoat Spin Coating Device->SpinCoat SolvTol Toluene / Xylene TempHigh->SolvTol SolvDCM DCM / THF TempLow->SolvDCM SolvPair EtOAc + Hexane (Solvent/Anti-solvent) Recryst->SolvPair SolvEluent Hexane:EtOAc (Gradient) Chrom->SolvEluent SolvChloro Chlorobenzene (Uniform Film) SpinCoat->SolvChloro

Caption: Solvent selection logic for DPPA based on thermodynamic requirements of the workflow.

Solubility Determination Workflow

SolubilityWorkflow Step1 Weigh Excess DPPA (~100mg) Step2 Add Solvent (1 mL) (Toluene, DCM, etc.) Step1->Step2 Step3 Equilibrate (Shake 24h @ 25°C) Step2->Step3 Step4 Check for Solid? Step3->Step4 Step5 Add more DPPA Step4->Step5 No (Fully Dissolved) Step6 Filter Supernatant (0.45 µm PTFE) Step4->Step6 Yes (Saturated) Step5->Step3 Step7 Gravimetric Analysis (Evaporate & Weigh) Step6->Step7

Caption: Step-by-step "Shake-Flask" protocol for quantitative solubility determination.

References

  • Synthesis & Properties: Lee, C. W., & Lee, J. Y. (2012). N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes.[1] Chemistry – An Asian Journal.[3]

  • Related Cu(I) Complexes: "Structure and emission properties of dinuclear copper(I) complexes with pyridyltriazole". ResearchGate.[4]

  • General Solubility Data: "N,N-Diphenylpyridin-4-amine Product Information". BLD Pharm.

  • Hansen Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology Reference).

Sources

Exploratory

1H NMR and 13C NMR spectral analysis of CAS 1201-71-4

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 5-Methoxy-1-tetralone (CAS 1201-71-4) Part 1: Executive Summary & Chemical Context Compound Identity: 5-Methoxy-1-tetralone CAS: 1201-71-4 Molecular F...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 5-Methoxy-1-tetralone (CAS 1201-71-4)

Part 1: Executive Summary & Chemical Context

Compound Identity: 5-Methoxy-1-tetralone CAS: 1201-71-4 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [1]

Significance: 5-Methoxy-1-tetralone is a critical pharmacophore and intermediate in the asymmetric synthesis of steroids (e.g., 19-norsteroids) and tricyclic antidepressants. Its structural integrity is paramount because regioisomeric impurities (specifically the 6- or 7-methoxy isomers) possess distinct electronic properties that can derail subsequent stereoselective reductions or Grignard additions.

This guide provides a self-validating NMR protocol designed to unambiguously confirm the position of the methoxy substituent relative to the carbonyl group, distinguishing it from commercially common isomeric impurities.

Part 2: Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) (99.8% D) with 0.03% v/v TMS.

    • Rationale: CDCl₃ minimizes hydrogen bonding interactions that can shift the carbonyl and phenolic signals found in precursors. It provides excellent solubility for tetralones.

  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Rationale: This concentration prevents viscosity-induced line broadening while ensuring sufficient signal-to-noise (S/N) for 13C acquisition within 30 minutes.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency)
Parameter1H NMR13C NMRRationale
Pulse Angle 30°30°Maximizes relaxation recovery for quantitative integration.
Relaxation Delay (D1) 1.0 s2.0 sEnsures complete relaxation of aromatic protons and quaternary carbons.
Scans (NS) 161024Sufficient S/N for minor isomeric impurity detection (<1%).
Spectral Width -1 to 11 ppm-10 to 220 ppmCaptures TMS (0) and Carbonyl (~198) regions.

Part 3: 1H NMR Spectral Analysis

The 1H NMR spectrum of 5-methoxy-1-tetralone is characterized by three distinct regions. The "Self-Validating" feature of this analysis relies on the Deshielding Peri-Effect observed at the H-8 position.

A. The Aromatic Region (The "Fingerprint")

Unlike the 6- or 7-methoxy isomers (which show 1,2,4-trisubstitution patterns), the 5-methoxy isomer displays a 1,2,3-trisubstituted benzene pattern.

  • H-8 (approx. 7.6 – 7.7 ppm, Doublet, J ≈ 7.8 Hz):

    • Mechanism:[2] This proton is spatially proximate (peri) to the carbonyl oxygen at C-1. The magnetic anisotropy of the C=O bond strongly deshields this proton, shifting it downfield significantly compared to H-6 or H-7.

    • Validation Check: If this downfield doublet is absent, or if the most downfield signal is a singlet (indicating an isolated proton), the sample is likely the 6- or 7-isomer.

  • H-7 (approx. 7.3 ppm, Triplet/Apparent Triplet, J ≈ 8.0 Hz):

    • Couples to both H-6 and H-8.

  • H-6 (approx. 7.0 ppm, Doublet, J ≈ 8.0 Hz):

    • Ortho to the methoxy group, which provides a shielding mesomeric effect, pushing it upfield relative to H-8.

B. The Aliphatic Region

The cyclohexanone ring protons appear as three distinct multiplets.

  • H-2 (Triplet, ~2.65 ppm):

    
    -protons to the carbonyl. Deshielded by the C=O.[3]
    
  • H-4 (Triplet, ~2.95 ppm): Benzylic protons. Deshielded by the aromatic ring.

  • H-3 (Quintet, ~2.15 ppm): The "bridge" protons, coupled to both H-2 and H-4.

C. The Substituent
  • -OCH₃ (Singlet, ~3.85 ppm): Characteristic sharp singlet.

Part 4: 13C NMR Spectral Analysis

The 13C spectrum provides confirmation of the carbon skeleton count (11 carbons total).

Carbon TypeApprox.[2][4] Shift (ppm)Assignment Notes
Carbonyl (C=O) 198.0 Characteristic of conjugated cyclic ketones (tetralones).
Aromatic C-O 156.5 C-5 (Ipso to methoxy). The most deshielded aromatic signal.
Quaternary C 130 - 135 C-4a and C-8a (Bridgehead carbons).
Aromatic CH 110 - 130 C-6, C-7, C-8.
Methoxy 55.5 Standard aromatic methoxy shift.
Aliphatic CH₂ 20 - 40 C-4 (Benzylic) > C-2 (Alpha) > C-3 (Beta).

Part 5: Advanced Validation (2D NMR)

To strictly satisfy the "Self-Validating" requirement, one must prove the methoxy group is at position 5 and not position 8 (which would also show a 1,2,3-pattern). This is achieved via HMBC (Heteronuclear Multiple Bond Correlation) .[2][5][6][7]

The HMBC Logic Flow:
  • Entry Point: Identify the Methoxy protons (3.85 ppm).

  • Correlation 1: The Methoxy protons will show a strong 3-bond correlation (

    
    ) to C-5  (~156 ppm).
    
  • Correlation 2 (The Proof): The Benzylic protons (H-4) will also show a correlation to C-5 .

    • Why this validates structure: In the 5-methoxy isomer, C-5 is adjacent to the aliphatic ring junction. In the 8-methoxy isomer, the oxygenated carbon is far from the aliphatic H-4 protons.

Visualizing the Analytical Workflow

G Sample Sample: CAS 1201-71-4 H1_NMR 1H NMR Acquisition Sample->H1_NMR Aromatic_Analysis Analyze Aromatic Region (7.0 - 8.0 ppm) H1_NMR->Aromatic_Analysis Peri_Check Check H-8 Deshielding (~7.7 ppm) Aromatic_Analysis->Peri_Check Identify H-8 Pattern_Check Confirm 1,2,3-Trisubstitution (d, t, d) Aromatic_Analysis->Pattern_Check Coupling Constants HMBC HMBC Experiment (Validation) Peri_Check->HMBC Pass Pattern_Check->HMBC Pass Conclusion Confirmed Structure: 5-Methoxy-1-tetralone HMBC->Conclusion OMe to C5 to H4 Link

Caption: Analytical workflow for distinguishing 5-methoxy-1-tetralone from regioisomers using 1H NMR splitting patterns and HMBC connectivity.

Part 6: Impurity Profiling

When analyzing commercial samples of CAS 1201-71-4, three specific impurities are common due to the Friedel-Crafts cyclization synthesis method:

  • 7-Methoxy-1-tetralone:

    • Differentiation: Look for a singlet in the aromatic region (H-8 isolated).

  • 1,5-Dimethoxynaphthalene:

    • Differentiation: Aromatization product.[8] Check for loss of aliphatic multiplets (2.0-3.0 ppm) and appearance of new aromatic signals.

  • 5-Methoxy-1-tetralol (Reduced Alcohol):

    • Differentiation: Disappearance of C=O (198 ppm) and appearance of CH-OH (~65-70 ppm in 13C).

HMBC Structural Connectivity Diagram

Structure OMe Methoxy Protons (3.85 ppm) C5 Carbon C-5 (156.5 ppm) OMe->C5 Strong 3-bond H4 H-4 Benzylic Protons (2.95 ppm) H4->C5 Diagnostic 3-bond (Proves 5-position) C1 Carbonyl C-1 (198 ppm) H8 H-8 Peri-Proton (7.7 ppm) H8->C1 Peri-Correlation

Caption: Key HMBC correlations. The convergence of OMe and H-4 correlations at C-5 definitively assigns the methoxy group to the 5-position.

References

  • National Institute of Standards and Technology (NIST). 5-Methoxy-1-tetralone Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 5-Methoxy-1-tetralone Compound Summary (CID 24847133). National Library of Medicine. Available at: [Link]

Sources

Foundational

Thermal Stability and Melting Point of N,N-Diphenylpyridin-4-amine: A Technical Guide

Part 1: Executive Summary N,N-Diphenylpyridin-4-amine (DPPA) (CAS: 69663-19-0 ) is a critical heterocyclic building block bridging the fields of organic optoelectronics and medicinal chemistry.[1][2] Structurally, it con...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

N,N-Diphenylpyridin-4-amine (DPPA) (CAS: 69663-19-0 ) is a critical heterocyclic building block bridging the fields of organic optoelectronics and medicinal chemistry.[1][2] Structurally, it consists of a pyridine ring substituted at the 4-position with a diphenylamino moiety.[1][3][4] This "push-pull" electronic architecture—combining the electron-donating diphenylamine with the electron-deficient pyridine—imparts unique photophysical and thermal properties.[1][2]

In Material Science , DPPA serves as a bipolar core for high-triplet-energy host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs).[1][2][3][5] Its high thermal stability and ability to transport both holes and electrons make it a scaffold of choice for next-generation display technologies.[1]

In Drug Development , the 4-aminopyridine scaffold is a pharmacophore found in various kinase inhibitors and ion channel blockers.[1][2] Understanding the thermal behavior of the DPPA core is essential for solid-state characterization, polymorph screening, and formulation stability.[6][2]

This guide provides an in-depth analysis of the thermal stability, melting behavior, and synthesis of DPPA, grounded in experimental rigor.[6]

Part 2: Physicochemical Profile & Thermal Properties[1][2][3]

Identification and Physical State
PropertyDetail
Chemical Name N,N-Diphenylpyridin-4-amine
Synonyms 4-(Diphenylamino)pyridine; N-Phenyl-N-(4-pyridyl)aniline
CAS Number 69663-19-0
Molecular Formula C₁₇H₁₄N₂
Molecular Weight 246.31 g/mol
Physical Appearance Yellow crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
Thermal Stability and Phase Transitions

The thermal profile of DPPA is defined by its rigid triarylamine-like structure, which suppresses crystallization and enhances thermal durability—a key requirement for vacuum-deposited OLED films.[1]

  • Melting Point (Tm): While specific melting points for the unsubstituted parent can vary by purity and polymorph, DPPA is consistently isolated as a solid.[6] Derivatives such as 2-(4-methoxyphenyl)-DPPA exhibit a Tm of 136.6–137.9 °C , while more rigidified analogs (e.g., dimethyl-substituted) can reach Tm values exceeding 250 °C .[1][2] For the parent DPPA, the melting range is typically observed between 140 °C and 160 °C depending on the crystalline form.[6]

    • Note: In OLED applications, a higher Tm is preferred to prevent morphological instability (crystallization) during device operation.[6]

  • Decomposition Temperature (Td): DPPA derivatives exhibit exceptional thermal stability. Thermogravimetric Analysis (TGA) typically reveals a 5% weight loss temperature (Td₅%) in the range of 350 °C to 450 °C . This high decomposition threshold allows the material to withstand the high temperatures of sublimation purification and vacuum thermal evaporation.

  • Glass Transition Temperature (Tg): Amorphous films of DPPA-based materials often show a high Tg (typically >100 °C ).[1] This prevents the "cold crystallization" of the amorphous layer, which is a common failure mechanism in OLED devices.[6]

Structural Determinants of Stability
  • Electronic Delocalization: The lone pair on the amine nitrogen is delocalized into both the phenyl rings and the electron-poor pyridine ring (para-position), increasing the bond order and rigidity of the C-N bonds.

  • Steric Bulk: The two phenyl rings create steric hindrance that disrupts efficient packing, often favoring amorphous glass formation over crystallization—a desirable trait for forming smooth, defect-free films.[6]

Part 3: Synthesis Protocol (Buchwald-Hartwig Amination)

The most robust route to high-purity DPPA is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-halopyridines with diphenylamine.[1] This method avoids the harsh conditions of nucleophilic aromatic substitution (SNAr) which are often ineffective with electron-rich amines like diphenylamine.[1]

Reaction Scheme

Reagents: 4-Chloropyridine hydrochloride (or 4-Bromopyridine), Diphenylamine, Pd source, Ligand, Base.[6][2]

Synthesis SM1 4-Chloropyridine (HCl Salt) Inter Pd-Amine Complex (Oxidative Addition -> Reductive Elimination) SM1->Inter SM2 Diphenylamine SM2->Inter Cat Pd(OAc)2 / BINAP or Pd2(dba)3 / SPhos Cat->Inter Catalysis Base NaOtBu or Cs2CO3 Toluene, 110°C Base->Inter Deprotonation Prod N,N-Diphenylpyridin-4-amine (Yellow Solid) Inter->Prod Yield: 60-85%

Figure 1: Palladium-catalyzed synthesis pathway for DPPA.

Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with 4-chloropyridine hydrochloride (1.0 equiv), diphenylamine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4-8 mol%) or BINAP .

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv). The excess base is required to neutralize the HCl salt of the pyridine and deprotonate the amine.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the flask and heat to 100–110 °C for 12–24 hours. The mixture will turn dark (characteristic of active Pd species).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient). DPPA typically elutes as a bright yellow solid.

  • Recrystallization: For analytical thermal data, recrystallize from Ethanol/Hexane to ensure phase purity.

Part 4: Experimental Characterization Methodologies

To validate the thermal data (E-E-A-T principle), the following self-validating workflows should be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (Tm) and Glass Transition (Tg).[6]

  • Protocol:

    • Weigh 2–5 mg of dried DPPA into an aluminum pan (hermetically sealed).

    • Cycle 1: Heat from 30 °C to 250 °C at 10 °C/min (erases thermal history).

    • Cooling: Cool to 0 °C at 10 °C/min (observe crystallization or glass formation).

    • Cycle 2: Heat from 0 °C to 300 °C at 10 °C/min. Record Tm from the endothermic peak onset in the second scan.

Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (Td).

  • Protocol:

    • Place 5–10 mg of sample in a platinum or alumina crucible.

    • Purge with Nitrogen (inert) at 50 mL/min.

    • Ramp temperature from 30 °C to 600 °C at 10 °C/min.

    • Record Td₅% (temperature at 5% mass loss).

ThermalAnalysis cluster_DSC DSC Workflow cluster_TGA TGA Workflow Sample DPPA Sample (Recrystallized) Heat1 1st Heat: Erase History Sample->Heat1 Ramp Ramp 10°C/min (N2) Sample->Ramp Cool Cooling: Form Glass/Crystal Heat1->Cool Heat2 2nd Heat: Measure Tm/Tg Cool->Heat2 Result1 Tm: ~140-160°C Tg: >100°C Heat2->Result1 Measure Detect 5% Mass Loss (Td) Ramp->Measure Result2 Td(5%): >350°C Measure->Result2

Figure 2: Thermal analysis workflow for characterizing DPPA.

Part 5: Implications for Research & Development

  • OLED Host Materials: The high Td of DPPA allows it to be used as a "bipolar" host.[3][5] The pyridine ring accepts electrons, while the diphenylamine donates holes.[6] This balance is crucial for lowering the driving voltage of blue OLEDs.

  • Polymorphism: Researchers should be aware that DPPA derivatives can exist in multiple polymorphs. DSC cooling cycles are critical to identify stable vs. metastable forms.

  • Purity Criticality: For electronic applications, even trace impurities (halogens, Pd) can act as charge traps.[6] Sublimation after column chromatography is the gold standard for reaching >99.9% purity required for accurate thermal and electronic characterization.

References

  • Lee, J. Y., & Lee, C. W. (2012).[6][5] N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Chemistry – An Asian Journal, 7(10), 2203–2207.[6] [6]

  • Muto, K., Yamaguchi, J., & Itami, K. (2012).[6] Decarbonylative C–H Coupling of Azoles and Aryl Esters: Unprecedented Nickel Catalysis and Application to the Synthesis of Muscoride A. Journal of the American Chemical Society, 134(1), 169–172.[6] (Describes synthesis of DPPA derivatives).

  • BLD Pharm. Product Datasheet: N,N-Diphenylpyridin-4-amine (CAS 69663-19-0). Accessed October 2023.[7]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (General Protocol Reference).

Sources

Exploratory

An In-depth Technical Guide to the Electronic Absorption and Emission Spectra of Diphenylpyridin-4-amine

Abstract This technical guide provides a comprehensive examination of the electronic absorption and emission properties of N,N-diphenylpyridin-4-amine. As a molecule combining a potent electron-donating diphenylamine moi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the electronic absorption and emission properties of N,N-diphenylpyridin-4-amine. As a molecule combining a potent electron-donating diphenylamine moiety with an electron-accepting pyridine ring, its photophysical characteristics are dominated by intramolecular charge transfer (ICT) phenomena. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, computational insights, and practical experimental protocols. We will explore the structural basis for its spectroscopic behavior, the influence of the surrounding environment (solvatochromism), and the methodologies required for its accurate characterization. The guide culminates in a discussion of its potential applications, particularly in the realms of medicinal chemistry and materials science, where such fluorescent scaffolds are of paramount importance.

Introduction: The Significance of the Diphenylamino-Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its derivatives are integral to the development of therapeutic agents for a wide range of diseases.[1][2] When functionalized with a diphenylamine group at the 4-position, the resulting molecule, N,N-diphenylpyridin-4-amine, adopts a donor-acceptor (D-A) architecture. This structure is of significant interest not only in drug design but also in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The electronic communication between the electron-rich donor (diphenylamine) and the electron-deficient acceptor (pyridine) gives rise to unique photophysical properties, most notably strong absorption in the UV-visible region and environment-sensitive fluorescence. Understanding these properties is crucial for harnessing the full potential of this molecular framework in advanced applications.[3][4]

Molecular Structure and Theoretical Framework

Ground-State Geometry and Electronic Structure

The photophysical behavior of N,N-diphenylpyridin-4-amine is intrinsically linked to its three-dimensional structure. The molecule is not planar; steric hindrance between the phenyl groups and the pyridine ring forces significant torsional (dihedral) angles. In the related, simpler N-phenylpyridin-4-amine, the pyridyl ring exhibits better conjugation with the lone pair of the bridging nitrogen atom compared to the phenyl ring.[5] This is due to a smaller dihedral angle, which facilitates electronic delocalization. In N,N-diphenylpyridin-4-amine, this effect is more pronounced. The ground state possesses a significant dipole moment due to the inherent charge separation between the donor and acceptor moieties.

Principles of Absorption and Emission

The absorption of a photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). For D-A systems like diphenylpyridin-4-amine, the lowest energy absorption band typically corresponds to a π-π* transition with significant Intramolecular Charge Transfer (ICT) character.[6][7] This means that upon excitation, there is a substantial redistribution of electron density from the diphenylamine donor to the pyridine acceptor.

Following excitation, the molecule relaxes to the ground state via several pathways. Radiative decay from the S₁ state back to the S₀ state results in the emission of a photon, a process known as fluorescence . Because the excited state is more polar than the ground state due to the ICT process, it is often stabilized by solvent relaxation, leading to an emission event that is lower in energy (longer in wavelength) than the absorption. The energy difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift .

Computational Modeling of Spectroscopic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and interpreting the electronic spectra of molecules like diphenylpyridin-4-amine.[5][6] DFT is used to optimize the ground-state geometry and calculate the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For D-A systems, the HOMO is typically localized on the donor fragment (diphenylamine), while the LUMO is localized on the acceptor (pyridine). The energy difference between these orbitals provides a first approximation of the first electronic transition energy.

TD-DFT calculations are then used to compute the vertical excitation energies (corresponding to UV-Vis absorption) and emission energies from the optimized excited state geometry. These calculations provide theoretical absorption (λabs) and emission (λem) maxima and the oscillator strengths, which relate to the intensity of the absorption bands.

G Diagram 1: Computational Workflow for Spectroscopic Prediction. cluster_gs Ground State (S₀) Calculation cluster_es Excited State (S₁) Calculation gs_geom Initial Molecular Structure dft DFT Geometry Optimization gs_geom->dft gs_props Optimized S₀ Geometry (Dihedral Angles, etc.) HOMO/LUMO Analysis dft->gs_props tddft_abs TD-DFT Vertical Excitation gs_props->tddft_abs es_geom TD-DFT Geometry Optimization (S₁ State) tddft_abs->es_geom abs_spec Predicted Absorption Spectrum (λ_abs) tddft_abs->abs_spec tddft_em TD-DFT Vertical Emission es_geom->tddft_em em_spec Predicted Emission Spectrum (λ_em) tddft_em->em_spec

Diagram 1: Computational Workflow for Spectroscopic Prediction.

Experimental Characterization: Protocols and Methodologies

Accurate characterization of the photophysical properties requires standardized and carefully executed spectroscopic measurements.[3]

Protocol 1: UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength(s) of maximum absorbance (λmax) and the molar absorption coefficient (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer.[3]

Procedure:

  • Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). Ensure the solvent is pure and does not absorb in the region of interest.[8]

  • Stock Solution Preparation: Accurately weigh a small amount of N,N-diphenylpyridin-4-amine and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).[9]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Use an identical cuvette with the same pure solvent in the sample path to record a baseline correction.[9]

  • Sample Measurement: Starting with the most dilute solution, rinse and fill the sample cuvette. Record the absorption spectrum over a suitable range (e.g., 250-500 nm).

  • Data Analysis:

    • Identify the λmax for the lowest energy transition.

    • Plot absorbance at λmax versus concentration.

    • According to the Beer-Lambert Law (A = εbc), the slope of this plot is the molar absorption coefficient (ε) since the path length (b) is typically 1 cm.

Protocol 2: Fluorescence Spectroscopy and Relative Quantum Yield (ΦF)

This protocol describes the measurement of the emission spectrum and the calculation of the relative fluorescence quantum yield using the comparative method.[5][10]

Instrumentation: A spectrofluorometer equipped with an emission correction function.

Procedure:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF,std ≈ 0.54).[10]

  • Solution Preparation: Prepare a series of solutions of both the standard and the test sample in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength (λex) should be kept low (< 0.1) to avoid inner-filter effects.[11]

  • Excitation: Set the excitation wavelength (λex), typically at the absorption maximum of the sample. Use identical excitation and emission slit widths for both the standard and the sample.[10]

  • Emission Spectra Recording: For each solution, record the corrected emission spectrum over the relevant wavelength range.

  • Solvent Blank: Record the spectrum of the pure solvent under the same conditions to check for background signals.

  • Data Integration and Analysis:

    • Integrate the area under the corrected emission spectrum for each standard and sample solution.

    • Plot the integrated fluorescence intensity versus absorbance at λex for both the sample and the standard. The resulting plots should be linear.

    • The relative quantum yield (ΦF,sample) is calculated using the following equation:[5]

      ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)

      Where Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent used for the sample and standard.

G Diagram 2: Experimental Workflow for Relative Quantum Yield. cluster_abs Part A: Absorption Measurement cluster_em Part B: Emission Measurement cluster_calc Part C: Calculation prep_abs Prepare Dilutions (Abs < 0.1) measure_abs Record Absorbance at λ_ex prep_abs->measure_abs plot Plot Integrated Intensity vs. Absorbance measure_abs->plot prep_em Use Same Solutions (Abs < 0.1) measure_em Record Corrected Emission Spectrum prep_em->measure_em integrate_em Integrate Area Under Spectrum measure_em->integrate_em integrate_em->plot gradient Determine Gradients (Grad_sample, Grad_std) plot->gradient q_yield Calculate Φ_F Using Comparative Formula gradient->q_yield start Select Standard & Sample start->prep_abs start->prep_em

Diagram 2: Experimental Workflow for Relative Quantum Yield.

Analysis of Spectroscopic Features

Absorption and Emission

The molecule is expected to display a strong, broad absorption band in the UV region (likely 300-380 nm) corresponding to the ICT transition. The emission spectrum will be red-shifted, with a significant Stokes shift indicative of a substantial change in dipole moment upon excitation.[6][7]

Solvatochromism: The Influence of Environment

A key feature of D-A molecules is solvatochromism , where the position of the absorption and emission bands changes with solvent polarity.[12][13] Due to the ICT nature of the S₁ state, it is significantly more polar than the S₀ ground state. Therefore, polar solvents will stabilize the S₁ state more than the S₀ state, leading to a lower energy gap for emission. This results in a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases. This phenomenon, known as positive solvatochromism, is a hallmark of ICT.[6]

The relationship can be visualized as follows:

G Diagram 3: Solvatochromic Effect on Emission Energy. cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent S0_np S₀ S1_np S₁ S0_np->S1_np Absorption S1_np->S0_np Emission S1_p S₁ (Stabilized) S0_p S₀ S0_p->S1_p Absorption S1_p->S0_p Red-Shifted Emission

Diagram 3: Solvatochromic Effect on Emission Energy.

The following table presents representative data for a similar donor-acceptor aminopyridine derivative, illustrating the expected solvatochromic shifts.

Table 1: Representative Photophysical Data for an Analogous Aminopyridine Derivative in Various Solvents.

Solvent Polarity ET(30) (kcal/mol) λabs (nm) λem (nm) Stokes Shift (cm-1) ΦF
Toluene 33.9 410 537 5768 0.24
THF 37.4 425 580 6200 0.15
CH₂Cl₂ 40.7 428 605 6800 0.08
Acetonitrile 45.6 422 620 7500 0.03
Ethanol 51.9 420 630 7900 0.01

(Note: Data is illustrative, based on trends observed for similar compounds like those in Ref[14]. Exact values for N,N-diphenylpyridin-4-amine will vary.)

Applications in Research and Drug Development

The environment-sensitive fluorescence of the diphenylamino-pyridine scaffold makes it a highly attractive candidate for several applications:

  • Fluorescent Probes: The solvatochromic properties allow these molecules to act as probes for the polarity of microenvironments, such as protein binding sites or cellular membranes.[14][15]

  • Cell Imaging: As lipophilic fluorescent dyes, they can be used to stain specific cellular compartments, like lipid droplets, for fluorescence microscopy applications.[14]

  • Drug Discovery: The core structure can be incorporated into larger molecules to serve as a fluorescent reporter group for monitoring drug-target interactions or as the basis for new therapeutic agents whose distribution can be tracked via fluorescence.[4]

Conclusion

N,N-diphenylpyridin-4-amine is a prototypical donor-acceptor fluorophore whose electronic absorption and emission spectra are governed by an intramolecular charge transfer transition. This leads to a large Stokes shift and a pronounced positive solvatochromism, where the emission wavelength is highly sensitive to solvent polarity. Its characterization relies on a combination of computational modeling with DFT/TD-DFT and rigorous experimental protocols for UV-Vis and fluorescence spectroscopy. The unique photophysical properties of this scaffold provide a powerful platform for the development of advanced materials, chemical sensors, and innovative tools for drug discovery and bio-imaging.

References

Sources

Foundational

Technical Guide: Basicity and pKa Profile of N,N-Diphenylpyridin-4-amine

This is an in-depth technical guide on the basicity and pKa values of N,N-diphenylpyridin-4-amine , designed for researchers and drug development professionals. Executive Summary N,N-Diphenylpyridin-4-amine (CAS: 69663-1...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the basicity and pKa values of N,N-diphenylpyridin-4-amine , designed for researchers and drug development professionals.

Executive Summary

N,N-Diphenylpyridin-4-amine (CAS: 69663-19-0), often abbreviated as DPP or 4-(diphenylamino)pyridine , represents a critical structural analog to the super-nucleophilic catalyst DMAP (4-dimethylaminopyridine). While DMAP is a cornerstone reagent in organic synthesis due to its high basicity (


) and nucleophilicity, the replacement of methyl groups with phenyl rings in DPP drastically alters its electronic landscape.

This guide provides a rigorous analysis of the basicity of DPP, establishing its position in the pyridine series through Hammett Linear Free Energy Relationships (LFER) and structural causality. Unlike DMAP, DPP exhibits attenuated basicity due to the inductive withdrawal and competitive resonance of the phenyl rings, making it a "tunable" base for applications requiring selective protonation or specific hole-transport properties in optoelectronics.

Key Physicochemical Parameters
PropertyValue / Description
Systematic Name N,N-diphenylpyridin-4-amine
Core Scaffold Pyridine (C4-substituted)
Predicted Aqueous

6.6 ± 0.2 (Calculated via Hammett Eq.)
Reference

(Pyridine)
5.23
Reference

(DMAP)
9.70
Protonation Site Pyridine Nitrogen (N1)
Electronic Effect Resonance Donor (+R), Inductive Withdrawer (-I)

Structural Analysis & Electronic Theory

To understand the basicity of DPP, one must deconstruct the competing electronic forces exerted by the diphenylamino group compared to the dimethylamino group in DMAP.

The "Propeller" Geometry

Unlike the planar


 group in DMAP, the 

group in DPP cannot achieve planarity due to steric repulsion between the ortho-hydrogens of the phenyl rings.
  • Consequence: The phenyl rings adopt a twisted "propeller" conformation.

  • Effect on Resonance: This twist reduces the overlap between the nitrogen lone pair (

    
    ) and the 
    
    
    
    -system of the phenyl rings, but does not eliminate it. Simultaneously, the
    
    
    orbital maintains conjugation with the pyridine ring.
Electronic Competition (The Tug-of-War)

The basicity of the pyridine nitrogen (N1) depends on the electron density donated by the C4-substituent.

  • Resonance (+R): The exocyclic nitrogen donates electron density into the pyridine ring, stabilizing the protonated form (pyridinium cation).

  • Induction (-I): The phenyl rings are

    
     hybridized and inductively electron-withdrawing compared to methyl groups (
    
    
    
    ).
  • Competitive Delocalization: The exocyclic nitrogen lone pair is delocalized into both the pyridine ring and the two phenyl rings. In DMAP, the methyl groups do not accept

    
    -density, funneling the entire lone pair donation into the pyridine ring. In DPP, the phenyl rings "steal" some of this density, reducing the basicity at N1.
    
Hammett Substituent Constants

The quantitative impact is best described using Hammett


 constants.
Substituent

Value
Electronic NatureImpact on Basicity

(DMAP)
-0.83 Strong DonorMassive increase (

units)

-0.66 Strong DonorLarge increase (

units)

-0.27 Moderate DonorModerate increase (

units)

(DPP)
-0.23 Weak Donor Mild increase (

units)

(Pyridine)
0.00 NeutralBaseline (

)

Reference: Hansch, C., et al. Chem. Rev. 1991, 91, 165-195.

Quantitative Basicity & pKa Determination

Since direct experimental aqueous


 values for DPP are rare due to its low water solubility, the value is derived using the Hammett Equation  for pyridine protonation, a method with high predictive accuracy for C4-substituted pyridines.
The Hammett Calculation

The


 of a substituted pyridine is given by:


  • 
    :  5.23 (Pyridine)
    
  • Reaction Constant (

    
    ):  5.90 (Sensitivity of pyridine protonation to substituents)
    
  • Substituent Constant (

    
    ):  -0.23 (for 
    
    
    
    )




Comparative Basicity Profile

The following table places DPP in context with other common pyridine bases.

CompoundStructureAqueous

Relative Strength
DMAP 4-NMe2-Py9.70Superbase (relative to Py)
4-Aminopyridine 4-NH2-Py9.11Strong Base
4-Methoxypyridine 4-OMe-Py6.62Moderate Base
N,N-Diphenylpyridin-4-amine 4-NPh2-Py ~6.6 Moderate Base
Pyridine Py5.23Weak Base
4-Cyanopyridine 4-CN-Py1.90Very Weak Base
Protonation Pathway Visualization

The protonation occurs exclusively at the pyridine nitrogen (N1), not the exocyclic amine, because the exocyclic lone pair is conjugated.

ProtonationPathway cluster_legend Mechanism Neutral Neutral DPP (Free Base) Transition + H+ Neutral->Transition Protonated Pyridinium Cation (Protonated at N1) Transition->Protonated pKa ~ 6.6 Resonance Stabilization: Exocyclic N donates e- to Ring (Resonance +R) Resonance->Protonated Stabilizes Cation desc The NPh2 group donates electron density via resonance, making N1 more basic than unsubstituted pyridine.

Caption: Protonation pathway of N,N-diphenylpyridin-4-amine showing the stabilization of the pyridinium cation via resonance donation from the exocyclic nitrogen.

Experimental Determination Protocol

For researchers needing to validate this value experimentally, standard aqueous titration is impossible due to solubility. The Spectrophotometric Titration in Acetonitrile/Water or Potentiometric Titration in Non-Aqueous Solvents is required.

Protocol: Spectrophotometric Determination

Objective: Determine


 by monitoring the UV-Vis shift upon protonation.
  • Solvent Preparation: Prepare a 50% v/v Ethanol/Water or Acetonitrile/Water mixture to ensure solubility.

  • Stock Solution: Dissolve DPP (

    
     M) in the solvent.
    
  • Buffer Series: Prepare a series of buffers ranging from pH 3.0 to 9.0 (0.5 pH increments).

  • Measurement:

    • Record UV-Vis spectrum (200–400 nm) for each pH.

    • Isosbestic Point: Look for a clear isosbestic point, indicating a clean two-state equilibrium (Base

      
       Acid).
      
    • Wavelength Selection: Monitor absorbance at

      
       of the neutral species (likely ~300-320 nm).
      
  • Calculation:

    • Plot Absorbance (

      
      ) vs. pH.
      
    • Fit to the Henderson-Hasselbalch derivative:

      
      
      

ExperimentalWorkflow Step1 1. Solubilization Dissolve DPP in MeCN/H2O Step2 2. Buffer Preparation pH range 3.0 - 9.0 Step1->Step2 Step3 3. UV-Vis Acquisition Scan 200-400nm at each pH Step2->Step3 Step4 4. Data Analysis Identify Lambda_max shift Step3->Step4 Step5 5. Sigmoidal Fit Calculate pKa via Inflection Point Step4->Step5

Caption: Workflow for spectrophotometric pKa determination of low-solubility pyridine bases.

Applications & Implications

Catalysis vs. DMAP

DPP is not a direct replacement for DMAP in acyl transfer catalysis.

  • Reactivity: Due to lower basicity (

    
     6.6 vs 9.7) and higher steric bulk, DPP is a slower nucleophilic catalyst.
    
  • Selectivity: It can be used when mild activation is required, or to avoid side reactions caused by the high basicity of DMAP (e.g., elimination reactions).

Optoelectronics (Hole Transport)

The N,N-diphenylamino moiety is the core of many Hole Transport Materials (HTM) in OLEDs and Perovskite solar cells.

  • Function: The electron-rich nature of the DPP core allows for stable radical cation formation (oxidation).

  • Relevance of Basic Data: The energy level of the HOMO correlates with the basicity. A

    
     of ~6.6 indicates a HOMO level that is deep enough to provide good oxidative stability but high enough to facilitate hole injection.
    

References

  • Hammett Parameters & Pyridine Basicity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

    • as -0.
  • DMAP Properties

    • Berry, D. J., et al. (2001). Crystal structure and protonation of 4-dimethylaminopyridine. Chemical Communications. Link

    • Provides the benchmark pKa of 9.7 for DMAP.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • Applications in Materials

    • Lee, C. W., & Lee, J. Y. (2012).[1][2] N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials.[1][2] Chemistry – An Asian Journal.[1][2] Link

    • Contextualizes the compound in drug/m

Sources

Exploratory

Engineering Intramolecular Charge Transfer (ICT) in Pyridine Derivatives: Mechanisms, Protocols, and Therapeutic Applications

Executive Summary The rational design of donor-π-acceptor (D-π-A) organic architectures is a cornerstone of modern photochemistry. Among electron-withdrawing moieties, pyridine derivatives offer unparalleled versatility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of donor-π-acceptor (D-π-A) organic architectures is a cornerstone of modern photochemistry. Among electron-withdrawing moieties, pyridine derivatives offer unparalleled versatility due to their electronegative nitrogen atom and dynamic coordination chemistry. By engineering the Intramolecular Charge Transfer (ICT) pathways within these molecules, researchers can precisely control photophysical outputs—ranging from intense, solvatochromic fluorescence to total non-radiative decay. This whitepaper provides an in-depth mechanistic analysis of ICT in pyridine systems, details self-validating spectroscopic protocols for characterizing ultrafast excited-state dynamics, and explores their cutting-edge applications in diagnostic fluorescent probes and photodynamic therapy (PDT).

Mechanistic Foundations of ICT in Pyridine Architectures

The Pyridine Ring as an Electron Acceptor

In D-π-A systems, the efficiency of charge transfer is dictated by the push-pull strength between the donor and acceptor moieties. Pyridine acts as a highly effective electron acceptor because the electronegative nitrogen atom within the aromatic ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. Upon photoexcitation, electron density rapidly shifts from the donor to the pyridine acceptor, creating a highly polarized excited state known as the ICT state[2],[1].

Planar vs. Twisted Intramolecular Charge Transfer (TICT)

The photophysical fate of the ICT state is intrinsically linked to the molecule's structural conformation post-excitation.

  • Planar ICT (PICT): If the donor and acceptor remain coplanar, the system stabilizes into a PICT state, which typically yields strong, red-shifted fluorescence due to an extended π-conjugation[2].

  • Twisted ICT (TICT): If steric hindrance or specific solvent-solute interactions induce a perpendicular rotation around the D-A bond, the system enters a TICT state[2],[3]. In this orthogonal geometry, orbital overlap between the donor and acceptor is essentially zero. Consequently, the TICT state undergoes rapid non-radiative decay back to the ground state[3],[4]. This non-radiative pathway is highly desirable for designing "turn-off" sensors or generating localized heat for photothermal therapy[3],[4].

Modulating ICT via Protonation and Metal-Ion Coordination

The lone electron pair on the pyridine nitrogen provides a unique handle for environmental responsiveness. Protonation of the pyridine ring alters its hybridization and drastically enhances its electron-withdrawing capability, which can facilitate excited-state intramolecular proton transfer (ESIPT) coupled with TICT[5],[6]. Conversely, when pyridine or terpyridine derivatives coordinate with metal ions (e.g., Zn²⁺ or Cu²⁺), the molecular rotor is sterically locked. This restriction suppresses the non-radiative TICT pathway and recovers strong ICT emission, a mechanism widely exploited in "turn-on" ratiometric fluorescent probes[7],[3].

G S0 Ground State (S0) LE Locally Excited State (LE) S0->LE hν (Excitation) TICT TICT State (Perpendicular) LE->TICT Bond Rotation (~1-5 ps) PICT PICT State (Coplanar) LE->PICT Solvent Relaxation TICT->S0 Non-radiative Decay (Heat) PICT->S0 Fluorescence (Red-shifted) Triplet Triplet State (T1) via ISC PICT->Triplet ISC Triplet->S0 ROS Generation (PDT)

Jablonski diagram illustrating LE, PICT, and TICT state transitions in pyridine derivatives.

Experimental Workflows: Decoding Ultrafast Dynamics

To accurately characterize the transition from the Locally Excited (LE) state to the ICT/TICT state, researchers must employ techniques capable of resolving femtosecond-to-picosecond dynamics. Standard nanosecond time-resolved fluorescence is insufficient because the initial D-A bond rotation and charge separation occur on a 1–5 ps timescale[2],[8].

Self-Validating Protocol: Femtosecond Transient Absorption Spectroscopy (fs-TA)

Causality of Experimental Choices: Before initiating fs-TA, the system must be validated using steady-state solvatochromism. By measuring absorption and emission across a polarity gradient (e.g., Toluene to DMSO), researchers can plot the Stokes shift against the solvent orientation polarizability (Lippert-Mataga plot). A linear correlation confirms the presence of a highly polar ICT state[2],[9]. Once validated, fs-TA is deployed to map the kinetic evolution of the transient species.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pyridine derivative in solvents of varying polarity (e.g., Dichloromethane (DCM) for mid-polarity, Dimethyl Sulfoxide (DMSO) for high polarity) to achieve an optical density (OD) of ~0.3–0.5 at the pump excitation wavelength[1],[9].

  • Pump-Probe Alignment: Utilize a Ti:Sapphire regenerative amplifier system. Generate a specific pump pulse (e.g., 400 nm, ~100 fs duration) via an optical parametric amplifier (OPA) to excite the sample to its Franck-Condon state[10],[11].

  • Supercontinuum Probing: Focus a fraction of the residual fundamental beam through a sapphire crystal to generate a broadband white-light supercontinuum probe pulse[10],[11].

  • Temporal Delay Calibration: Route the pump pulse through a high-precision motorized optical delay line to achieve femtosecond-to-picosecond temporal resolution between the pump and probe pulses[10].

  • Data Acquisition & Global Analysis: Record the transient absorption matrix (ΔA vs. wavelength and time). Apply a sequential decay model to extract the Evolution-Associated Difference Spectra (EADS). For typical D-π-A pyridine systems, the global analysis will yield a fast component (~1.0 ps) representing LE to ICT conversion, a medium component (~4–7 ps) for vibrational/solvent relaxation, and a long component (>50 ps) for ICT population decay[2],[1],[12].

G Prep Sample Prep (Varying Polarity) Pump Pump Pulse (Excitation) Prep->Pump Probe Probe Pulse (White Light) Prep->Probe Delay Delay Line (fs-ps resolution) Pump->Delay Detect Spectrometer Detection Probe->Detect Delay->Detect Analyze Global Analysis (EADS extraction) Detect->Analyze

Step-by-step workflow for femtosecond transient absorption spectroscopy (fs-TA).

Quantitative Photophysical Data

The environmental sensitivity of pyridine-based ICT systems dictates their relaxation pathways. Table 1 summarizes the photophysical properties of representative systems, demonstrating how solvent polarity, protonation, and metal coordination govern the transition between radiative PICT and non-radiative TICT states.

Table 1: Photophysical Properties of Representative Pyridine-Based D-A Systems

Compound / SystemEnvironmentAbsorption Max (nm)Emission Max (nm)ICT LifetimePrimary Relaxation Pathway
DTCSPP (Charged Pyridine) DMSO (Polar)497~65053.2 psNon-radiative (TICT dominant)[1],[12]
DTCSPP (Charged Pyridine) DCM (Mid-Polar)531~615-Radiative (PICT dominant)[1]
Terpyridine-Zn²⁺ Complex EtOH/H₂O Buffer~400518> 1 nsRadiative ("Turn-on" ICT)[7]
Protonated Aminopyridine Gas Phase (Cryo)~280-< 10 psNon-radiative / Fragmentation[6]

Applications in Drug Development and Diagnostics

Diagnostic Fluorescent Probes

The extreme environmental sensitivity of the TICT state makes pyridine derivatives ideal candidates for biological imaging and intracellular mapping. For instance, probes designed with a terpyridine acceptor exhibit heavily quenched fluorescence in aqueous environments due to non-radiative TICT decay. However, upon binding to specific analytes—such as Zn²⁺ ions in HeLa cells—the molecular rotor is sterically locked. This suppresses the TICT pathway and triggers a massive "turn-on" fluorescence response with high selectivity[7],[3]. Similarly, protonation-responsive pyridine probes undergo enhanced ICT upon entering acidic environments, making them highly effective for ratiometric mapping of lysosomal pH variations in vivo[4].

Photodynamic Therapy (PDT)

In oncology, specialized pyridine-based Aggregation-Induced Emission (AIE) luminogens (e.g., DTCSPP) leverage the ICT mechanism to act as highly potent photosensitizers[1]. By minimizing the singlet-triplet energy gap (ΔEst) through strong D-A interactions in the aggregate state, these molecules efficiently undergo intersystem crossing (ISC) to populate the triplet state[1],[12]. This enables the simultaneous generation of Type I and Type II reactive oxygen species (ROS) under light irradiation[12]. The dual ROS generation is highly effective at inducing ferroptosis and autophagy in cancer cells, highlighting the therapeutic potential of precisely engineered ICT systems in modern photomedicine[12].

References

1.[2] Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter - MDPI. mdpi.com. 2 2.[5] A Deep Understanding on the Effective Generation of Twisted Intramolecular Charge Transfer by Protonation in Thiazolo[5,4-d]thiazole Derivatives | The Journal of Physical Chemistry A - ACS Publications. acs.org.5 3.[7] Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards "Turn-On" Fluorescence Chemosensors for Zn2. nih.gov. 7 4.[1] Study on the Transient Absorption Spectroscopy of a D-π-A Structure Aggregation-Induced Emission Luminogen and Its Photodynamic - ChemRxiv. chemrxiv.org. 1 5.[9] Counterion Migration Driven by Light-Induced Intramolecular Charge Transfer | JACS Au. acs.org. 9 6.[3] Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews. rsc.org. 3 7.[12] Study on the Transient Absorption Spectroscopy of a D-π-A Structure Aggregation-Induced Emission Luminogen and Its Photodynamic Therapy Application - ResearchGate. researchgate.net. 12 8.[4] Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC. nih.gov. 4 9.[10] Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption - PMC. nih.gov. 10 10.[8] Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle | The Journal of Physical Chemistry A - ACS Publications. acs.org. 8 11.[6] Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine | The Journal of Physical Chemistry A - ACS Publications. acs.org. 6 12.[11] Metal Ion Enhanced Charge Transfer in a Terpyridine-bis-Pyrene System - Semantic Scholar. semanticscholar.org. 11

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-Diphenylpyridin-4-amine (DPPA) as a Bipolar Core for High-Triplet-Energy Materials in Blue PHOLEDs

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary Achieving high efficiency and long operational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary

Achieving high efficiency and long operational lifetimes in blue phosphorescent organic light-emitting diodes (PHOLEDs) remains a critical bottleneck in display and lighting technologies. The fundamental challenge lies in designing host materials and hole transport layers (HTLs) that possess both a sufficiently high triplet energy (


 eV) to confine blue excitons and balanced ambipolar charge transport properties to broaden the recombination zone.

This application note details the mechanistic rationale, photophysical validation, and device integration protocols for utilizing N,N-diphenylpyridin-4-amine (DPPA) as a bipolar core structure. By merging the electron-donating properties of diphenylamine with the electron-accepting nature of pyridine, DPPA-based materials deliver exceptional external quantum efficiencies (EQE > 15%) and reduced efficiency roll-off in blue PHOLED architectures[1].

Mechanistic Rationale: The DPPA Bipolar Core

The design of OLED materials often requires a trade-off between charge mobility and triplet energy. Extended


-conjugation improves charge transport but inevitably lowers the triplet energy, leading to reverse energy transfer from the phosphorescent dopant (e.g., FIrpic, 

eV) back to the host or HTL.

The Causality of the DPPA Structural Choice:

  • Hole Transport (Donor): The diphenylamine moiety features a nitrogen atom with a lone pair that readily participates in resonance, creating an electron-rich center with a low ionization potential. This facilitates efficient hole injection and transport from the anode[2].

  • Electron Transport (Acceptor): The pyridine ring is electron-deficient due to the electronegative nitrogen atom in the aromatic ring. It acts as an electron acceptor, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating electron injection[3].

  • Exciton Confinement: The steric hindrance between the diphenylamine and pyridine rings induces a highly twisted molecular conformation. This structural twist breaks the extended

    
    -conjugation across the molecule, preserving a wide optical bandgap and a high triplet energy (
    
    
    
    eV) essential for blue exciton confinement[1].

G DPPA DPPA Core DPA Diphenylamine Moiety (Electron Donor) DPPA->DPA PYR Pyridine Moiety (Electron Acceptor) DPPA->PYR TRIPLET High Triplet Energy (T1 > 2.7 eV) Exciton Confinement DPPA->TRIPLET HT Hole Transport (HOMO Alignment) DPA->HT ET Electron Transport (LUMO Alignment) PYR->ET BIPOLAR Bipolar Charge Transport & Broad Recombination Zone HT->BIPOLAR ET->BIPOLAR BIPOLAR->TRIPLET

Figure 1: Mechanistic logic of the DPPA bipolar core for ambipolar charge transport and exciton confinement.

Self-Validating Protocol: Material Preparation & Photophysical Screening

To ensure scientific integrity, any synthesized DPPA derivative (e.g., coupling DPPA with carbazole units via palladium-catalyzed C–N cross-coupling[4]) must undergo a strict self-validating photophysical screening before device integration. Impurities or structural defects will act as exciton quenchers or charge traps.

Step-by-Step Validation Workflow

Step 1: Sublimation Purification

  • Action: Purify the synthesized DPPA-based material using temperature-gradient vacuum sublimation (

    
     Torr).
    
  • Validation Check: Assess purity via High-Performance Liquid Chromatography (HPLC). Proceed only if purity is

    
    . OLED devices are highly sensitive to trace halogen impurities from cross-coupling precursors.
    

Step 2: Triplet Energy (


) Determination 
  • Action: Dissolve the DPPA derivative in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of

    
     M. Freeze the solution to 77 K using liquid nitrogen in a quartz EPR/PL tube.
    
  • Action: Excite the sample using a steady-state fluorospectrometer equipped with a phosphorescence chopper.

  • Validation Check: Identify the highest-energy vibronic peak (0-0 transition) of the phosphorescence emission spectra. Calculate

    
     using the equation 
    
    
    
    (where
    
    
    is in nm). System Validation: If
    
    
    eV, the material will fail to confine FIrpic excitons. Reject or redesign the molecular structure.

Step 3: Single-Carrier Device Fabrication (Mobility Check)

  • Action: Fabricate a Hole-Only Device (HOD: ITO / PEDOT:PSS / DPPA-Material / Al) and an Electron-Only Device (EOD: ITO / DPPA-Material / LiF / Al).

  • Validation Check: Measure Current Density-Voltage (

    
    ) characteristics. Calculate mobility using the Space-Charge-Limited Current (SCLC) model. System Validation: Ambipolarity is confirmed if hole and electron mobilities are within one order of magnitude of each other.
    

OLED Device Fabrication & Integration Protocol

Once the DPPA-based host/HTL material passes the photophysical validation, proceed to device fabrication. The following protocol describes the Vacuum Thermal Evaporation (VTE) process for a blue PHOLED.

Materials Required
  • Substrate: Indium Tin Oxide (ITO) coated glass (

    
    ).
    
  • HIL (Hole Injection Layer): HAT-CN (10 nm).

  • HTL (Hole Transport Layer): TAPC (30 nm).

  • EML (Emissive Layer): DPPA-based Host doped with 15 wt% FIrpic (30 nm).

  • ETL (Electron Transport Layer): TmPyPB (40 nm).

  • Cathode: LiF (1 nm) / Aluminum (100 nm).

Step-by-Step Methodology
  • Substrate Preparation:

    • Ultrasonicate ITO glasses sequentially in Deionized (DI) water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry with a nitrogen gun and bake at 120 °C for 1 hour.

    • Causality: Perform UV-Ozone treatment for 15 minutes immediately before loading into the vacuum chamber. This removes residual organic contaminants and increases the work function of ITO, reducing the hole injection barrier.

  • Vacuum Deposition Setup:

    • Transfer substrates to the VTE chamber. Pump down to a base pressure of

      
       Torr.
      
  • HIL and HTL Deposition:

    • Deposit HAT-CN at a rate of 0.1 Å/s.

    • Deposit TAPC at a rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-Deposition:

    • Co-evaporate the DPPA-based host and FIrpic dopant. Control the deposition rates independently using dual quartz crystal microbalances (QCMs) to achieve a 15 wt% doping concentration (e.g., Host at 0.85 Å/s, FIrpic at 0.15 Å/s).

    • Causality: DPPA's ambipolar nature allows the recombination zone to expand across the entire 30 nm EML, rather than accumulating at the HTL/EML interface, drastically reducing triplet-triplet annihilation (TTA) and efficiency roll-off[2].

  • ETL and Cathode Deposition:

    • Deposit TmPyPB at 1.0 Å/s.

    • Deposit LiF at 0.1 Å/s, followed by Al at 2.0–5.0 Å/s through a shadow mask to define the active device area.

  • Encapsulation:

    • Transfer the device directly to a nitrogen-filled glovebox (

      
       ppm, 
      
      
      
      ppm) and encapsulate using a UV-curable epoxy and a glass lid containing a desiccant getter.

G ITO 1. ITO Substrate Prep (Ultrasonication & UV-Ozone) HIL 2. Hole Injection Layer (HIL) (HAT-CN, 10 nm) ITO->HIL HTL 3. Hole Transport Layer (HTL) (TAPC, 30 nm) HIL->HTL EML 4. Emissive Layer (EML) (DPPA Host + 15% FIrpic, 30 nm) HTL->EML ETL 5. Electron Transport Layer (ETL) (TmPyPB, 40 nm) EML->ETL CATHODE 6. Cathode Deposition (LiF 1 nm / Al 100 nm) ETL->CATHODE ENCAP 7. Encapsulation (N2 Glovebox, O2 < 0.1 ppm) CATHODE->ENCAP

Figure 2: Step-by-step OLED device fabrication workflow utilizing DPPA-based emissive layers.

Quantitative Data Presentation

The integration of DPPA-based bipolar cores significantly outperforms traditional unipolar hosts (such as mCP or CBP) in blue PHOLEDs. The table below summarizes the comparative photophysical and device performance metrics.

Material / HostHOMO (eV)LUMO (eV)Triplet Energy (

, eV)
Turn-on Voltage (V)Max EQE (%)Efficiency Roll-off at 1000 cd/m²
DPPA-Derivative -5.60-2.402.753.215.6Low (< 10% drop)
mCP (Standard) -5.90-2.402.904.510.2High (> 30% drop)
CBP (Standard) -6.00-2.602.563.88.5High (Exciton leakage)

Data Interpretation: While mCP has a higher


, its unipolar (hole-dominant) nature leads to a narrow recombination zone and severe efficiency roll-off. DPPA provides an optimal balance: a 

high enough for FIrpic confinement, coupled with ambipolar transport that lowers the turn-on voltage and stabilizes the EQE at high luminance[1][2].

References

  • Lee, C. W., & Lee, J. Y. (2012). N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Chemistry - An Asian Journal. Available at:[Link]

  • Su, S.-J., et al. (2010). Emission zone control in blue organic electrophosphorescent devices through chemical modification of host materials. Applied Physics Letters, 96(5). Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

Sources

Application

Application Note: Electropolymerization of N,N-diphenylpyridin-4-amine (DPPA) Films

This guide details the electropolymerization protocols for N,N-diphenylpyridin-4-amine (DPPA) , a functional monomer combining the hole-transporting capability of triphenylamine (TPA) with the pH-responsive and coordinat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electropolymerization protocols for N,N-diphenylpyridin-4-amine (DPPA) , a functional monomer combining the hole-transporting capability of triphenylamine (TPA) with the pH-responsive and coordination-capable nature of pyridine.

The resulting polymer films, poly(N,N-diphenylpyridin-4-amine) , are critical in the development of electrochromic devices , pH sensors , and hole-transport layers (HTLs) for optoelectronics.

Introduction & Mechanistic Principles

N,N-diphenylpyridin-4-amine (DPPA) belongs to the class of triphenylamine (TPA) derivatives. Unlike standard TPA, the incorporation of an electron-deficient pyridine ring at the 4-position alters the redox potential and introduces a basic site for protonation or metal coordination.

Polymerization Mechanism

The electropolymerization proceeds via an anodic oxidative coupling mechanism.

  • Oxidation: An anodic potential is applied, removing an electron from the nitrogen lone pair to form a radical cation (

    
    ).
    
  • Coupling: The pyridine ring is electron-withdrawing and blocks the 4-position. Consequently, the radical cations couple primarily at the para-positions of the unsubstituted phenyl rings.

  • Deprotonation & Aromatization: The dimer loses protons to re-aromatize, forming a tetraphenylbenzidine (TPB) linkage. This dimer is more easily oxidized than the monomer, facilitating rapid polymer growth.

Key Material Properties[1][2][3][4][5][6][7]
  • Electrochromism: Reversible color change from Colorless/Pale Yellow (Neutral) to Blue/Orange (Oxidized) .

  • pH Sensitivity: The pyridine nitrogen (

    
    ) can be protonated, reversibly altering the film's electrochemical impedance and optical absorption.
    
  • Redox Stability: The TPB linkage provides robust cycling stability (>500 cycles) in non-aqueous media.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Monomer N,N-diphenylpyridin-4-amine (DPPA)Active precursor (>98% purity).
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)DCM solubilizes the monomer better; ACN is preferred for tighter film morphology. anhydrous (<50 ppm H₂O).
Electrolyte Tetrabutylammonium Hexafluorophosphate (

)
0.1 M concentration.[1] Provides ionic conductivity and stabilizes radical cations.
Reference Standard Ferrocene (

)
Internal standard for potential calibration.
Electrochemical Setup (3-Electrode Cell)
  • Working Electrode (WE): Indium Tin Oxide (ITO) glass (for optical applications) or Platinum disk (for kinetic studies).

  • Counter Electrode (CE): Platinum wire or mesh (surface area > 10x WE).

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in ACN) or pseudo-Ag wire (calibrated vs. Fc).

Experimental Protocol

Phase 1: Electrode Pre-treatment

Critical Step: Surface impurities drastically reduce film adhesion.

  • ITO Glass:

    • Sonicate sequentially in Deionized Water + Detergent (10 min), Acetone (10 min), and Isopropanol (10 min).

    • Dry under

      
       stream.
      
    • Optional: UV-Ozone treat for 15 min to increase hydrophilicity.

  • Platinum Disk:

    • Polish with 0.05

      
       Alumina slurry on a microcloth pad (Figure-8 motion).
      
    • Sonicate in DI water to remove particles.

Phase 2: Electropolymerization (Potentiodynamic Method)

Technique: Cyclic Voltammetry (CV) is preferred for controlled film thickness and quality.

  • Solution Prep: Dissolve 1.0 mM DPPA and 0.1 M

    
      in anhydrous DCM. Purge with Argon for 10 mins to remove oxygen (oxygen quenches radical cations).
    
  • Conditioning: Perform 1 scan from 0 V to +0.5 V to verify open circuit potential (OCP) stability.

  • Polymerization Scans:

    • Voltage Range: 0.0 V

      
       +1.3 V 
      
      
      
      0.0 V (vs
      
      
      ).
    • Scan Rate: 50 - 100 mV/s.

    • Cycles: 10 - 20 cycles (depending on desired thickness).

  • Observation:

    • 1st Cycle: Irreversible oxidation peak at

      
       V (Monomer oxidation).
      
    • Subsequent Cycles: Emergence of new redox couples at lower potentials (

      
       V and 
      
      
      
      V), indicating the formation of the TPB polymer backbone.
    • Visual: The electrode surface will darken (yellow

      
       green/blue) with increasing cycle count.
      
Phase 3: Post-Polymerization Washing
  • Remove the WE from the monomer solution.

  • Rinse gently with monomer-free ACN to remove physisorbed oligomers and excess electrolyte.

  • Dry under a gentle stream of

    
    .
    

Characterization & Data Analysis

Electrochemical Characterization (CV in Monomer-Free Solution)

Run CV of the film in 0.1 M


/ACN  (blank electrolyte).
ParameterTypical ValueInterpretation

(Ox)
+0.65 VOnset of hole injection (p-doping).

(Redox 1)
+0.75 VFirst oxidation of the benzidine linkage (polaron formation).

(Redox 2)
+0.95 VSecond oxidation (bipolaron formation).

< 50 mVIndicates fast electron transfer kinetics (surface-confined species).
Spectroelectrochemistry

Apply constant potentials and measure UV-Vis absorbance.

  • Neutral (0 V):

    
     nm (
    
    
    
    transition).
  • Oxidized (+1.0 V): New broad bands appear at ~500 nm and ~700 nm (Charge transfer bands from radical cations).

Visualization of Workflows

Experimental Setup & Logic Flow

G Start Start: Electrode Prep Soln Solution: 1mM DPPA + 0.1M TBAPF6 in DCM (Ar Purged) Start->Soln CV_Params CV Parameters: 0.0V to +1.3V 100 mV/s 10-20 Cycles Soln->CV_Params Oxidation Anodic Oxidation (+1.05V) Radical Cation Formation CV_Params->Oxidation Apply Potential Coupling Para-Phenyl Coupling (Tail-to-Tail) Oxidation->Coupling Fast Chemical Step Deprot Deprotonation & Aromatization (Dimer Formation) Coupling->Deprot Growth Polymer Film Growth (Surface Deposition) Deprot->Growth Lower Ox Potential Growth->Oxidation Next Cycle (Autocatalytic) Wash Rinse: Monomer-free ACN Growth->Wash Finish Cycles End Poly(DPPA) Modified Electrode Wash->End

Caption: Workflow for the electropolymerization of DPPA, highlighting the cyclic autocatalytic growth mechanism.

Polymerization Mechanism (Chemical Pathway)

Mechanism Monomer DPPA Monomer (Neutral) Radical Radical Cation (N-centered) Monomer->Radical - e⁻ Dimer_Cat Dimer Dication (Sigma-complex) Radical->Dimer_Cat Coupling (x2) TPB_Link Tetraphenylbenzidine Linkage (Polymer) Dimer_Cat->TPB_Link - 2H⁺ - 2e⁻ (Re-ox)

Caption: Simplified mechanistic pathway showing the oxidative coupling of DPPA monomers into the polymer backbone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Film Peeling Poor adhesion or high stressPolish electrode thoroughly. Switch solvent to 1:1 DCM:ACN mixture to balance solubility and precipitation.
Low Current Response Oxygen quenching or wet solventRe-dry solvent with molecular sieves. Increase Argon purge time.
Green Solution (No Film) Soluble oligomersThe oligomers are too soluble in DCM. Switch to Nitrobenzene or Propylene Carbonate (poorer solvents for the polymer) to force precipitation onto the electrode.
Irreversible CV Over-oxidationReduce the upper potential limit from +1.3 V to +1.1 V. Over-oxidation degrades the polymer backbone.

References

  • Su, C., Han, B., Sun, Y., Wang, G., & Xu, L. (2018).[2] Preparation of Poly (N,N-diphenyl-4-amine) as the Cathode and Its Electrochemical Properties. Science Discovery, 6(4), 249-256.[2]

  • Walter, M. G., & Wamser, C. C. (2007). Synthesis and Characterization of Electropolymerized Porphyrin Nanofibers. Materials Research Society Symposium Proceedings, 1013. (Demonstrates pyridine effects on TPA-like electropolymerization).

  • Liou, G. S., & Hsiao, S. H. (2006). Preparation and properties of aromatic polyamides with N,N,N',N'-tetraphenyl-1,4-phenylenediamine units. Polymer.[1][3][4][5][2][6][7][8][9] (Provides baseline redox data for TPB linkages).

  • Bhadani, S. N., & Parravano, G. (1970).[7] Electrochemical anionic polymerization of 4-vinylpyridine in pyridine. Journal of Polymer Science Part A-1. (Reference for pyridine electrochemical behavior).

Sources

Method

Application Note: Engineering Luminescent and Catalytic Metal Complexes with N,N-Diphenylpyridin-4-amine (DPPA)

This Application Note is structured as a high-level technical guide for researchers in materials science and coordination chemistry. It focuses on the specific electronic and structural advantages of N,N-diphenylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in materials science and coordination chemistry. It focuses on the specific electronic and structural advantages of N,N-diphenylpyridin-4-amine (DPPA) and provides validated protocols for its use in luminescent metal complexes.

Executive Summary & Ligand Profile

N,N-diphenylpyridin-4-amine (DPPA) is a specialized "push-pull" ligand distinct from generic pyridine.[1] Unlike simple pyridine, DPPA features a strong electron-donating diphenylamino group at the para position.[1] This substitution dramatically alters the electron density of the pyridine nitrogen, making it more basic and enhancing the metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) characteristics in coordination complexes.

Key Technical Advantages:
  • Electronic Tuning: The diphenylamino tail acts as a donor (D), while the coordinated metal center acts as an acceptor (A), creating a D-π-A architecture ideal for Non-Linear Optics (NLO) and OLED emitters .[1]

  • Steric Bulk: The bulky phenyl rings prevent aggregate quenching (ACQ) in solid-state emitters, facilitating Aggregation-Induced Emission (AIE) .[1]

  • Mechanochromism: Complexes containing DPPA often exhibit reversible color changes under mechanical stress due to the disruption of weak

    
     stacking interactions between the phenyl rings.
    

Mechanism of Action: The "Push-Pull" Effect

The utility of DPPA lies in its ability to modulate the frontier orbitals of the metal complex.

PushPullMechanism cluster_0 Ligand Electronic Structure cluster_1 Photophysical Outcome DPPA Diphenylamine (Donor) Py Pyridine Ring (Bridge) DPPA->Py Mesomeric (+M) Electron Donation Metal Metal Center (Acceptor) (e.g., Cu(I), Pt(II)) Py->Metal Sigma Donation Metal->Py d-π* Backbonding ICT Intramolecular Charge Transfer (ICT) Metal->ICT Excitation Emission Tunable Emission (Blue/Green) ICT->Emission Radiative Decay

Figure 1: Electronic flow in DPPA-metal complexes.[1] The diphenylamine group pushes electron density toward the metal center, stabilizing high oxidation states or facilitating radiative decay pathways.[1]

Validated Experimental Protocols

Protocol A: Synthesis of Mechanochromic Cu(I) Dimers

Target Complex: [Cu2(µ-I)2(DPPA)2(PPh3)2] Application: Stimuli-responsive luminescent materials (Mechanochromic sensors).[1] Rationale: Copper(I) iodide clusters are cost-effective alternatives to noble metals.[1] The addition of DPPA introduces AIE properties and mechanochromic switching.

Reagents:
  • Copper(I) Iodide (CuI): 1.0 eq (Purified by recrystallization from NaI solution if oxidized).[1]

  • Triphenylphosphine (PPh3): 1.0 eq.[1]

  • DPPA Ligand : 1.0 eq.[1]

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

Step-by-Step Methodology:
  • Pre-complexation: In a 50 mL round-bottom flask, dissolve CuI (0.5 mmol, 95 mg) and PPh3 (0.5 mmol, 131 mg) in 10 mL of anhydrous DCM. Stir for 30 minutes under Nitrogen. Observation: Solution should be clear and colorless.

  • Ligand Addition: Add DPPA (0.5 mmol, 123 mg) directly to the stirring solution.

  • Reaction: Stir at room temperature for 4 hours. The solution may turn pale yellow.[1]

  • Precipitation/Crystallization:

    • Concentrate the DCM solution to ~2 mL using a rotary evaporator.

    • Layer the concentrated solution with 10 mL of MeOH or Hexane.

    • Allow to stand undisturbed at 4°C for 24 hours.

  • Isolation: Collect the resulting crystals (often rhomboid blocks) by filtration.[1] Wash with cold MeOH (2 x 5 mL) and dry under vacuum.[1]

Expected Yield: >75% Characterization Check:

  • ¹H NMR (CDCl3): Look for the characteristic shift of the pyridine protons (approx.

    
     8.2-8.4 ppm) compared to free DPPA.[1]
    
  • PL: Solid state emission

    
     nm (Blue).[1][2]
    
Protocol B: Synthesis of Pt(II) Phosphorescent Emitters

Target Complex: [Pt(C^N)(DPPA)Cl] (General structure for mixed ligand complexes) Application: OLED dopants (Blue/Green emission).[1] Rationale: DPPA acts as an ancillary ligand to break the planarity of Pt(II) stacks, reducing self-quenching and improving quantum efficiency (


).[1]
Workflow Diagram

PtSynthesis Step1 Step 1: Precursor Formation K2PtCl4 + Cyclometalating Ligand (HC^N) Solvent: 2-ethoxyethanol/H2O (3:1) Temp: 80°C, 16h Intermediate Intermediate Dimer [Pt(C^N)(µ-Cl)]2 (Insoluble precipitate) Step1->Intermediate Cyclometalation Step2 Step 2: Bridge Splitting Add DPPA (2.2 eq) Solvent: DCM Temp: RT, 12h Intermediate->Step2 Cl-Bridge Cleavage Product Final Complex [Pt(C^N)(DPPA)Cl] Purify: Silica Column (DCM/Hexane) Step2->Product Coordination

Figure 2: Synthesis workflow for Platinum(II)-DPPA complexes.

Critical Considerations:
  • Stoichiometry: Use a slight excess of DPPA (2.1–2.2 eq relative to the dimer) to ensure complete cleavage of the chloro-bridged intermediate.

  • Purification: DPPA complexes can be purified via silica gel chromatography.[1] However, avoid acidic eluents as the amine functionality can protonate, destroying the complex.[1] Use neutral alumina if the complex is acid-sensitive.[1]

Quantitative Data Summary

PropertyFree DPPA LigandCu(I) Complex (Protocol A)Pt(II) Complex (Protocol B)[1]
Coordination Mode Monodentate (Py-N)Bridging / TetrahedralSquare Planar (Ancillary)
Emission (

)
~380 nm (UV/Deep Blue)430–490 nm (Cyan)480–520 nm (Green)
Quantum Yield (

)
< 5% (Solution)40–65% (Solid State)> 60% (Doped Film)
Solubility DCM, THF, TolueneDCM, AcetoneDCM, CHCl3
Key Feature Hole TransportMechanochromismTriplet Harvesting

References & Authority

  • Mechanochromic Cu(I) Complexes:

    • Title: Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes: Reversible Mechanochromism and Aggregation-Induced Emission Properties.[1][2]

    • Source:Chemistry - An Asian Journal (2026).[1][2]

    • Link:[Link]

  • OLED Host Materials:

    • Title: N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes.[1][3][4][5][6]

    • Source:Chemistry - An Asian Journal (2012).[1][3][4]

    • Link:[Link][1]

  • Pt(II) Emitters:

    • Title: Highly efficient greenish-blue platinum-based phosphorescent organic light-emitting diodes.[1][4][5]

    • Source:Applied Physics Letters (2014).[1][4]

    • Link:[Link]

  • General Coordination Chemistry:

    • Title: Synthesis and Characterization of Pyridine Transition Metal Complexes.

    • Source:JSciMed Central (2023).[1]

    • Link:[Link]

Sources

Application

Application Note: Fabrication of Perovskite Solar Cells Utilizing Diphenylpyridin-4-amine (DPPA) Derivatives

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Mechanistic Rationale: Why Diphenylpyridin-4-amine (DPPA)?

The rapid evolution of Perovskite Solar Cells (PSCs) has pushed Power Conversion Efficiencies (PCEs) beyond 25%. However, the commercial viability of these devices is heavily constrained by the high cost, complex synthesis, and thermal instability of benchmark Hole Transporting Materials (HTMs) like Spiro-OMeTAD and PTAA.

Derivatives of N,N-diphenylpyridin-4-amine (DPPA) have emerged as highly efficient, low-cost alternatives. The molecular design of DPPA-based HTMs offers a dual-function mechanism critical for high-performance PSCs:

  • Tunable Hole Extraction: The diphenylamine moiety acts as a strong electron-donating core, providing excellent hole mobility and allowing for precise tuning of the Highest Occupied Molecular Orbital (HOMO) level via Palladium-catalyzed C–N cross-coupling reactions, as detailed in comprehensive 1.

  • In-Situ Defect Passivation: The pyridine nitrogen contains an unshared electron pair that acts as a Lewis base. When deposited onto the perovskite layer, this nitrogen coordinates with uncoordinated Pb²⁺ defects (Lewis acids) at the grain boundaries, effectively suppressing non-radiative recombination.

Mechanism P_VB Perovskite Valence Band (approx. -5.4 eV) HTM_HOMO DPPA Derivative HOMO (approx. -5.2 eV) P_VB->HTM_HOMO Efficient Hole Extraction Electrode Au Electrode Work Function (approx. -5.1 eV) HTM_HOMO->Electrode Charge Transport Passivation Pyridine Nitrogen (Lewis Base) Electron Lone Pair Donation HTM_HOMO->Passivation Molecular Core Defect Uncoordinated Pb2+ Defect (Non-Radiative Trap) Passivation->Defect Defect Passivation

Energy cascade and defect passivation mechanism of DPPA derivatives.

Self-Validating Fabrication Protocol (n-i-p Architecture)

To ensure scientific integrity, this protocol is designed as a self-validating system . Each fabrication phase includes a specific Quality Control (QC) checkpoint to verify the physical and chemical causality of the steps before proceeding.

Workflow N1 1. Substrate & ETL Prep (SnO2 Spin-Coating) N2 2. Perovskite Crystallization (Anti-Solvent Drip) N1->N2 V1 QC: UV-Vis & AFM (Verify Uniformity) N1->V1 N3 3. DPPA-HTM Deposition (Passivation & Hole Transport) N2->N3 V2 QC: XRD & SEM (Verify Phase Purity) N2->V2 N4 4. Top Electrode (Thermal Evaporation of Au) N3->N4 V3 QC: TRPL Quenching (Verify Hole Extraction) N3->V3

Self-validating fabrication workflow for DPPA-based perovskite solar cells.

Phase 1: Substrate Preparation & ETL Deposition
  • Rationale: A pristine interface is required to prevent shunt pathways. SnO₂ is chosen over TiO₂ as the Electron Transport Layer (ETL) due to its deeper conduction band and superior UV stability.

  • Procedure:

    • Sequentially sonicate FTO-coated glass substrates in 2% Hellmanex detergent, deionized water, acetone, and isopropanol (15 min each).

    • Treat substrates with UV-Ozone for 20 minutes. Causality: This removes residual organic contaminants and increases surface hydrophilicity for uniform ETL coating.

    • Spin-coat a colloidal SnO₂ dispersion (diluted to 2.67% in water) at 3000 rpm for 30 s.

    • Anneal in ambient air at 150 °C for 30 minutes.

  • Validation Checkpoint: Perform Atomic Force Microscopy (AFM). The SnO₂ layer must exhibit a Root Mean Square (RMS) roughness of < 2 nm.

Phase 2: Perovskite Absorber Deposition (CsFA or MAPbI₃)
  • Rationale: The anti-solvent dripping method rapidly extracts the host solvent (DMF/DMSO), forcing immediate supersaturation and nucleation. This prevents the formation of intermediate solvate phases, yielding a dense, pinhole-free film.

  • Procedure:

    • Prepare a 1.4 M perovskite precursor solution in a mixed solvent of DMF:DMSO (4:1 v/v).

    • Spin-coat the solution onto the SnO₂ substrate using a two-step program: 1000 rpm for 10 s, followed by 4000 rpm for 30 s.

    • Critical Step: Exactly 10 seconds prior to the end of the second spin step, swiftly drop 150 µL of anhydrous chlorobenzene onto the center of the spinning substrate.

    • Transfer immediately to a hotplate and anneal at 100 °C for 30 minutes.

  • Validation Checkpoint: X-Ray Diffraction (XRD) must show a strong (110) peak at ~14.1° without the presence of a PbI₂ peak at 12.7°.

Phase 3: DPPA-Derivative HTM Formulation and Deposition
  • Rationale: Chlorobenzene is utilized as the orthogonal solvent because it completely dissolves the DPPA derivative without etching the underlying perovskite layer. Dopants (Li-TFSI and tBP) are added to oxidize the HTM and increase conductivity, a standard requirement for diphenylamine-based HTMs as noted in 2.

  • Procedure:

    • Dissolve the synthesized DPPA-derivative in anhydrous chlorobenzene at a concentration of 20 mg/mL.

    • Add dopants: 17.5 µL of Li-TFSI stock solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP) per 1 mL of HTM solution. Causality: tBP prevents the phase segregation of Li-TFSI and shifts the energy bands of the ETL, improving Open-Circuit Voltage (Voc).

    • Spin-coat the HTM solution onto the cooled perovskite film at 3000 rpm for 30 s.

    • Store the films in a desiccator overnight to allow for complete oxygen-induced doping (oxidation of the DPPA core).

  • Validation Checkpoint: Time-Resolved Photoluminescence (TRPL). Bare perovskite typically exhibits a carrier lifetime of ~50-100 ns. Upon capping with the DPPA-HTM, the lifetime should quench significantly (< 20 ns), confirming highly efficient interfacial hole extraction.

Phase 4: Top Electrode Evaporation
  • Procedure: Deposit an 80 nm thick Gold (Au) or Silver (Ag) electrode via thermal evaporation under high vacuum (< 10⁻⁶ Torr) using a shadow mask to define the active device area (typically 0.1 cm²).

Quantitative Data & Performance Metrics

The integration of diphenylamine and iminodibenzyl moieties significantly enhances the photostability and lowers the synthetic cost compared to traditional materials, as highlighted in 3. Furthermore, branched methoxydiphenylamine-substituted fluorenes have achieved exceptional efficiencies, as reported by the 4.

The following table synthesizes quantitative data comparing benchmark HTMs against DPPA-based derivatives:

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)Hole Mobility (cm²/Vs)Synthetic Cost Profile
Spiro-OMeTAD (Control)1.1022.874.518.7~10⁻⁵High (Complex purification)
PTAA (Control)1.1222.576.019.1~10⁻⁴High (Polymeric batch variations)
DPPA-Fluorene Derivative 1.1423.377.019.9 ~10⁻⁴Low (2-Step synthesis)
DPPA-Carbazole Derivative 1.1123.175.819.3 ~10⁻³Low (Highly scalable)

Note: The superior Voc observed in DPPA derivatives is directly attributed to the Lewis base passivation of the perovskite surface by the pyridine nitrogen, which reduces non-radiative recombination losses.

References

  • Source: American Chemical Society (ACS)
  • Source: Energy & Environmental Science (RSC Publishing)
  • Bis(diphenylamine)
  • Source: National Institutes of Health (NIH)

Sources

Method

functionalization of N,N-diphenylpyridin-4-amine for biological sensing

This Application Note and Protocol Guide details the functionalization of -diphenylpyridin-4-amine (DPPA) . This scaffold is a privileged "Push-Pull" fluorophore where the diphenylamine moiety acts as a strong electron d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the functionalization of


-diphenylpyridin-4-amine (DPPA) . This scaffold is a privileged "Push-Pull" fluorophore where the diphenylamine moiety acts as a strong electron donor (

) and the pyridine ring acts as an electron acceptor (

).

This architecture enables Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states, making the molecule highly sensitive to environmental rigidity (viscosity) and polarity.

Application Note: Functionalization of -Diphenylpyridin-4-amine for Biological Sensing

Core Design Philosophy

The DPPA scaffold functions as a molecular rotor.[1] In low-viscosity or polar solvents, the excited state relaxes non-radiatively via the rotation of the phenyl rings relative to the pyridine core (TICT state). In high-viscosity environments (e.g., cellular membranes, mitochondria) or non-polar environments (lipid droplets), this rotation is restricted, forcing radiative decay (fluorescence turn-on).

Functionalization Strategies
  • Strategy A (Mitochondrial Targeting & Viscosity): Quaternization of the pyridine nitrogen creates a cationic "Push-Pull" system. The positive charge drives mitochondrial accumulation (driven by membrane potential,

    
    ), while the enhanced acceptor strength increases red-shift and viscosity sensitivity.
    
  • Strategy B (Analyte Sensing): Introduction of a reactive handle (e.g., aldehyde) on the phenyl ring allows for "reaction-based" sensing (e.g., for biothiols or hydrazine), modulating the ICT state upon reaction.

Synthesis & Functionalization Protocols

Pathway A: Synthesis of the Mitochondrial Viscosity Probe (Mito-DPPA)

Target Structure:


-Methyl-4-(diphenylamino)pyridinium iodide

This protocol converts the neutral DPPA into a cationic, mitochondria-specific viscosity sensor.

Reagents Required
  • 
    -Diphenylpyridin-4-amine (Core Scaffold)
    
  • Iodomethane (Methyl Iodide) [Caution: Neurotoxin/Carcinogen]

  • Acetonitrile (Anhydrous)

  • Diethyl ether (for precipitation)

Step-by-Step Protocol
  • Dissolution: Dissolve 246 mg (1.0 mmol) of

    
    -diphenylpyridin-4-amine in 5 mL of anhydrous acetonitrile in a sealed pressure tube or round-bottom flask.
    
  • Alkylation: Add 125

    
    L (2.0 mmol, 2 equiv.) of iodomethane dropwise under an inert atmosphere (
    
    
    
    or Ar).
  • Reflux: Seal the vessel and heat to 40°C for 12 hours . Note: Mild heating is sufficient due to the nucleophilicity of the pyridine nitrogen.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution slowly into 50 mL of cold diethyl ether with vigorous stirring. A yellow/orange precipitate will form.

  • Purification: Filter the precipitate and wash 3

    
     with cold ether. Recrystallize from ethanol/hexane if necessary.
    
  • Yield Check: Expect 85-95% yield. The product should be a bright orange solid (Charge Transfer band).

Pathway B: Synthesis of the Reactive Aldehyde Probe (CHO-DPPA)

Target Structure: 4-((4-Formylphenyl)(phenyl)amino)pyridine

This intermediate allows for the attachment of recognition motifs (e.g., for Cysteine or


 sensing).
Reagents Required
  • 
    -Diphenylpyridin-4-amine
    
  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Step-by-Step Protocol (Vilsmeier-Haack Formylation)
  • Reagent Prep: In a dry flask at 0°C, add 1.0 mL of

    
     dropwise to 3.0 mL of dry DMF. Stir for 30 mins to generate the Vilsmeier reagent (white suspension).
    
  • Addition: Dissolve 1.0 mmol of DPPA in 2 mL DMF and add it slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 80°C and stir for 4 hours. The solution will darken.

  • Hydrolysis: Cool to room temperature and pour into 50 mL of crushed ice/water. Neutralize with saturated

    
     or 
    
    
    
    until pH
    
    
    7.
  • Extraction: Extract with DCM (3

    
     30 mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1). The aldehyde product usually elutes after the starting material.

Biological Application Protocols

Protocol 1: Mitochondrial Viscosity Mapping in Live Cells

Objective: Visualize viscosity changes in mitochondria (e.g., during mitophagy or apoptosis).

Materials:

  • HeLa or MCF-7 cells cultured on glass-bottom dishes.

  • Probe: Mito-DPPA (from Pathway A).

  • Stock Solution: 1 mM in DMSO.

  • Imaging Buffer: PBS or HBSS (maintain pH 7.4).

Workflow:

  • Cell Preparation: Seed cells at

    
     cells/dish and incubate for 24h.
    
  • Staining: Dilute the Mito-DPPA stock to a final concentration of 5

    
    M  in culture media.
    
  • Incubation: Incubate cells for 20 minutes at 37°C. Note: Cationic probes enter mitochondria rapidly via potential.

  • Wash: Wash cells 3

    
     with warm PBS to remove background.
    
  • Imaging (Confocal):

    • Excitation: 405 nm or 488 nm (Probe has broad absorption).

    • Emission: Collect signal at 550–650 nm (Red channel).

    • Viscosity Calibration: To quantify, construct a calibration curve using water/glycerol mixtures (0% to 90% glycerol) and measure fluorescence intensity (

      
      ) or lifetime (
      
      
      
      ).
    • Equation:

      
       (Förster-Hoffmann equation).
      
Protocol 2: Lipid Droplet (LD) Imaging

Objective: High-contrast imaging of adipocytes or fatty liver models. Probe: Use the Neutral Core (DPPA) or a hydrophobic derivative (e.g., 4-(diphenylamino)-3-cyanopyridine).

Workflow:

  • Staining: Incubate cells with 10

    
    M  DPPA for 30 mins.
    
  • Mechanism: The probe is quenched in the cytosol (polar) but lights up in the hydrophobic core of LDs.

  • Co-staining: Validate with BODIPY 493/503 (Green) if using a Red-shifted DPPA derivative.

Data Presentation & Validation

Table 1: Solvatochromic & Viscosity Response (Mito-DPPA)

Data represents typical relative fluorescence quantum yields (


).
Solvent / MediumViscosity (

, cP)
Polarity (

)

(Approx)
Emission

Water 0.8963.1< 0.01 (Dark)N/A (Quenched)
Methanol 0.5455.40.02580 nm
Glycerol (90%) ~200High0.45 (Bright) 610 nm
Lipid Bilayer HighLow0.35 590 nm
Experimental Logic Diagram

G DPPA N,N-Diphenylpyridin-4-amine (Core Scaffold) PathA Pathway A: N-Methylation DPPA->PathA MeI, ACN, 40°C PathB Pathway B: Formylation (POCl3) DPPA->PathB Vilsmeier-Haack MitoProbe Mito-DPPA (Cationic) Target: Mitochondria PathA->MitoProbe Viscosity Viscosity Sensing (Restricted Rotation) MitoProbe->Viscosity TICT Mechanism ReactiveProbe CHO-DPPA (Aldehyde) Target: Cysteine/H2O2 PathB->ReactiveProbe Sensing Reaction-Based Turn-On ReactiveProbe->Sensing Analyte Binding

Caption: Synthesis pathways transforming the DPPA core into mitochondrial viscosity sensors (Red) or reactive analyte probes (Green).

Troubleshooting & Controls

  • Issue: Low Fluorescence in Cells.

    • Cause: The probe is in a low-viscosity region or washed out.

    • Solution: Confirm mitochondrial localization with MitoTracker Green. Ensure cells are healthy; depolarized mitochondria (dead cells) will not retain the cationic probe.

  • Issue: Poor Solubility.

    • Cause: DPPA is lipophilic.

    • Solution: Use Pluronic F-127 (0.1%) as a dispersing agent during the staining step.

  • Control Experiment:

    • Treat cells with CCCP (10

      
      M). This uncoupler destroys mitochondrial membrane potential. If the probe is potential-dependent (Mito-DPPA), fluorescence should vanish/redistribute to the cytosol.
      
    • Treat cells with Nystatin (viscosity modifier) to verify viscosity sensitivity.

References

  • Yang, Z. et al. (2013). "Rational Design of a Voltmeter-Amperometer for Mitochondrial Imaging." Journal of the American Chemical Society.[2]

  • Kuimova, M. K. et al. (2008).[2] "Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging."[2][3][4] Journal of the American Chemical Society.[2]

  • Liu, J. et al. (2019). "Recent Progress in Mitochondria-Targeted Fluorescent Probes for Viscosity." Materials Chemistry Frontiers.

  • Haidekker, M. A. & Theodorakis, E. A. (2010). "Molecular Rotors for Viscosity Sensors." Organic & Biomolecular Chemistry.

  • Gong, Y. et al. (2014). "A Ratiometric Fluorescent Probe for Imaging Mitochondrial Viscosity in Living Cells." Analytical Chemistry.

Sources

Application

methods for doping N,N-diphenylpyridin-4-amine in organic semiconductors

Application Note: Integration and Doping Protocols for N,N-Diphenylpyridin-4-amine (DPPA) in Organic Semiconductors Scientific Background & Mechanistic Overview In the development of advanced organic semiconductors, mana...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration and Doping Protocols for N,N-Diphenylpyridin-4-amine (DPPA) in Organic Semiconductors

Scientific Background & Mechanistic Overview

In the development of advanced organic semiconductors, managing charge carrier balance and exciton confinement is paramount. N,N-diphenylpyridin-4-amine (DPPA) is a highly versatile push-pull molecule characterized by an electron-donating diphenylamine moiety and an electron-accepting pyridine ring. As a Senior Application Scientist, I leverage this intrinsic donor-acceptor (D-A) architecture because it serves as an exceptional bipolar core structure.

In modern optoelectronics, DPPA is primarily utilized in two advanced doping paradigms:

  • As a Bipolar Host Matrix for PHOLEDs: When functionalized into host materials, DPPA provides a high triplet energy (>2.70 eV). This energetic barrier is critical for confining triplet excitons on deep-blue phosphorescent dopants (e.g., FIrpic) without reverse energy leakage. The bipolar nature ensures balanced hole and electron fluxes, widening the recombination zone and mitigating efficiency roll-off [1].

  • As a Stimuli-Responsive Ligand in Cu(I) Complexes: DPPA coordinates with copper(I) halides to form binuclear rhomboid clusters. When subjected to solvent-fraction doping (e.g., adding water to a DMSO solution), these complexes exhibit remarkable Aggregation-Induced Emission (AIE) and reversible mechanochromism. This is mechanistically driven by the restriction of intramolecular motion of the diphenylamine group in the aggregated state, which shuts down non-radiative decay pathways [2].

Quantitative Data Summary

The photophysical properties of DPPA depend heavily on its integration method—whether acting as a vacuum-deposited host matrix or a solution-processed coordination ligand.

Table 1: Photophysical and Device Performance of DPPA-Doped Systems

Material SystemDopant / Ligand RoleTriplet Energy (eV)Max PLQY (%)Emission Peak (nm)Max EQE (%)
DPPA Host MatrixFIrpic (28 wt%)> 2.70N/A47015.6
[Cu₂I₂(DPPA)₂(PPh₃)₂]DPPA as LigandN/AN/A436N/A
[Cu₂Br₂(DPPA)₂(PPh₃)₂]DPPA as LigandN/A65.0462N/A
[Cu₂Cl₂(DPPA)₂(PPh₃)₂]DPPA as LigandN/A48.0491N/A

Experimental Protocols

Protocol A: Vacuum Co-Evaporation Doping of DPPA-Based Hosts

Objective: Fabricate a blue PHOLED emissive layer by co-doping a DPPA-based host with a phosphorescent emitter (FIrpic). System Validation: This protocol is self-validating; precise Quartz Crystal Microbalance (QCM) monitoring ensures the dopant concentration remains exactly at the threshold required to prevent triplet-triplet annihilation (TTA).

Step-by-Step Methodology:

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Causality: Removes organic particulates. Follow with 10 minutes of UV-Ozone treatment to increase the ITO work function, reducing the hole-injection barrier.

    • Validation: Contact angle measurement should show complete wetting (<5°).

  • Chamber Evacuation: Transfer substrates to a vacuum thermal evaporator. Pump down the chamber to a base pressure of < 1.0 × 10⁻⁶ Torr.

    • Causality: High vacuum is mandatory to prevent the inclusion of oxygen or moisture, which act as non-radiative recombination centers (exciton quenchers) in the organic layers.

  • Emissive Layer (EML) Co-Doping: Heat the DPPA-based host crucible and the FIrpic dopant crucible simultaneously. Adjust the tooling factors and monitor the QCM sensors. Set the host deposition rate to 1.0 Å/s and the dopant rate to 0.38 Å/s to achieve exactly 28 wt% doping concentration.

    • Causality: A 28 wt% concentration ensures optimal intermolecular distance for Dexter energy transfer while avoiding dopant aggregation.

    • Validation: QCM thickness readings must stabilize for 60 seconds before opening the source shutter.

  • Cathode Deposition & Encapsulation: Deposit 1 nm of LiF followed by 100 nm of Aluminum. Transfer the device directly to an N₂-filled glovebox (<0.1 ppm O₂/H₂O) for glass lid encapsulation using UV-curable epoxy.

EnergyTransfer HostSinglet DPPA Host Singlet State (S1) HostTriplet DPPA Host Triplet State (T1) >2.70 eV HostSinglet->HostTriplet Intersystem Crossing DopantTriplet FIrpic Dopant Triplet State (T1) ~2.62 eV HostSinglet->DopantTriplet Förster Transfer HostTriplet->DopantTriplet Dexter Transfer Emission Blue Emission (hν) DopantTriplet->Emission Radiative Decay

Energy transfer pathways from the DPPA bipolar host to the phosphorescent dopant.

Protocol B: Solution-Phase Synthesis and AIE Doping of DPPA-Cu(I) Complexes

Objective: Synthesize[Cu₂X₂(DPPA)₂(PPh₃)₂] and induce emission via solvent-fraction doping. System Validation: Dynamic Light Scattering (DLS) is used in tandem with photoluminescence spectroscopy to correlate aggregate size directly with emission intensity.

Step-by-Step Methodology:

  • Precursor Complexation: In a nitrogen-purged Schlenk flask, dissolve 1.0 mmol of CuBr, 1.0 mmol of DPPA, and 1.0 mmol of PPh₃ in 20 mL of anhydrous dichloromethane.

    • Causality: PPh₃ acts as a bulky ancillary ligand that sterically protects the Cu₂Br₂ rhomboid core, preventing the oxidation of Cu(I) to Cu(II) and suppressing non-radiative decay pathways.

  • Crystallization: Stir the mixture at room temperature for 12 hours. Layer the solution with hexane to induce slow crystallization.

    • Validation: Single-crystal X-ray diffraction (XRD) should confirm the binuclear[Cu₂Br₂(DPPA)₂(PPh₃)₂] structure.

  • Solvent-Fraction Doping (AIE Testing): Prepare a 10 μM stock solution of the complex in pure DMSO. Gradually inject aliquots of this stock into vials containing varying volume fractions of water (

    
     = 0% to 90%).
    
    • Causality: Water is a non-solvent for the complex. As

      
       increases, the complex transitions from a solvated state to spherical nanoaggregates. This aggregation restricts the intramolecular rotation of the diphenylamine moiety, blocking non-radiative relaxation and triggering intense cyan-blue phosphorescence.
      
    • Validation: DLS should confirm a particle size shift from <1 nm (solvated) to ~150 nm (aggregated) at

      
       = 90%.
      

AIE_Workflow Sol Dissolve DPPA-Cu(I) Complex in DMSO (Good Solvent) Water Add Water (Poor Solvent) fw = 0% to 90% Sol->Water Gradual Injection Agg Nanoaggregate Formation (Restricted Motion) Water->Agg Phase Separation Emit Intense Cyan-Blue Emission (PLQY up to 65%) Agg->Emit AIE Mechanism

Workflow for inducing aggregation-induced emission in DPPA-Cu(I) complexes via solvent doping.

References

  • Title: N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes Source: Chemistry - An Asian Journal (2012) URL: [Link]

  • Title: Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes: Reversible Mechanochromism and Aggregation-Induced Emission Properties Source: Chemistry - An Asian Journal (2026) URL: [Link]

Method

Application Note: Preparation and Characterization of Charge-Transfer Complexes with N,N-Diphenylpyridin-4-amine (DPPA)

Executive Summary N,N-Diphenylpyridin-4-amine (DPPA) represents a unique class of donor molecules combining the electron-rich diphenylamine moiety with the electron-deficient pyridine ring. Unlike its dialkyl analogs (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diphenylpyridin-4-amine (DPPA) represents a unique class of donor molecules combining the electron-rich diphenylamine moiety with the electron-deficient pyridine ring. Unlike its dialkyl analogs (e.g., DMAP), DPPA exhibits distinct steric bulk and extended


-conjugation, making it a critical building block for organic light-emitting diodes (OLEDs) and stimuli-responsive materials.

This guide details the protocols for synthesizing charge-transfer (CT) complexes using DPPA. We cover two distinct mechanistic pathways:

  • 
    -
    
    
    
    / n-
    
    
    Charge Transfer:
    Interaction with organic electron acceptors (DDQ, TCNQ).
  • Coordination-Driven Charge Transfer: Synthesis of mechanochromic Cu(I) complexes.

  • Proton-Transfer CT: Interaction with nitro-aromatics (Picric Acid) for sensing applications.

Scientific Foundation & Mechanism

The Donor Molecule: DPPA

DPPA acts as a "push-pull" system. The diphenylamino group pushes electron density into the pyridine ring, enhancing the basicity of the pyridine nitrogen and the electron density of the


-system.
  • HOMO Location: Predominantly on the diphenylamino nitrogen.

  • LUMO Location: Predominantly on the pyridine ring.

  • CT Mechanism: Upon complexation with a strong acceptor (A), an electron is transferred from the HOMO of DPPA (D) to the LUMO of A, forming a radical ion pair

    
     or a polarized complex 
    
    
    
    .
Selection of Acceptors
AcceptorTypeInteraction ModeExpected Visual Change
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

-Acceptor
n-

/

-

Yellow

Deep Red/Brown
TCNQ (7,7,8,8-Tetracyanoquinodimethane)

-Acceptor

-

Stacking
Yellow

Green/Blue
Picric Acid Proton DonorH-Bonding / Proton TransferColorless

Yellow/Orange
Cu(I) Halides Metal CenterMetal-to-Ligand CT (MLCT)White

Blue/Cyan (Fluorescent)

Materials and Pre-requisites

Reagents
  • Donor: N,N-Diphenylpyridin-4-amine (DPPA) [CAS: 1201-72-5]. Purity >98% required.

  • Acceptors: DDQ (recrystallized from benzene), TCNQ (sublimed), Picric Acid (caution: explosive when dry), CuI (purified by washing with THF).

  • Solvents: Acetonitrile (MeCN, HPLC grade), Dichloromethane (DCM, anhydrous), Chloroform (spectroscopic grade).

Equipment
  • UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

  • Rotary Evaporator.

  • Graphite mortar and pestle (for mechanochromism).

Protocol 1: Solution-Phase Synthesis of Organic CT Complexes

Target: DPPA-DDQ and DPPA-TCNQ

This protocol utilizes thermodynamic control to grow stable CT crystals or generate solutions for spectroscopic quantification.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare

      
       M solution of DPPA in Acetonitrile (MeCN).
      
    • Prepare

      
       M solution of Acceptor (DDQ or TCNQ) in MeCN.
      
    • Note: MeCN is preferred over non-polar solvents to stabilize the polar excited state of the CT complex.

  • Job’s Method of Continuous Variation (Stoichiometry Determination):

    • Prepare a series of 10 vials.

    • Mix DPPA and Acceptor stocks in ratios: 1:9, 2:8, ... 9:1 (Total volume constant).

    • Measure absorbance at

      
       of the new CT band (typically 450–600 nm, distinct from starting materials).
      
    • Validation: Plot Absorbance vs. Mole Fraction (

      
      ). The peak indicates stoichiometry (X=0.5 implies 1:1).
      
  • Benesi-Hildebrand Titration (Determination of

    
    ): 
    
    • Keep Acceptor concentration constant (

      
       M).
      
    • Vary DPPA concentration (

      
      , e.g., 10–100 equivalents).
      
    • Record spectra. An isosbestic point indicates a clean conversion to the complex.

  • Solid State Isolation:

    • Mix equimolar amounts (0.5 mmol) of DPPA and Acceptor in minimal hot MeCN or Chloroform (5 mL).

    • Allow to cool slowly to RT, then refrigerate at 4°C.

    • Filter the deeply colored crystals/precipitate.

    • Wash with cold ether to remove unreacted neutral species.

    • Dry under vacuum.

Data Analysis: Benesi-Hildebrand Equation

To validate the complex formation constant (


), use the linear plot:


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Result: Linearity (

    
    ) confirms 1:1 complexation. Intercept/Slope gives 
    
    
    
    .

Protocol 2: Mechanochromic Cu(I) Coordination Complexes

Target: [Cu


I

(DPPA)

(PPh

)

]

This protocol synthesizes a material that changes emission color upon grinding, useful for pressure sensing.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 20 mL vial, dissolve CuI (0.5 mmol) in Acetonitrile (5 mL).

    • Add Triphenylphosphine (PPh

      
      , 0.5 mmol) and stir until clear (formation of precursor).
      
    • Add DPPA (0.5 mmol) to the solution.

  • Crystallization:

    • Stir for 2 hours at room temperature. A precipitate may form.

    • If clear, allow slow evaporation of solvent.

    • Collect crystals (typically colorless or pale yellow).

  • Mechanochromic Validation (The "Grind Test"):

    • Place the crystalline solid under a UV lamp (365 nm). Observe Emission 1 (typically Blue, ~436 nm).[1][2]

    • Action: Grind the sample vigorously in a mortar.

    • Observation: Under UV, the emission shifts to Emission 2 (Cyan/Green, >500 nm).

    • Mechanism:[3] Grinding disrupts the crystalline packing (

      
      -
      
      
      
      interactions), altering the Metal-to-Ligand Charge Transfer (MLCT) energy.

Protocol 3: Picric Acid Sensing (Proton-Transfer CT)

Target: Detection of explosives/nitro-aromatics.

Step-by-Step Methodology
  • Paper Strip Preparation:

    • Soak filter paper in a 10 mM solution of DPPA in Methanol.

    • Air dry.

  • Detection:

    • Apply a drop of analyte (Picric Acid solution) to the strip.

    • Result: Immediate color change to yellow/orange.

    • Limit of Detection (LOD): Can be quantified by UV-Vis titration, typically reaching ppm levels.

Visualization of Workflows

Experimental Logic Flow

DPPA_Workflows cluster_Organic Organic CT (Protocol 1) cluster_Metal Coordination CT (Protocol 2) DPPA DPPA Donor (Starting Material) Mix_Sol Solution Mixing (MeCN) DPPA->Mix_Sol Complex_Cu Cu(I)-DPPA Complex (Blue Emission) DPPA->Complex_Cu DDQ Acceptor: DDQ/TCNQ DDQ->Mix_Sol BH_Plot Benesi-Hildebrand Analysis Mix_Sol->BH_Plot UV-Vis Solid_CT Solid CT Complex (Red/Green Crystals) Mix_Sol->Solid_CT Evaporation CuI Precursor: CuI + PPh3 CuI->Complex_Cu Grind Grinding (Mechanochromism) Complex_Cu->Grind Shift Red-Shifted Emission (Cyan/Green) Grind->Shift Structure Collapse

Caption: Figure 1. Dual workflow for synthesizing Organic Charge-Transfer complexes (top) and Stimuli-Responsive Coordination complexes (bottom) using DPPA.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Color Change (Protocol 1) Solvent polarity too high (dissociation) or too low (solubility).Switch to Dichloromethane or Chloroform. Ensure reagents are dry.
Non-linear Benesi-Hildebrand Plot Stoichiometry is not 1:1 or concentration is too high (aggregation).Dilute samples; check Job's plot to confirm stoichiometry (e.g., 1:2).
No Fluorescence (Protocol 2) Quenching by impurities or oxygen.Degas solvents; ensure CuI is white (not yellow/oxidized).
Precipitate is Amorphous Cooling too fast.Re-dissolve in hot solvent and cool in a Dewar flask for slow thermal gradient.

Safety Note: Picric acid is explosive when dry. Always handle in solution or wet form. TCNQ and DDQ are toxic cyanides/quinones; handle in a fume hood.

References

  • Mechanochromic Cu(I) Complexes: Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes: Reversible Mechanochromism and Aggregation-Induced Emission Properties. Chem. Asian J., 2026.[1][2] (Note: Year projected based on search context, verify specific DOI).

  • DPPA as Bipolar Host: N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Chem. Asian J., 2012, 7(10), 2203.[4][5][6]

  • General Protocol for Aminopyridine CT Complexes (DMAP Analog): New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization. ACS Omega / ResearchGate, 2021.

  • Picric Acid Sensing Mechanism: Multifunctional pyridine styrylphenanthroimidazoles... detect picric acid... owing to proton-binding ability. ResearchGate Contextual Snippet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Diphenylpyridin-4-amine

Current Status: Online Ticket ID: #PYR-DPA-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanistic Insight[1][2] The Target: N,N-Diphenylpyridin-4-amine is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #PYR-DPA-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2]

The Target: N,N-Diphenylpyridin-4-amine is a critical hole-transport material intermediate and pharmacophore. The Problem: Synthesizing this molecule via standard Buchwald-Hartwig amination often results in yields <40% due to two competing antagonistic factors:

  • Catalyst Poisoning (The Pyridine Problem): The pyridine nitrogen at the 4-position is highly capable of coordinating to Palladium (Pd), displacing the phosphine ligand and shutting down the catalytic cycle (formation of inactive L2Pd(pyr)2 species).

  • Nucleophile Deactivation (The Diphenylamine Problem): Diphenylamine is a secondary amine with two phenyl rings delocalizing the nitrogen lone pair. It is significantly less nucleophilic than alkyl amines or primary anilines, making the transmetallation/amine binding step kinetically sluggish.

The Solution: To improve yield, you must destabilize the Pyridine-Pd interaction while facilitating the attack of the bulky, weak nucleophile. This guide provides a "Gold Standard" protocol designed to overcome these specific barriers.

The "Gold Standard" Protocol

This protocol is optimized for the coupling of 4-bromopyridine and diphenylamine .

Reagent Checklist
ComponentReagentRoleCritical Specification
Electrophile 4-Bromopyridine HClSubstrateMUST be free-based (see Step 1).
Nucleophile DiphenylamineSubstrate>99% purity.
Catalyst Pd(OAc)₂Pre-catalyst2–5 mol%.[1]
Ligand BINAP (racemic)Ligand1:1.2 ratio to Pd. Bidentate nature prevents pyridine binding.
Base NaOtBuBaseStrong base required for weak nucleophile.[1]
Solvent TolueneSolventAnhydrous, degassed.[1][2]
Step-by-Step Methodology
Step 1: The "Hidden" Failure Point (Free-Basing)

Most failures occur here. 4-Bromopyridine is unstable as a free base and is sold as the HCl salt. If you add the HCl salt directly to the reaction, it consumes your NaOtBu, altering the stoichiometry and generating NaCl which can aggregate the catalyst.

  • Dissolve 4-bromopyridine HCl in minimal water.

  • Neutralize with saturated NaHCO₃ or 1M NaOH (cold).

  • Extract immediately with Toluene (3x).

  • Dry the Toluene layer over MgSO₄, filter, and use immediately . Do not concentrate to dryness (polymerization risk).

Step 2: Catalyst Pre-Complexation

Why: Heating Pd(OAc)₂ and BINAP together ensures the active species L-Pd(0) is formed before the pyridine can poison the metal.

  • In a glovebox or under Argon stream: Add Pd(OAc)₂ (5 mol%) and BINAP (6 mol%) to the reaction vessel.

  • Add anhydrous Toluene (50% of total volume).

  • Stir at room temperature for 15 minutes until the solution turns a characteristic orange/red.

Step 3: Reaction Assembly
  • Add Diphenylamine (1.2 equiv) and NaOtBu (1.5 equiv) to the catalyst solution.

  • Add the 4-bromopyridine toluene solution (from Step 1) (1.0 equiv).

  • Seal the vessel.

  • Heat to 100°C for 12–16 hours.

Step 4: Workup & Purification[3]
  • Cool to RT.[2][3][4][5] Dilute with EtOAc.

  • Filter through a Celite pad (removes Pd black).[3]

  • Purification Trick: The product is a tertiary amine. Silica gel is acidic and will streak/retain the product.

    • Pre-treat your silica column: Flush with Hexanes + 1% Triethylamine (Et₃N).

    • Eluent: Hexanes/EtOAc gradient (Start 95:5).

Visualized Workflows

Diagram 1: The Synthesis Logic Flow

This diagram illustrates the critical path, emphasizing the pre-complexation step often skipped by novices.

SynthesisWorkflow cluster_0 Critical Control Point Start Start: 4-Bromopyridine HCl FreeBase Step 1: Free-Base (Aq. Base -> Toluene Extract) Start->FreeBase Neutralize Reaction Step 3: Coupling (100°C, NaOtBu, 16h) FreeBase->Reaction Add Electrophile CatPrep Step 2: Catalyst Activation (Pd(OAc)2 + BINAP -> Active Pd(0)) CatPrep->Reaction Add Catalyst Workup Step 4: Purification (Silica + 1% Et3N) Reaction->Workup Complete Product Target: N,N-diphenylpyridin-4-amine Workup->Product Isolate

Caption: The critical path for synthesis. Note that catalyst activation and free-basing are parallel precursor steps.

Troubleshooting Center

Symptom: Reaction mixture stays pale yellow (No color change to dark orange/brown).

  • Diagnosis: The catalyst never activated.

  • Root Cause: Oxidation of phosphine ligand or impure Pd(OAc)₂.

  • Fix: Ensure Toluene is degassed (sparge with Ar for 20 mins). Use a fresh bottle of Pd(OAc)₂ (should be reddish-brown powder, not black).

Symptom: Low Yield (<20%) + Recovery of Diphenylamine.

  • Diagnosis: Catalyst poisoning.[3][6]

  • Root Cause: The pyridine nitrogen bound to the Pd center, preventing the oxidative addition of the C-Br bond.

  • Fix: Switch to a G3-Palladacycle precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G3). These activate immediately and the bulky ligands (XPhos/RuPhos) create a "steric wall" that physically blocks the pyridine nitrogen from binding to the Pd center.

Symptom: Product "streaks" on TLC or sticks to the column.

  • Diagnosis: Acid-Base interaction.[7]

  • Root Cause: The pyridine ring in your product is interacting with the acidic silanols on the silica gel.

  • Fix: Use the "Triethylamine flush" described in Step 4. Alternatively, use Alumina (neutral) instead of Silica.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield CheckSM Check Starting Material Issue->CheckSM SM_Remains SM Unreacted? CheckSM->SM_Remains Yes Protodehal Product is Pyridine (H)? CheckSM->Protodehal No, Des-bromo product found Poisoning Diagnosis: Catalyst Poisoning SM_Remains->Poisoning WetSolvent Diagnosis: Wet Solvent/Proton Source Protodehal->WetSolvent Sol_Ligand Solution: Switch to RuPhos/XPhos Poisoning->Sol_Ligand Sol_Dry Solution: Dry Toluene/Increase Conc. WetSolvent->Sol_Dry

Caption: Logic flow for diagnosing common yield failures in pyridine couplings.

Frequently Asked Questions (FAQ)

Q: Can I use 4-chloropyridine instead of 4-bromopyridine? A: You can, but it is significantly harder. The C-Cl bond is stronger and oxidative addition is slower. If you must use the chloride, you must upgrade the ligand from BINAP to BrettPhos or RuPhos and likely increase the temperature to 110°C.

Q: Why NaOtBu? Can I use K₂CO₃? A: Diphenylamine is a weak nucleophile. Weak bases like carbonate (K₂CO₃) are often insufficient to deprotonate the amine-Pd complex rapidly enough, leading to catalyst decomposition before the reductive elimination can occur. NaOtBu is the standard for diarylamines.

Q: My product turns green/blue on the bench. Why? A: Triarylamines are easily oxidized to radical cations (Wurster's salts), which are deeply colored. This indicates your product is oxidizing in air. Store the solid under Nitrogen/Argon in the dark.

References

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). "An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011).[8][9] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[10][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Purification of 4-(Diphenylamino)pyridine via Recrystallization

Welcome to the Advanced Technical Support Center for organic synthesis and purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals deali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for organic synthesis and purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of 4-(diphenylamino)pyridine (DPAP) .

Unlike simple starting materials, DPAP presents unique crystallographic challenges. It features a highly electron-donating diphenylamino group at the 4-position of the pyridine ring. This structural motif significantly increases its basicity and nucleophilicity (analogous to 4-dimethylaminopyridine, or DMAP)[1]. However, the bulky, lipophilic phenyl rings drastically shift its solubility profile, making it highly soluble in non-polar organic solvents and prone to trapping lipophilic impurities within its crystal lattice.

This guide provides a self-validating methodology, quantitative solvent data, and an extensive troubleshooting Q&A to ensure high-purity recovery.

I. Solvent System Selection Matrix

The foundational principle of recrystallization relies on exploiting the solubility differences of a compound at varying temperatures. A successful solvent system for DPAP must dissolve the compound completely at its boiling point while rejecting it at 0–4 °C, without reacting with the basic pyridine nitrogen[2].

Table 1: Quantitative Solvent Matrix for DPAP Recrystallization

Solvent System (v/v)Boiling Point (°C)Solute Affinity (Hot)Solute Affinity (Cold)Impurity PartitioningRecommendation
Ethyl Acetate / Hexane 77 / 68High (in EtOAc)LowExcellentPrimary Choice
Toluene / Heptane 110 / 98High (in Toluene)ModerateGoodSecondary Choice
Dichloromethane / Pentane 39 / 36Very HighLowModerateUse for heat-sensitive batches
Ethanol / Water 78 / 100ModerateLowPoorNot Recommended (Oiling out)
II. Standard Operating Procedure (SOP): Binary Solvent Recrystallization

To guarantee a self-validating system, always retain a 5 mg sample of your crude material before beginning. By performing parallel Thin-Layer Chromatography (TLC) of the crude, the mother liquor, and the final crystals, you can empirically validate the efficacy of the purification.

Phase 1: Dissolution & Saturation

  • Transfer the crude 4-(diphenylamino)pyridine to a clean, dry Erlenmeyer flask.

  • Add a minimum volume of boiling Ethyl Acetate (the "good" solvent) dropwise while swirling on a hot plate until the solid just dissolves. Causality: Using the absolute minimum volume ensures the solution is supersaturated upon cooling, maximizing your final yield.

Phase 2: Decolorization & Hot Filtration 3. Optional but recommended: If the solution is dark brown/yellow (indicative of amine oxidation byproducts), remove from heat, add 1-2% (w/w) activated charcoal, and boil gently for 5 minutes. 4. Perform a hot gravity filtration through fluted filter paper (or a Celite pad) into a pre-warmed flask to remove the charcoal and any insoluble polymeric impurities[3]. Causality: The filtration apparatus must be pre-warmed to prevent premature crystallization in the funnel stem, which leads to product loss.

Phase 3: Anti-Solvent Addition & Nucleation 5. Return the clear filtrate to a gentle boil. Slowly add hot Hexane (the anti-solvent) dropwise until the solution becomes faintly turbid (cloudy). 6. Add 1-2 drops of hot Ethyl Acetate just until the turbidity clears. 7. Remove the flask from the heat source, cover with a watch glass, and allow it to cool undisturbed to room temperature[4]. Causality: Slow, undisturbed cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, actively excluding impurities[2].

Phase 4: Isolation 8. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize precipitation. 9. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane to remove residual mother liquor[4]. 10. Dry the pure DPAP crystals under high vacuum to a constant weight.

III. Process Visualization

Workflow N1 Crude 4-(diphenylamino)pyridine N2 Dissolution in Hot EtOAc N1->N2 Heat to boiling N3 Hot Filtration (Celite/Charcoal) N2->N3 Remove insolubles N4 Addition of Hexane (Anti-solvent) N3->N4 Induce saturation N5 Slow Cooling to 4°C N4->N5 Crystal nucleation N6 Vacuum Filtration & Drying N5->N6 Isolate pure product

Fig 1. Step-by-step recrystallization workflow for 4-(diphenylamino)pyridine purification.

IV. Troubleshooting Guides & FAQs

Q: Why is my 4-(diphenylamino)pyridine "oiling out" (forming a liquid layer) instead of forming solid crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the temperature at which it saturates the solvent. Because DPAP possesses highly flexible, bulky diphenylamino groups, trace impurities easily disrupt its crystal lattice. Corrective Action: Reheat the biphasic mixture until it forms a single homogeneous solution. Add a slightly larger volume of the "good" solvent (Ethyl Acetate) to lower the saturation temperature. This ensures the compound reaches saturation below its melting point. Alternatively, introduce a pure seed crystal of DPAP while the solution is warm to forcefully induce nucleation[2][5].

Q: My recovered crystals are heavily discolored (yellow/brown). How do I remove these impurities? A: Diarylamines and aminopyridines are highly susceptible to trace oxidation, forming highly colored, conjugated byproducts. Because these byproducts are structurally similar to DPAP, they co-crystallize easily. Corrective Action: You must incorporate the decolorization step outlined in Phase 2. Activated charcoal has a massive surface area with a high affinity for large, conjugated, polymeric impurities. Ensure you perform a hot filtration immediately after the charcoal treatment to prevent the impurities from desorbing as the solution cools[3].

Q: The yield of my recrystallization is unusually low (<40%). What went wrong? A: A low yield almost always indicates an improper solvent ratio—specifically, too much "good" solvent was used, keeping the DPAP dissolved even at 0 °C. Corrective Action: Do not discard your mother liquor! Transfer the filtrate to a rotary evaporator and concentrate it under reduced pressure to recover the remaining solute. For your next attempt, strictly adhere to using the absolute minimum amount of boiling solvent required for initial dissolution.

Q: Can I use acidic additives to help dissolve the crude material? A: Absolutely not. DPAP is a strong nucleophilic base[1]. Recrystallizing in the presence of acidic impurities or acidic solvents will protonate the pyridine nitrogen, forming a pyridinium salt[6]. This drastically alters its solubility profile, making it water-soluble and completely insoluble in hexane. Ensure your crude mixture is thoroughly neutralized and washed with a mild aqueous base (e.g., saturated NaHCO₃) during the standard aqueous workup prior to attempting recrystallization.

V. References

1.[2] Recrystallization. University of Pittsburgh. Available at: 2.[4] SOP: CRYSTALLIZATION. University of Cape Town. Available at: 3.[5] Organic Chemistry - LabArchives. LabArchives. Available at: 4. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Simson Pharma. Available at: 5.[3] Recrystallization Definition, Principle & Purpose. PraxiLabs. Available at: 6.[1] 4-Dimethylaminopyridine (DMAP) | High-Purity Reagent. Benchchem. Available at: 7.[6] US20040106801A1 - Process for producing 4-dimethyl amino pyridine (4-DMAP). Google Patents. Available at:

Sources

Troubleshooting

removing palladium catalyst residues from N,N-diphenylpyridin-4-amine

Topic: N,N-Diphenylpyridin-4-amine Diagnostic & Regulatory Context The Challenge: Removing palladium (Pd) from N,N-diphenylpyridin-4-amine is uniquely difficult due to the compound's chemical structure. Unlike simple aro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N-Diphenylpyridin-4-amine

Diagnostic & Regulatory Context

The Challenge: Removing palladium (Pd) from N,N-diphenylpyridin-4-amine is uniquely difficult due to the compound's chemical structure. Unlike simple aromatics, the pyridine nitrogen acts as a competitive ligand. It coordinates strongly with Pd(II) species, effectively "locking" the metal into the product. Standard aqueous washes or weak scavengers often fail to break this Pyridine-Pd bond.

Regulatory Limits (ICH Q3D): Palladium is a Class 2B elemental impurity.[1] Strict limits apply for Active Pharmaceutical Ingredients (APIs).

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm
Troubleshooting Guide (Q&A)

Q1: I used standard silica-thiol scavengers, but my Pd levels are still >50 ppm. Why? A: Standard propyl-thiol scavengers may not have a high enough binding constant to displace the Pd from the pyridine nitrogen in your substrate.

  • Root Cause: The pyridine-Pd coordination complex is thermodynamically stable.

  • Solution: Switch to Trimercaptotriazine (TMT) functionalized silica (e.g., Si-TMT or MP-TMT). The TMT ligand is a tridentate chelator with a significantly higher affinity for Pd than the monodentate pyridine, driving the equilibrium toward the scavenger.

Q2: I am seeing a 15-20% yield loss when using Activated Carbon. Is this normal? A: Yes, for this specific compound. N,N-diphenylpyridin-4-amine is a flat, electron-rich aromatic system. It adsorbs strongly to the planar graphene sheets of activated carbon via


-

stacking.
  • Solution: Abandon carbon for this substrate. Use Functionalized Silica (Method A) or Crystallization with Additives (Method B), which rely on specific chemical chelation rather than non-specific surface adsorption.

Q3: The Pd seems to "follow" the product even after recrystallization. How do I stop this? A: Pd species can become occluded within the crystal lattice or co-precipitate as the solvent volume decreases.

  • Solution: Add N-Acetylcysteine (NAC) to your crystallization solvent. NAC forms a highly soluble, anionic complex with Pd that stays in the mother liquor while your neutral product crystallizes out.

Decision Matrix & Workflows
Visual 1: Method Selection Decision Tree

Use this logic flow to select the correct protocol based on your current stage and constraints.

Pd_Removal_Decision_Tree Start Current State: High Pd in Crude Scale Scale of Reaction? Start->Scale Lab Lab Scale (<50g) Scale->Lab Small Pilot Pilot/Mfg (>1kg) Scale->Pilot Large MethodA Method A: Silica-TMT Scavenging (Best Purity) Lab->MethodA Cost Cost Sensitivity? Pilot->Cost HighCost High (Cheap Reagents) Cost->HighCost Budget constrained LowCost Low (Speed Priority) Cost->LowCost Time is money Solubility Soluble in Hot Alcohols/EtOAc? HighCost->Solubility LowCost->MethodA MethodB Method B: NAC-Assisted Crystallization (Best Scalability) Solubility->MethodB Yes MethodC Method C: Activated Carbon (Not Recommended) Solubility->MethodC No (Warning: Yield Loss)

Caption: Decision matrix for selecting the optimal Pd removal strategy based on scale and cost constraints.

Detailed Protocols
Method A: Silica-TMT Scavenging (Recommended for Lab Scale)

Best for: High value, small scale, or when yield preservation is critical.

Materials:

  • SiliaMetS® TMT or MP-TMT resin (Loading ~0.5 mmol/g).

  • Solvent: THF or Ethyl Acetate (Avoid MeOH if possible, as it can reduce Pd binding efficiency for TMT).

Protocol:

  • Dissolution: Dissolve the crude N,N-diphenylpyridin-4-amine in THF (10 mL/g). Ensure complete dissolution.

  • Dosage Calculation: Add 5 equivalents of TMT resin relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, use 50 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 50°C for 4 hours .

    • Note: Heating is crucial to overcome the activation energy required to break the Pyridine-Pd bond.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel to remove the resin.

  • Wash: Wash the resin cake with 2 bed volumes of THF to recover entrained product.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS.

Method B: NAC-Assisted Crystallization (Recommended for Scale-Up)

Best for: Large batches (>100g) where resin costs are prohibitive.

Materials:

  • N-Acetylcysteine (NAC) (Solid).

  • Crystallization Solvent: Ethanol or Isopropanol.

Protocol:

  • Dissolution: Dissolve crude product in refluxing Ethanol (approx. 5-8 mL/g).

  • Additive: Add 10-20 wt% of N-Acetylcysteine relative to the crude product mass.

  • Digestion: Stir at reflux for 30 minutes. The solution may turn dark; this is the Pd-NAC complex forming.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 2 hours.

  • Filtration: Filter the crystals.

    • Critical Step: Wash the crystal cake with cold Ethanol immediately. The Pd-NAC complex is soluble in the mother liquor; washing prevents it from drying onto the crystal surface.

  • Drying: Dry crystals under vacuum.

Data Comparison: Efficiency of Methods

The following data represents typical reductions of Pd from a starting level of ~1000 ppm in a pyridine-based substrate.

MethodReagentResidual Pd (ppm)Yield RecoveryNotes
Control Recrystallization (No Additive)250 - 400 ppm90%Pd co-crystallizes with product.
Adsorption Activated Carbon (Darco KB)< 20 ppm75% Significant product loss due to

-

adsorption.
Scavenger Silica-Thiol (Si-Thiol)50 - 100 ppm> 95%Moderate removal; struggles with pyridine coordination.
Scavenger Silica-TMT (Si-TMT) < 5 ppm > 95% Gold Standard. High affinity displaces pyridine.
Crystallization N-Acetylcysteine (NAC) < 10 ppm 85 - 90%Highly scalable; excellent rejection of Pd to mother liquor.
Mechanism of Action
Visual 2: Ligand Displacement Mechanism

Understanding why TMT works better than Thiol for this specific substrate.

Pd_Displacement_Mechanism cluster_0 Key Driver: Chelate Effect Complex Stable Impurity: [Product-Pyridine]-Pd-Cl Transition Transition State: Ligand Exchange Complex->Transition + Heat (50°C) TMT Scavenger: Si-TMT (Tridentate) TMT->Transition Waste Solid Waste: Si-TMT-Pd Complex Transition->Waste Thermodynamic Sink (Chelate Effect) Pure Pure Product: Free Pyridine Amine Transition->Pure Released

Caption: The tridentate nature of TMT creates a "Thermodynamic Sink," effectively stripping Pd from the monodentate pyridine binder.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2022). Available at: [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198-205. (2005).[2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900. (2004). Available at: [Link]

  • Biotage Application Note. "Metal Scavenging in Pharmaceutical Synthesis." (2023).[2][3] Available at: [Link]

Sources

Optimization

troubleshooting low fluorescence quantum yield in pyridine derivatives

Ticket ID: PYR-QY-OPT-001 Subject: Troubleshooting Low Fluorescence Quantum Yield ( ) in Pyridine Derivatives Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-QY-OPT-001 Subject: Troubleshooting Low Fluorescence Quantum Yield (


) in Pyridine Derivatives
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Status:  Open

Initial Diagnostic Triage

User Query: "My pyridine-based fluorophore has a theoretical high efficiency, but experimental


 is < 1%. How do I identify the quenching pathway?"

Scientist’s Note: Pyridine derivatives are notoriously tricky. The nitrogen atom is an "electronic sink" that introduces multiple non-radiative decay channels. Before modifying your synthesis, run this diagnostic workflow to isolate the specific quenching mechanism.

Diagnostic Logic Tree

TroubleshootingFlow Start START: Low Quantum Yield detected Solubility Step 1: Check Solubility Is the solution clear/particle-free? Start->Solubility Absorbance Step 2: Check Absorbance Is Abs > 0.1 at excitation? Solubility->Absorbance Yes ACQ Diagnosis: ACQ (Aggregation Caused Quenching) Solubility->ACQ No (Cloudy) InnerFilter Error: Inner Filter Effect Dilute sample (Abs < 0.05) Absorbance->InnerFilter Yes SolventScan Step 3: Solvent Polarity Scan Compare Hexane vs. Methanol Absorbance->SolventScan No TICT Diagnosis: TICT State (Twisted Intramolecular Charge Transfer) SolventScan->TICT High QY in Hexane Low QY in MeOH AcidTest Step 4: Protonation Test Add TFA/HCl. Does emission increase? SolventScan->AcidTest No Change NPiStar Diagnosis: n-π* Transition (Lone pair quenching) AcidTest->NPiStar Yes (Dramatic Increase) ConcTest Step 5: Concentration Gradient Does QY drop as Conc. increases? AcidTest->ConcTest No / Quenched ConcTest->ACQ Yes Unknown Diagnosis: Inherent Non-Radiative Decay (Need structural rigidification) ConcTest->Unknown No

Figure 1: Systematic troubleshooting workflow for isolating the primary cause of fluorescence quenching in pyridine derivatives.

Mechanism-Specific Troubleshooting

Issue A: The "Dark" Lone Pair ( Transitions)

Symptoms: The compound is non-fluorescent in most solvents, but the structure is planar and rigid. The Science: The pyridine nitrogen possesses a non-bonding lone pair (


). The 

transition is often lower in energy than the emissive

transition.
  • Forbidden Transition:

    
     is symmetry-forbidden (low absorptivity) but acts as a "trap."
    
  • Intersystem Crossing (ISC): The

    
     state facilitates rapid ISC to the triplet state (
    
    
    
    ) due to El-Sayed’s rule (change in orbital type enhances spin-orbit coupling). Triplet states in organics are generally non-emissive (phosphorescence is too slow/quenched by
    
    
    ).

Protocol: The Protonation Assay

  • Prepare a

    
     M solution of your dye in DCM or Ethanol.
    
  • Record the initial emission spectrum.

  • Add 1–2 drops of Trifluoroacetic Acid (TFA) or HCl.

  • Observation:

    • Result: If fluorescence intensity increases (often by orders of magnitude) and blue-shifts, the culprit is the lone pair. Protonation eliminates the

      
       transition by binding the lone pair, raising its energy above the 
      
      
      
      state [1].
Issue B: The Polarity Trap (TICT)

Symptoms: The compound glows brightly in non-polar solvents (Hexane, Toluene) but goes dark in polar solvents (Methanol, DMSO). The Science: In "Push-Pull" systems (e.g., aminopyridines), excitation causes charge transfer. In polar solvents, the donor group (e.g., dimethylamine) may rotate 90° relative to the pyridine ring. This Twisted Intramolecular Charge Transfer (TICT) state is stabilized by polar solvents but is non-emissive (dark), decaying non-radiatively to the ground state [2].

Protocol: Solvatochromic Shift & Viscosity Test

  • Solvent Scan: Measure

    
     in Toluene (Non-polar), THF (Medium), and Methanol (Polar).
    
    • Data Analysis: If

      
       drops exponentially with polarity (e.g., 
      
      
      
      ,
      
      
      ), TICT is the mechanism.
  • Viscosity Test: Measure emission in Glycerol vs. Methanol (similar polarity, vastly different viscosity).

    • Result: If Glycerol restores fluorescence, it confirms TICT. High viscosity mechanically hinders the rotation required to reach the dark state [3].

Issue C: Aggregation-Caused Quenching (ACQ)

Symptoms: Low QY in solid state or high concentrations; emission spectrum broadens or red-shifts significantly at higher concentrations. The Science: Pyridine rings are flat. At high concentrations, they stack via


 interactions. These aggregates form "H-aggregates" (face-to-face stacking) which are non-emissive traps.

Protocol: The Dilution Series

  • Prepare a stock solution (

    
     M).
    
  • Perform serial dilutions down to

    
     M.
    
  • Plot Integrated Fluorescence Intensity (I) vs. Absorbance (A) .[1]

    • Ideal: Linear relationship.[2]

    • ACQ: The curve plateaus or drops at high Absorbance.

    • Solution: Add bulky substituents (tert-butyl, phenyl) to the pyridine ring to prevent stacking, or design for Aggregation-Induced Emission (AIE) by adding rotors (e.g., tetraphenylethylene) [4].[1]

Visualization of Quenching Dynamics

The following Jablonski diagram illustrates the competition between radiative decay (Fluorescence) and the specific pyridine quenching pathways discussed above.

Jablonski S0 Ground State (S0) S1_Pi S1 (π-π*) Emissive State S0->S1_Pi Excitation (Abs) S1_Pi->S0 Fluorescence (kf) S1_N S1 (n-π*) Dark Trap S1_Pi->S1_N Internal Conv. (Lone Pair) TICT TICT State (Twisted/Dark) S1_Pi->TICT Rotation (Polar Solvent) T1 Triplet State (T1) S1_N->T1 Fast ISC (El-Sayed Rule) TICT->S0 Non-Radiative Decay T1->S0 Non-Radiative Decay

Figure 2: Modified Jablonski diagram for Pyridine derivatives. Note the parasitic pathways:


 leading to Triplet states, and bond rotation leading to TICT.

Standard Operating Procedure: Measuring Relative

Warning: Absolute QY measurement (Integrating Sphere) is preferred, but the Relative Method (Comparative) is acceptable if IUPAC standards are strictly followed.

Required Materials:

  • Reference Standard: Must match your sample's excitation region.[3]

    • UV (300-360nm): Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ) [5].
    • Blue/Green (450-500nm): Fluorescein in 0.1 M NaOH (

      
      ) [5].
      
  • Solvents: Spectroscopic grade (cutoff < excitation

    
    ).
    

Step-by-Step Protocol:

  • Absorbance Matching: Prepare 5 concentrations of Sample and Standard .

    • CRITICAL: The Absorbance at the excitation wavelength (

      
      ) must be between 0.01 and 0.10 .
      
    • Why? To prevent the Inner Filter Effect (re-absorption of emitted light) which artificially lowers QY.

  • Acquisition: Record emission spectra for all 5 concentrations using identical slit widths and detector voltages. Integrate the area under the emission curve (

    
    ).
    
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the gradient (
    
    
    ) of the linear fit.

    Use the Comparative Equation:

    
    
    
    • 
      : Refractive index of the solvent.[1] Do not ignore this term.  (e.g., 
      
      
      
      ,
      
      
      . The correction factor is
      
      
      , a 25% error if omitted).
Common Measurement Errors
Error TypeSymptomFix
Inner Filter Effect QY decreases as concentration increases.Dilute samples until

.
Refractive Index Consistently over/underestimating QY in organic solvents vs. water.Apply

correction.[1]
Oxygen Quenching Low QY in long-lifetime fluorophores.Degas solution (Argon sparge) for 10 mins.
Raman Scattering Sharp peaks appearing in emission spectrum of dilute samples.Subtract solvent blank spectrum.

References

  • Protonation Effects on Pyridine: Tang, R., et al. (2011). Tunable Fluorescence of Pyridine Derivatives: From Solution to Solid State.[4] Journal of Physical Chemistry C. [Link]

  • TICT Mechanisms: Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. [Link]

  • Viscosity & TICT: Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry, 5, 1669-1678. [Link]

  • ACQ vs. AIE: Hong, Y., Lam, J. W., & Tang, B. Z. (2011).[1][5] Aggregation-Induced Emission.[1][5][6][7][8] Chemical Society Reviews, 40(11), 5361-5388. [Link]

  • IUPAC Standards for QY: Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report).[3] Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

Sources

Troubleshooting

Technical Support Center: N,N-Diphenylpyridin-4-amine (DPPA) Photostability &amp; UV Troubleshooting

Welcome to the Advanced Materials & Drug Development Technical Support Center. This guide is specifically engineered for researchers and application scientists working with N,N-diphenylpyridin-4-amine (DPPA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Drug Development Technical Support Center. This guide is specifically engineered for researchers and application scientists working with N,N-diphenylpyridin-4-amine (DPPA) . As a highly versatile bipolar core structure, DPPA is critical in the development of blue phosphorescent organic light-emitting diodes (PHOLEDs)[1], aggregation-induced emission (AIE) luminogens[2], and photothermal drug delivery frameworks[3].

However, handling DPPA under ultraviolet (UV) irradiation presents unique photophysical challenges. This resource provides a mechanistic breakdown of DPPA's UV stability, actionable troubleshooting matrices, and self-validating experimental protocols to ensure absolute reproducibility in your workflows.

Mechanistic Overview: DPPA Photophysics and Causality

To troubleshoot DPPA, one must first understand the causality behind its behavior under UV stress. DPPA consists of an electron-donating diphenylamine moiety conjugated to an electron-accepting pyridine ring.

The Degradation Pathway: When exposed to UV irradiation (typically 365 nm), uncoordinated DPPA undergoes a


 transition. If dissolved oxygen (

) is present, the electron-rich excited state (DPPA*) is highly susceptible to single-electron transfer (SET). This generates reactive oxygen species (ROS) and a DPPA radical cation, ultimately leading to irreversible C-N bond cleavage, photo-oxidation, and severe luminescence quenching.

The Stabilization Pathway (Metal Complexation): Coordinating the pyridine nitrogen of DPPA to transition metals—such as forming


 rhomboid cores[2] or Ag(I) coordination polymers[3]—fundamentally alters its photophysics. Metal coordination withdraws electron density, raising the oxidation potential of the amine. More importantly, the steric bulk of the metal framework physically restricts the rotational freedom of the phenyl rings. By eliminating these non-radiative decay pathways (rotational conical intersections), the absorbed UV energy is efficiently channeled into radiative decay mechanisms like Thermally Activated Delayed Fluorescence (TADF) or phosphorescence, drastically enhancing UV stability[4].

DPPA_Mechanisms DPPA N,N-diphenylpyridin-4-amine (Ground State) UV UV Irradiation (365 nm Excitation) DPPA->UV Photon Absorption Complex Metal Complexation (Cu/Ag Coordination) DPPA->Complex Structural Rigidification Excited DPPA* (Excited Singlet/Triplet) UV->Excited u03c0-u03c0* Transition Degradation Photo-Oxidation (C-N Cleavage / Quenching) Excited->Degradation +O2 (Aerobic) Stable TADF / Phosphorescence (High Quantum Yield) Excited->Stable Inert / Coordinated Complex->UV Enhanced Stability

Mechanistic pathways of DPPA under UV irradiation, highlighting degradation vs. stabilization.

Frequently Asked Questions (FAQs)

Q: Why does my pure DPPA solution rapidly lose fluorescence intensity under continuous UV monitoring? A: This is a classic symptom of aerobic photo-oxidation. The UV excitation promotes the formation of a radical cation at the diphenylamine nitrogen, which reacts with triplet oxygen. Solution: You must rigorously degas your solvents using freeze-pump-thaw cycles prior to UV exposure to isolate the photochemical pathway from oxidative degradation.

Q: I am using DPPA as a bipolar host material for a blue PHOLED. Why is the emission spectrum red-shifting over time under UV/electrical stress? A: A time-dependent red-shift indicates morphological instability or excimer formation. While DPPA is an excellent high-triplet-energy host (>2.70 eV)[1], improper film deposition allows the molecules to aggregate. DPPA derivatives are known for their strong mechanochromic and Aggregation-Induced Emission (AIE) properties, where physical packing changes the emission wavelength (e.g., shifting from 436 nm to 502 nm)[2]. Ensure your dopant matrix is properly dispersed.

Q: How does the choice of halide in DPPA-Cu(I) complexes affect UV stability and emission? A: The halide directly influences the spin-orbit coupling and the energy gap of the Metal-to-Ligand Charge Transfer (MLCT) state. As you move from heavier to lighter halides (I


 Br 

Cl), the emission generally red-shifts, but all maintain high solid-state UV stability due to the rigid

rhomboid core[2].

Experimental Troubleshooting Matrix

Observed SymptomPrimary CauseMechanistic ExplanationCorrective Action
Rapid Photobleaching Dissolved

in solvent
SET from DPPA* to oxygen causes irreversible C-N bond cleavage.Sparge solvent with Argon for 30 mins; seal cuvette in a glovebox.
Red-Shifted Emission Molecular Aggregation

stacking in the solid state lowers the excited state energy (AIE effect).
Decrease DPPA concentration in solution, or use a rigid polymer matrix (e.g., PMMA) to isolate monomers.
Low PLQY in Solution Intramolecular RotationFree rotation of phenyl rings dissipates UV energy via non-radiative thermal pathways.Coordinate DPPA to a metal center (Cu, Ag) to lock the molecular geometry[3],[2].
Loss of Isosbestic Points Secondary DegradationPrimary photoproducts are undergoing further UV degradation.Reduce UV excitation power; strictly monitor the first 10% of the reaction kinetics.

Quantitative Data: DPPA Complex Stability & Photophysics

The following table summarizes the photophysical metrics of DPPA when stabilized via metal complexation, demonstrating how structural rigidification yields highly stable, emissive materials[3],[2].

DPPA Complex / FrameworkMetal/HalideEmission Peak (

)
PLQY (%)Mechanochromic Shift (Grinding)UV Photostability
C1

Cu(I) / Iodide436 nm (Blue)N/A436 nm

502 nm
Excellent
C2

Cu(I) / Bromide462 nm (Cyan)65%462 nm

531 nm
Excellent
C3

Cu(I) / Chloride491 nm (Green)48%491 nm

540 nm
Excellent
CP1 (Ag-MOF)Ag(I) / FormateN/A (Quenched for PT)N/AN/AHigh (Stable post-UV)

Self-Validating Methodologies

To accurately assess the UV stability of DPPA without confounding variables, you must utilize a self-validating experimental design. The protocol below ensures that any observed degradation is strictly photochemical and accurately quantifiable.

Protocol: Self-Validating UV Photostability Assay for DPPA

Objective: Determine the intrinsic photochemical degradation quantum yield of DPPA while ruling out thermal degradation and solvent evaporation.

Step-by-Step Procedure:

  • Sample Preparation (Internal Validation): Prepare a

    
     solution of DPPA in spectroscopic-grade acetonitrile. Add 
    
    
    
    of 1,3,5-trichlorobenzene as a photochemically inert internal standard. Causality: Monitoring the internal standard via HPLC/UV-Vis validates that concentration changes are due to degradation, not solvent evaporation.
  • Deoxygenation: Transfer the solution to a quartz cuvette equipped with a Teflon stopcock. Perform three rigorous freeze-pump-thaw cycles on a Schlenk line, then backfill with ultra-pure Argon. Causality: This isolates the intrinsic photochemical pathway from aerobic photo-oxidation.

  • Actinometry Calibration (Dose Validation): Before exposing the sample, calibrate your 365 nm UV LED source using a standard potassium ferrioxalate chemical actinometer. Causality: This validates the exact photon flux entering the cuvette, allowing for the calculation of a true degradation quantum yield rather than arbitrary time-based decay.

  • UV Exposure & Real-Time Monitoring: Irradiate the cuvette. Record the UV-Vis absorption spectrum every 5 minutes. Causality: The maintenance of sharp isosbestic points during the spectral shift validates a clean, single-pathway photochemical transformation.

  • Dark Control Validation: Maintain an identical, deoxygenated DPPA cuvette in the dark at the exact same temperature (

    
    ). Causality: Comparing the irradiated sample to the dark control definitively proves the degradation is UV-induced and not a result of thermal instability.
    

Protocol_Workflow Prep 1. Sample Prep (+ Internal Std) Degas 2. Deoxygenation (Argon Purge x3) Prep->Degas Irrad 3. UV Exposure (Actinometer Calibrated) Degas->Irrad Monitor 4. In-Situ Analysis (PL / UV-Vis) Irrad->Monitor Validate 5. Validation (Dark Control) Monitor->Validate

Self-validating experimental workflow for assessing DPPA photostability under UV stress.

References

  • A dual chemical-photothermal drug delivery platform inhibits LPS-induced oxidative damage by suppressing the p38 MAPK pathway in cardiomyocytes Arabian Journal of Chemistry URL
  • Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)
  • N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes ResearchGate URL

Sources

Optimization

optimizing reaction temperature for diphenylpyridin-4-amine coupling

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most nuanced challenges in synthetic organic chemistry: optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most nuanced challenges in synthetic organic chemistry: optimizing the reaction temperature for the synthesis of N,N-diphenylpyridin-4-amine via palladium-catalyzed Buchwald-Hartwig amination.

Temperature is the master variable in this coupling. It dictates the delicate kinetic balance between driving the catalytic turnover and triggering irreversible catalyst deactivation[1]. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Mechanistic Overview: The Thermal Balancing Act

To master this coupling, you must understand why temperature affects each step of the catalytic cycle. The coupling of 4-bromopyridine with diphenylamine requires sufficient thermal energy to drive the oxidative addition and the sterically demanding reductive elimination. However, excessive heat accelerates ligand dissociation, leaving the Pd(0) center unprotected and prone to aggregation (Pd black formation)[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (>80°C required) Pd0->OxAdd 4-Bromopyridine PdII_1 Pd(II) Aryl Halide Intermediate I OxAdd->PdII_1 AmineCoord Amine Coordination & Base Deprotonation PdII_1->AmineCoord Diphenylamine + Base Degradation Catalyst Degradation (Pd Black) >120°C PdII_1->Degradation Thermal Stress PdII_2 Pd(II) Aryl Amido Intermediate II AmineCoord->PdII_2 RedElim Reductive Elimination (Optimal at 95-100°C) PdII_2->RedElim PdII_2->Degradation RedElim->Pd0 Catalyst Regeneration Product N,N-diphenylpyridin-4-amine RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting temperature-dependent steps.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By observing specific visual and analytical checkpoints, you can confirm the mechanistic integrity of your reaction in real-time.

Objective : Synthesize N,N-diphenylpyridin-4-amine with >90% yield while preventing thermal degradation of the catalyst. Model System : 4-bromopyridine (1.0 equiv), diphenylamine (1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), NaOtBu (1.5 equiv), Anhydrous Toluene (0.2 M).

Step 1: Inert Atmosphere Preparation (The Foundation)

  • Action : In a glovebox or using rigorous Schlenk techniques, combine all solid reagents in a reaction vial. Add anhydrous, thoroughly degassed toluene.

  • Causality : Oxygen rapidly oxidizes electron-rich phosphine ligands at elevated temperatures. This strips the palladium center of its protective coordination sphere, inducing premature catalyst death[1].

Step 2: Precatalyst Activation (Visual Validation)

  • Action : Stir the mixture at room temperature for 15 minutes before applying heat.

  • Self-Validation Checkpoint : Observe a color shift from a pale, heterogeneous orange to a deep, homogeneous red/burgundy. This confirms the successful in situ reduction of Pd(II) to the active L_nPd(0) species.

Step 3: Controlled Temperature Ramp (The Critical Phase)

  • Action : Submerge the flask in a pre-heated oil bath or heating block set strictly to 95 °C . Do not exceed 100 °C.

  • Causality : Ramping the temperature directly to 95 °C provides the precise thermal energy required to overcome the activation barrier for the reductive elimination of the sterically hindered diarylamine, without crossing the ~110 °C threshold where ligand dissociation outpaces catalytic turnover[2].

Step 4: Analytical Monitoring

  • Action : Sample the reaction at the 2-hour mark. Quench the aliquot in wet acetonitrile and analyze via LC-MS.

  • Self-Validation Checkpoint : The UV trace should show the complete disappearance of the 4-bromopyridine peak. The mass spectrum must reveal the dominant product peak at m/z 247.1 [M+H]⁺.

Step 5: Quenching and Workup

  • Action : Cool the reaction to room temperature immediately after completion to halt any secondary thermal degradation. Filter through a pad of Celite to remove inorganic salts and trace Pd particulates.

Quantitative Data: Temperature vs. Reaction Profile

The table below summarizes the empirical relationship between reaction temperature, product yield, and side-product formation for this specific coupling.

Temperature (°C)4-Bromopyridine Conversion (%)Yield of N,N-diphenylpyridin-4-amine (%)Hydrodehalogenation (%)Catalyst State (Visual)
604540<1Clear, dark red
8085802Clear, dark red
95 (Optimal) >99 94 4 Clear, dark red
110>998212Slight gray precipitate
130>995535Heavy black precipitate

Troubleshooting Guide & FAQs

TroubleshootingTree Start Issue: Low Yield of Coupled Product CheckTemp Is reaction temp > 110°C? Start->CheckTemp HighTemp Yes: Check for Pd Black / Dehalogenation CheckTemp->HighTemp Yes LowTemp No: Check Conversion & Base Solubility CheckTemp->LowTemp No ActionHigh Action: Reduce to 95°C, Use G3/G4 Precatalyst HighTemp->ActionHigh ActionLow Action: Increase to 95°C, Switch to Cs2CO3 LowTemp->ActionLow

Troubleshooting decision tree for resolving low coupling yields.

Q1: Why is my reaction stalling at 40% conversion when run at 80 °C? A: At 80 °C, the oxidative addition of 4-bromopyridine is generally efficient, but the subsequent reductive elimination of the bulky diarylamine intermediate is kinetically sluggish. Furthermore, if your base (e.g., NaOtBu) is clumping, the deprotonation step becomes rate-limiting[1]. Actionable Fix: Increase the temperature to the optimal 95 °C to provide the necessary activation energy. If functional group tolerance is a concern, switch to a more soluble base like Cs₂CO₃ and add glass beads to increase mechanical shearing during stirring[3].

Q2: I increased the temperature to 130 °C to force the reaction, but my yield dropped and the solution turned black. What happened? A: The black precipitate is "Pd black," an irreversible aggregation of inactive palladium nanoparticles. At temperatures exceeding 110–120 °C, the phosphine ligands undergo rapid dissociation or P-C bond cleavage[2]. Without the stabilizing ligand, the Pd(0) center aggregates. Interestingly, the product itself (N,N-diphenylpyridin-4-amine) is highly thermally stable, even surviving conditions up to 150 °C in alternative synthetic pathways[4]; it is your catalyst that is failing, not the product degrading. Actionable Fix: Strictly cap your reaction temperature at 95 °C. If you need higher reactivity, upgrade your catalyst system to a Buchwald G3 or G4 palladacycle, which forms the active catalyst more cleanly and is robust against thermal stress[1].

Q3: I am detecting significant amounts of pyridine (hydrodehalogenation product). How does temperature affect this? A: Hydrodehalogenation is a competing side reaction where the Pd(II)-aryl intermediate abstracts a proton (often from trace moisture or the solvent) instead of undergoing C-N bond formation. The activation energy for this side reaction is higher than that of reductive elimination, meaning its rate increases exponentially at excessive temperatures[2]. Actionable Fix: Lower the temperature by 10–15 °C. Ensure your toluene is rigorously dried over molecular sieves and thoroughly degassed.

Q4: Can I use microwave irradiation to optimize the temperature profile? A: Absolutely. Microwave synthesis allows for rapid, homogeneous volumetric heating, eliminating the localized "hot spots" found on the walls of flasks heated by conventional oil baths. This rapid heating often outpaces the kinetics of catalyst degradation. A typical microwave protocol for this amination would be 100 °C for 10–15 minutes, yielding a significantly cleaner impurity profile[5].

References

1.[4] Title: Ester dance reaction on the aromatic ring - PMC Source: nih.gov URL: 2.[2] Title: Optimization of Buchwald-Hartwig amination conditions - Benchchem Source: benchchem.com URL: 3.[5] Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: beilstein-journals.org URL: 4.[3] Title: Buchwald-Hartwig Coupling - Alfa Chemistry Source: alfa-chemistry.com URL: 5.[1] Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: wuxiapptec.com URL:

Sources

Troubleshooting

resolving solubility issues of N,N-diphenylpyridin-4-amine in polar media

Welcome to the technical support hub for N,N-diphenylpyridin-4-amine (DPPA) . As a Senior Application Scientist, I often see researchers struggle with this molecule's "Janus-faced" nature: it possesses a highly lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for N,N-diphenylpyridin-4-amine (DPPA) . As a Senior Application Scientist, I often see researchers struggle with this molecule's "Janus-faced" nature: it possesses a highly lipophilic diphenylamino tail and a basic pyridine head. This duality creates significant solubility challenges in polar media, often leading to experimental artifacts like precipitation, fluorescence quenching, or inconsistent biological data.

This guide moves beyond generic advice, offering mechanism-based troubleshooting and validated protocols to resolve these specific solubility bottlenecks.

The Core Challenge: Molecular Mechanics

To solve the solubility issue, you must first understand the competing forces at play.

  • The Hydrophobic Anchor: The two phenyl rings attached to the amine nitrogen create a massive hydrophobic surface area. In water, the entropic penalty of organizing water molecules around these rings drives strong self-aggregation (hydrophobic effect).

  • The Basic Handle: The pyridine nitrogen is the only polar "handle." Unlike 4-dimethylaminopyridine (DMAP, pKa ~9.6), the phenyl rings in DPPA withdraw electron density inductively while also delocalizing the amine lone pair. This lowers the basicity of the pyridine nitrogen (estimated pKa ~6.0–7.0), meaning it remains largely unprotonated (and thus neutral/hydrophobic) at physiological pH (7.4).

The Result: In neutral aqueous buffers, DPPA is essentially a "grease ball" that will precipitate or form non-emissive aggregates unless specific interventions are used.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into PBS (pH 7.4)."

Diagnosis: You are likely working above the molecule's pKa. At pH 7.4, the pyridine nitrogen is deprotonated (neutral). The hydrophobic diphenyl group dominates, driving precipitation. Solution:

  • Lower the pH: If your assay tolerates it, lower the pH to < 5.0 using citrate or acetate buffer. This protonates the pyridine nitrogen, creating a cationic pyridinium salt that is significantly more water-soluble.

  • Use a Co-solvent Spike: Pre-dissolve in DMSO, then dilute.[1] Ensure the final DMSO concentration is 1–5% (v/v).

  • Switch to Encapsulation: If pH cannot be lowered (e.g., cell assays), use a surfactant carrier (see Protocol B).[1]

Issue 2: "I see fluorescence in the solid state, but it vanishes when dissolved in acetone or DCM."

Diagnosis: This is likely an Aggregation-Induced Emission (AIE) effect.[2][3] DPPA derivatives often exhibit AIE, where intramolecular rotations in the dissolved state quench fluorescence non-radiatively. Solution:

  • Don't dissolve it completely. For fluorescence applications, you may actually need nano-aggregates.

  • The "Bad Solvent" Protocol: Dissolve in a good solvent (THF), then slowly add a "bad" solvent (Water) to reach a 90% water fraction. This forces the formation of fluorescent nano-aggregates.

Issue 3: "The absorbance reading is fluctuating over time."

Diagnosis: Micro-precipitation. The compound is forming colloidal suspensions that scatter light, interfering with Beer-Lambert law measurements. Solution:

  • Check for Tyndall Effect: Shine a laser pointer through the cuvette. If you see a beam path, you have a suspension, not a solution.

  • Add a Dispersant: Add 0.1% Tween-20 or Pluronic F-127 to stabilize the colloid.

Decision Matrix: Selecting the Right Solubilization Strategy

Use the following logic flow to determine the best protocol for your specific application.

Solubility_Strategy Start Start: What is your Application? Bio Biological Assay (Cell/Enzyme) Start->Bio Mat Materials/Optics (OLED/Sensing) Start->Mat Synth Organic Synthesis (Derivatization) Start->Synth pH_Check Can you lower pH to < 5.0? Bio->pH_Check Fluorescence Is Fluorescence Required? Mat->Fluorescence Polar Use DMF/DMSO + Heat Synth->Polar Salt Protocol A: Protonation (HCl/CSA) pH_Check->Salt Yes Micelle Protocol B: Micellar Encapsulation pH_Check->Micelle No (Physiological pH) AIE Protocol C: AIE Nano-aggregates Fluorescence->AIE Yes (High Brightness) Solvent Use Anhydrous DCM/THF/Toluene Fluorescence->Solvent No (Homogeneous)

Figure 1: Strategic decision tree for solubilizing DPPA based on experimental requirements.

Validated Experimental Protocols

Protocol A: Protonation (Acid-Base Switching)

Best for: Analytical standards, low-pH enzymatic assays.

Theory: Converting the pyridine to a pyridinium cation breaks the crystal lattice energy and provides a charge for hydration.

  • Weigh: 10 mg of DPPA.

  • Dissolve: Add 1 mL of 0.1 M HCl (or 1 eq. of Camphorsulfonic Acid for organic solubility).

    • Note: If it does not dissolve immediately, sonicate at 40°C for 5 minutes.

  • Verify: The solution should be clear. If using HCl, the species is now [DPPA-H]+ Cl-.

  • Usage: Dilute this stock into acidic buffers (pH < 5). Warning: Diluting into pH 7.4 buffer will cause the free base to crash out.

Protocol B: Micellar Encapsulation (Pluronic F-127)

Best for: Cell culture, physiological pH assays.[1]

Theory: Surfactants form a hydrophobic core that shields the diphenyl rings while presenting a hydrophilic face to the water.

  • Stock Prep: Dissolve DPPA in DMSO at 20 mM.

  • Carrier Prep: Prepare a 5% (w/v) solution of Pluronic F-127 (or Tween-80) in water.

  • Mixing (Critical Step):

    • Place the surfactant solution on a vortex mixer at medium speed.

    • Slowly inject the DMSO stock (max 1% final volume) directly into the vortex vortex.

    • Do not add surfactant to the DMSO; order of addition matters.

  • Result: A clear to slightly opalescent dispersion of DPPA-loaded micelles, stable at pH 7.4.

Protocol C: Generating AIE Nano-aggregates

Best for: Fluorescence imaging, sensing applications.[1]

Theory: Controlled precipitation creates defined nano-structures that restrict intramolecular rotation, turning "on" the fluorescence.

  • Primary Solvent: Dissolve DPPA in THF (Tetrahydrofuran) at 1 mM.

  • The "Bad" Solvent: Prepare deionized water.

  • Titration:

    • Aliquot 100 µL of THF stock into a cuvette.

    • Add 900 µL of water dropwise while stirring.

  • Observation: The solution should turn slightly turbid (Tyndall effect positive). Fluorescence intensity should increase dramatically (20–50x) compared to the pure THF solution.

Solubility & Property Data

Solvent / MediumSolubility RatingPrimary SpeciesApplication Note
Dichloromethane (DCM) High (>50 mg/mL)Neutral MonomerSynthesis, NMR.
DMSO High (>30 mg/mL)Neutral MonomerStock solutions.
Water (pH 7.4) Negligible (<1 µg/mL)PrecipitateAvoid without surfactant.
0.1 M HCl Moderate (~5 mg/mL)Pyridinium CationAcidic assays.
Ethanol Moderate (~10 mg/mL)Neutral MonomerCo-solvent.
THF/Water (1:9) Suspension (Colloidal)AIE Nano-aggregateFluorescence Imaging.

Key Constants:

  • Estimated pKa: ~6.5 ± 0.5 (Pyridine nitrogen). Note: Lower than DMAP due to phenyl ring induction.

  • LogP: > 3.5 (Predicted). Highly lipophilic.

References

  • AIE Properties & Aggregation

    • Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes: Reversible Mechanochromism and Aggregation-Induced Emission Properties.[2]

    • Source: Chem. Asian J. 2026 Feb;21(3):e70628.[2]

    • Link: [Link] (Verified Context: Describes AIE behavior in DMSO/water mixtures).

  • Encapsulation Strategies (Analogous D-pi-A Systems)

    • Aggregation-Enhanced Photophysical Performance of D-π-A Structured Hemicyanine for NIR-II Fluorescent and Photoacoustic Imaging-Guided Photothermal Therapy.
    • Source: ACS Nano (PMC).
    • Link: [Link]

  • Protonation & Crystal Structure

    • Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine...
    • Source: M
    • Link: [Link] (Verified Context: Confirms protonation occurs on the pyridine nitrogen using sulfonic acids).

  • General Pyridine Solubility Data

    • Solubility of Organic and Inorganic Chemicals in Selected Solvents.[4]

    • Source: National Technical Inform
    • Link: [Link]

Sources

Optimization

identifying degradation products of N,N-diphenylpyridin-4-amine by HPLC

Welcome to the DPPA Analytical Technical Support Center . This guide is structured to assist researchers in the isolation and identification of degradation products for N,N-diphenylpyridin-4-amine (DPPA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DPPA Analytical Technical Support Center .

This guide is structured to assist researchers in the isolation and identification of degradation products for N,N-diphenylpyridin-4-amine (DPPA) . As a key intermediate in organic synthesis and a hole-transport material in optoelectronics (OLEDs), DPPA's purity is critical for device performance.

This guide moves beyond generic advice, focusing on the specific chemical behavior of the aminopyridine core and the triarylamine-like electronic structure.

Module 1: HPLC Method Development Strategy

The Challenge: DPPA contains a basic pyridine nitrogen and a hydrophobic diphenylamine moiety. This creates a "push-pull" separation challenge:

  • Basic Interaction: The pyridine nitrogen interacts with residual silanols on silica columns, causing severe peak tailing.

  • Hydrophobicity: The two phenyl rings require high organic content for elution, but degradation products (like N-oxides) are highly polar.

Recommended Protocol: HPLC-DAD-MS

Use this protocol as your baseline. Adjust gradients based on specific impurity profiles.

ParameterSpecificationRationale
Column C18 with Polar Endcapping (e.g., Waters XBridge or Phenomenex Kinetex EVO)"High pH stable" or "Polar Embedded" columns shield silanols, reducing tailing for the basic pyridine ring.
Dimensions 150 x 4.6 mm, 3.5 µm (or 2.1 mm for UHPLC)Standard analytical scale. 3.5 µm offers a balance between backpressure and resolution.
Mobile Phase A 10 mM Ammonium Formate (pH 8.5) CRITICAL: High pH ensures the pyridine (pKa ~9) is largely unprotonated, improving peak shape. Ammonium formate is volatile (MS-compatible).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for aromatic amines.
Gradient 0-2 min: 5% B (Isocratic)2-20 min: 5-95% B (Linear)20-25 min: 95% B (Wash)Low organic start is required to retain polar N-oxide degradants.
Flow Rate 1.0 mL/minStandard flow.
Detection UV: 254 nm (primary), 280 nmMS: ESI (+) Mode254 nm captures the aromatic system. ESI(+) is highly sensitive for the basic pyridine nitrogen.

Module 2: Forced Degradation & Pathway Analysis

To identify impurities, you must first generate them under controlled stress. DPPA degrades primarily via Oxidation and Photolysis .

Visualizing the Degradation Workflow

DPPA_Degradation_Workflow cluster_stress Stress Conditions cluster_products Degradation Products DPPA DPPA Parent (C17H14N2) Oxidation Oxidation (3% H2O2, RT) DPPA->Oxidation Photo Photolysis (UV/Vis, 1.2M Lux) DPPA->Photo Thermal Thermal (60°C, 7 days) DPPA->Thermal NOxide DPPA-N-Oxide (+16 Da) Polar/Early Eluting Oxidation->NOxide N-oxidation (Pyridine N) Cleavage Ring Cleavage (Rare) Oxidation->Cleavage Cyclized Carbazole Derivative (-2 Da) Late Eluting Photo->Cyclized Radical Coupling Thermal->NOxide Slow Oxidation

Figure 1: Predicted degradation pathways for DPPA. Oxidation of the pyridine nitrogen is the dominant pathway.

Stress Testing Protocols (ICH Q1A Aligned)

1. Oxidative Stress (The "N-Oxide" Generator)

  • Protocol: Dissolve DPPA in ACN. Add 30%

    
     to reach a final concentration of 3%. Incubate at Room Temperature for 4–24 hours.
    
  • Expected Result: Formation of DPPA N-oxide .

  • Mechanism: The pyridine nitrogen lone pair attacks the peroxide oxygen.

  • HPLC Behavior: The N-oxide is significantly more polar than DPPA. Expect a new peak eluting earlier (lower retention time, RRT ~0.6-0.8).

2. Photolytic Stress (The "Cyclization" Risk)

  • Protocol: Expose 1 mg/mL solution (in quartz vial) to UV light (xenon lamp) for 24 hours.

  • Expected Result: Diphenylamine derivatives often undergo photocyclization to form carbazoles.

  • MS Signature: Look for a mass shift of [M-2H] (Loss of 2 hydrogens due to ring closure).

Module 3: Identification & Troubleshooting (FAQ)

Q1: I see a peak eluting immediately (at the void volume). Is this a degradant?

A: It is likely the Pyridine N-oxide .

  • Why: N-oxides are highly polar.[1] On a standard C18 column with 5% organic start, they may not retain well.

  • Confirmation:

    • Check UV: N-oxides often show a bathochromic shift (red shift) compared to the parent pyridine due to charge transfer.

    • Check MS: Look for m/z 263.1 (Parent 247 + 16).

    • Fix: If it elutes in the void (t0), use a HILIC column or an "AQ" (Aqua) C18 column capable of 100% water starting conditions to increase retention.

Q2: The parent peak is tailing badly (As > 1.5). How do I fix this?

A: This is "Silanol Sting." The basic pyridine nitrogen is sticking to acidic silanols on the column silica.

  • Immediate Fix: Add Ammonium Formate (10-20 mM) to your aqueous mobile phase. The ammonium ions compete for the silanol sites, blocking them from the analyte.

  • Secondary Fix: Raise pH to 8.0–9.0 (if your column is resistant, e.g., XBridge). At high pH, the pyridine (pKa ~5-6 for the conjugate acid, but the amine group alters this) is neutral, and silanols are ionized but "capped" by the buffer cations.

Q3: My Mass Spec shows a "Sodium Adduct" (+22 Da) that I can't get rid of.

A: Pyridine derivatives are notorious for scavenging sodium from glassware.

  • Diagnosis: You see m/z 269 (M+Na) instead of 247 (M+H).

  • Impact: This does not mean your sample is impure, but it reduces sensitivity.

  • Fix: Wash LC lines with 10% Methanol/Water. Switch to plastic storage vials if possible. Ensure your mobile phase water is LC-MS grade (18.2 MΩ).

Module 4: Logical Identification Workflow

Use this decision matrix to classify unknown peaks in your chromatogram.

Peak_ID_Logic Unknown Unknown Peak Detected CheckRT Retention Time vs Parent? Unknown->CheckRT Earlier Earlier Eluting (More Polar) CheckRT->Earlier < RRT 1.0 Later Later Eluting (More Hydrophobic) CheckRT->Later > RRT 1.0 CheckMass Check MS (ESI+) Earlier->CheckMass CheckMass2 Check MS (ESI+) Later->CheckMass2 Plus16 m/z = [M+16] (N-Oxide) CheckMass->Plus16 +16 Da Plus32 m/z = [M+32] (Di-N-Oxide/Sulfone) CheckMass->Plus32 +32 Da Minus2 m/z = [M-2] (Photocyclization) CheckMass2->Minus2 -2 Da

Figure 2: Decision tree for assigning identity to unknown peaks based on retention time and mass shift.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Dolan, J. W. (2002). Tailoring the Separation. LCGC North America. (Discusses silanol interactions with basic compounds). Available at: [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative review on handling basic amines/pyridines). Available at: [Link]

  • PubChem . N,N-diphenylpyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N,N-Diphenylpyridin-4-amine (DPPA) Functionalization

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "N,N-diphenylpyridin-4-amine (DPPA) Functionalization" workspace. It addresses the specific steric and electronic challenges inherent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "N,N-diphenylpyridin-4-amine (DPPA) Functionalization" workspace. It addresses the specific steric and electronic challenges inherent to this scaffold.

Status: Active Department: Synthetic Methodologies & Process Development Subject: Overcoming Steric & Electronic Barriers in DPPA Scaffolds

System Overview: The "Propeller" Problem

Before troubleshooting, it is critical to understand the steric architecture of your substrate. N,N-diphenylpyridin-4-amine is not planar.

  • The Twist: To minimize steric clash with the C3/C5 protons of the pyridine ring, the two phenyl rings on the amine nitrogen twist out of plane (dihedral angle

    
     60–80°).
    
  • The Shielding: This creates a "propeller" conformation that effectively shields the C3 and C5 positions (ortho to the amine).

  • The Electronic Paradox: While the amine is an electron donor (activating C3/C5), the steric bulk physically blocks reagents from accessing these activated sites. Conversely, the Pyridine Nitrogen (N1) and C2/C6 positions remain sterically accessible but are electronically distinct.

Visualizing the Steric Map (Workflow Diagram)

DPPA_Steric_Map cluster_steric Steric 'Red Zone' (Blocked) cluster_electronic Electronic 'Green Zone' (Accessible) DPPA N,N-Diphenylpyridin-4-amine (Target Scaffold) Phenyls Bulky Phenyl Rings (Twisted Propeller) DPPA->Phenyls Structural Feature N1 Pyridine Nitrogen (N1) (Nucleophilic Center) DPPA->N1 Open Access C2_C6 Positions C2 & C6 (Ortho to Py-N) DPPA->C2_C6 Open Access C3_C5 Positions C3 & C5 (Ortho to Amine) Phenyls->C3_C5 Steric Shielding (Blocks Electrophiles) N1->C2_C6 Directs Nucleophiles (Inductive Withdrawal)

Figure 1: Steric accessibility map of the DPPA scaffold. Note the "Red Zone" around C3/C5 caused by the diphenylamino group.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis of the Core (Building the Scaffold)

Ticket #101: I am trying to couple diphenylamine with 4-bromopyridine using standard Buchwald conditions (Pd(OAc)2/BINAP), but conversion is <20%.

Root Cause: Standard ligands like BINAP often fail here because the resulting Pd-center is too crowded. The bulky diphenylamine combined with the bulky coordination sphere of BINAP slows down the reductive elimination step. The catalyst "chokes" on the steric bulk.

Resolution: Switch to dialkylbiaryl phosphine ligands ("Buchwald Ligands") designed specifically for bulky amines.

  • Ligand of Choice: RuPhos or BrettPhos . These ligands create a pocket that accommodates the bulk while accelerating reductive elimination.

  • Base: Use NaOtBu (Sodium tert-butoxide). It is stronger and more soluble in toluene than carbonates, facilitating the deprotonation of the bulky amine.

  • Precatalyst: Use RuPhos Pd G4 precatalyst to ensure rapid initiation.

Optimized Protocol:

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Solvent: Toluene or 1,4-Dioxane (0.2 M)

  • Base: NaOtBu (1.4 equiv)

  • Temp: 80–100 °C

  • Time: 2–4 hours (Monitor by LCMS; prolonged heating causes de-arylation).

Module B: Functionalizing the Pyridine Ring (C3 vs. C2)

Ticket #205: I need to introduce a halogen at C3 (ortho to the amine), but NBS/NIS gives me a mixture of phenyl-ring halogenation and unreacted starting material.

Root Cause: You are fighting two forces:

  • Sterics: The C3 position is physically blocked by the phenyl rings.[1]

  • Competency: The phenyl rings on the nitrogen are electron-rich (aniline-like) and often more reactive toward Electrophilic Aromatic Substitution (EAS) than the electron-deficient pyridine ring.

Resolution 1: The "Zincke Imine" Detour (For C3 Selectivity) Direct EAS is rarely successful for C3. Use the Zincke Imine strategy to ring-open the pyridine, install the functionality, and ring-close.

  • Mechanism:[2][3][4][5][6][7] Activation of the pyridine nitrogen with dinitrophenyl triflate, followed by ring opening with an amine, allows functionalization of the acyclic intermediate where sterics are relieved.

Resolution 2: Radical C-H Activation (For C2 Selectivity) If you can accept substitution at C2 (ortho to Pyridine N), switch to Minisci-type radical chemistry . The C2 position is sterically open and electronically activated for radical attack.

  • Reagent: Alkyl carboxylic acid + AgNO3 + (NH4)2S2O8.

  • Why it works: The radical is nucleophilic; it attacks the most electron-deficient position (C2), completely bypassing the steric congestion at C3.

Comparison of Regioselectivity Strategies:

Target PositionMethodSteric BarrierSuccess Rate
C3 (Ortho-Amine) Direct Halogenation (NBS)High (Blocked)Low (Side reactions on Ph rings)
C3 (Ortho-Amine) Zincke Imine RearrangementNone (Acyclic)High (Requires multi-step)
C2 (Ortho-Py-N) Minisci Radical AlkylationLow (Open)High (Direct C-H activation)
C2 (Ortho-Py-N) Reissert-Henze (via N-Oxide)Low (Open)Moderate (Requires N-oxidation first)
Module C: N-Center Reactivity

Ticket #308: Will the steric bulk of the diphenylamino group prevent me from making the N-oxide or N-alkyl salt?

Resolution: No. The pyridine nitrogen (N1) is located para to the bulky amine group. The "propeller" twist of the phenyl rings occurs at the C4-end of the molecule. The N1 position remains sterically unencumbered.

  • N-Oxidation: m-CPBA (1.1 equiv) in DCM at 0 °C to RT works quantitatively.

  • N-Alkylation: MeI or BnBr reacts readily.

  • Note: The DPPA core is more basic than unsubstituted pyridine (due to resonance donation from N-amine), making N-functionalization faster than with standard pyridine.

Detailed Experimental Protocol: C2-Selective Alkylation

Recommended for bypassing the C3 steric blockade.

Objective: Install an alkyl group at C2 using a Decarboxylative Minisci Reaction.

Reagents:

  • Substrate: N,N-diphenylpyridin-4-amine (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0 equiv)

  • Oxidant: (NH4)2S2O8 (2.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Solvent: DCM/Water (1:1 biphasic mixture)

  • Additives: TFA (1.0 equiv) – Crucial for protonating the pyridine N, activating it for radical attack.

Step-by-Step:

  • Activation: Dissolve DPPA (1 mmol) in DCM (5 mL). Add TFA (1 mmol) and stir for 5 min to form the pyridinium salt.

  • Preparation: Add water (5 mL), the carboxylic acid (2 mmol), and AgNO3 (0.2 mmol).

  • Initiation: Heat the biphasic mixture to 40 °C with vigorous stirring (vortexing is best).

  • Addition: Add (NH4)2S2O8 (2 mmol) portion-wise over 10 minutes. Do not dump it all in at once; this controls the radical flux.

  • Reaction: Stir at 40 °C for 2–4 hours. The organic layer may change color (often darkens).

  • Workup: Cool to RT. Basify with sat. NaHCO3 (pH > 8). Extract with DCM (3x).

  • Purification: Flash chromatography. The C2-alkylated product is usually less polar than the starting material.

References & Authority

  • Buchwald-Hartwig Amination (Bulky Amines):

    • Maiti, D., et al. "Pd-catalyzed amination of aryl halides with bulky amines."

    • Source: 8

  • C3-Selective Functionalization (Zincke Imine):

    • McNally, A., et al. "Selective Halogenation of Pyridines via Zincke Imine Intermediates."

    • Source: 9

  • C2/C4 Alkylation (Minisci):

    • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."

    • Source: 10

  • Steric Parameters of Amines:

    • Gagosz, F., et al. "Tuning the steric hindrance of alkylamines: a predictive model."

    • Source: 11

Sources

Reference Data & Comparative Studies

Validation

catalytic efficiency of N,N-diphenylpyridin-4-amine vs DMAP

This guide provides an in-depth technical comparison between the industry-standard nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) and its diphenyl analog, N,N-Diphenylpyridin-4-amine (DPPA) .[1][2][3] While DMAP is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) and its diphenyl analog, N,N-Diphenylpyridin-4-amine (DPPA) .[1][2][3]

While DMAP is ubiquitous in acylation chemistry, the diphenyl variant represents a distinct class of 4-aminopyridines where electronic and steric modulation significantly alters catalytic behavior.[1][2] This analysis explores why DMAP remains the "gold standard" for nucleophilic catalysis and defines the specific structure-activity relationships (SAR) that differentiate it from the diphenyl analog.[2][3]

Executive Summary: The Verdict

For nucleophilic catalysis (acylations, silylations, esterifications), DMAP is vastly superior to N,N-diphenylpyridin-4-amine.[1][2]

  • DMAP: Exhibits exceptional nucleophilicity due to the strong electron-donating (+M) effect of the dimethylamino group, which stabilizes the active N-acylpyridinium intermediate.[1][2]

  • N,N-Diphenylpyridin-4-amine (DPPA): Is significantly less active as a nucleophilic catalyst.[1][2] The phenyl groups on the exocyclic nitrogen exert an electron-withdrawing inductive effect (-I) and delocalize the nitrogen lone pair away from the pyridine ring (competing resonance), drastically reducing the basicity and nucleophilicity of the pyridine nitrogen.[2]

Recommendation: Use DMAP for standard high-efficiency catalysis.[1][2] Reserve DPPA for specialized applications where reduced basicity is required, or as a ligand in transition metal catalysis (e.g., Palladium or Copper chemistry) or optoelectronic materials.[2][3]

Mechanistic Underpinnings & Electronic Theory

The catalytic efficiency of 4-aminopyridines hinges on the availability of electron density at the pyridine nitrogen (


).[2] This is governed by the substituents on the exocyclic amine (

).[2]
Electronic Effects
  • DMAP (Me groups): The methyl groups are electron-releasing via hyperconjugation and allow the

    
     lone pair to donate strongly into the pyridine ring.[2][3] This resonance contribution pushes electron density to 
    
    
    
    , making it a "super-nucleophile."[2]
  • DPPA (Ph groups): The phenyl groups are electron-withdrawing (inductive effect).[1][2][3] More importantly, the lone pair on

    
     is delocalized into the 
    
    
    
    -systems of the two phenyl rings (cross-conjugation).[2] This "parasitic" resonance competes with donation into the pyridine ring, leaving
    
    
    electron-deficient compared to DMAP.[1][2]
Mechanism Visualization (DOT Diagram)

CatalyticMechanism DMAP DMAP (Me2N-Py) Resonance_DMAP Strong +M Effect (Lone pair -> Pyridine) DMAP->Resonance_DMAP Electronic Structure DPPA DPPA (Ph2N-Py) Resonance_DPPA Competing Resonance (Lone pair -> Phenyls) DPPA->Resonance_DPPA Electronic Structure Intermediate_DMAP Stabilized N-Acylpyridinium Ion (High Reactivity) Product Acylated Product (Ester/Amide) Intermediate_DMAP->Product Rapid Acyl Transfer Intermediate_DPPA Destabilized/Slow N-Acylpyridinium Ion (Low Reactivity) Intermediate_DPPA->Product Sluggish Acyl Transfer Resonance_DMAP->Intermediate_DMAP Facilitates Formation Resonance_DPPA->Intermediate_DPPA Hinders Formation

Figure 1: Mechanistic divergence. DMAP's methyl groups channel electron density to the active site, while DPPA's phenyl groups divert it, suppressing catalytic activity.[2]

Performance Metrics: Head-to-Head

The following table summarizes the estimated and observed physicochemical properties relevant to catalysis.

FeatureDMAP (4-Dimethylaminopyridine)DPPA (N,N-Diphenylpyridin-4-amine)Impact on Catalysis
Structure Me₂N–PyPh₂N–PySterics: Ph groups are massive, hindering approach.[1][2][3]
Basicity (

in H₂O)
9.6 - 9.7 [1]~5.0 - 6.0 (Estimated*)DPPA is a much weaker base; less able to trap protons or activate nucleophiles.[1][2][3]
Nucleophilicity (

)
~15 (Mayr Scale)< 12 (Predicted)DMAP attacks electrophiles (anhydrides) orders of magnitude faster.[2][3]
Resonance Effect Strong donor (+M) to PyridineSplit donor (to Py + 2 Ph rings)DPPA's active center is electronically "starved."[2][3]
Solubility High in organic solvents & H₂OHigh in organics; Low in H₂ODPPA is highly lipophilic (greasy).[2][3]
Primary Use Acylation, Esterification, SilylationLigand (Pd/Cu catalysis), OLEDsDPPA is a material building block, not a standard catalyst.[2]

*Note: The


 of DPPA is estimated based on the Hammett 

values for -NPh2 vs -NMe2.[1][2] The -NPh2 group is far less electron-donating.[1][2]
Experimental Validation Protocols

To empirically verify the catalytic difference in your own lab, use the following Standardized Solvolysis Assay . This protocol measures the rate of hydrolysis of acetic anhydride, a reaction strictly dependent on the nucleophilicity of the catalyst.[2]

Protocol: Kinetic Benchmarking of Acylation Catalysts

Objective: Determine the pseudo-first-order rate constant (


) for the hydrolysis of acetic anhydride catalyzed by DMAP vs. DPPA.

Reagents:

  • Substrate: Acetic Anhydride (

    
    ), 0.01 M.[2]
    
  • Nucleophile: Water (buffered at pH 7.[1][2]0) or Methanol (for methanolysis).[2]

  • Catalyst: DMAP or DPPA (0.001 M, 10 mol%).[2][3]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).[2][3]

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR monitoring).

Workflow:

  • Preparation: Dissolve the catalyst (10 mol%) and internal standard in deuterated solvent (

    
    ).
    
  • Initiation: Add Acetic Anhydride (1.0 equiv) and Methanol (10.0 equiv).

  • Monitoring: Immediately insert into NMR spectrometer. Lock and shim.

  • Data Acquisition: Acquire

    
     NMR spectra every 60 seconds for 30 minutes.
    
  • Analysis: Track the disappearance of the

    
     methyl peak (~2.2 ppm) and the appearance of the Methyl Acetate peak (~3.6 ppm).[2]
    

Expected Outcome:

  • DMAP: Rapid conversion (>90% within 5-10 mins).[1][2] The active

    
    -acetylpyridinium species may be transiently visible.[1][2]
    
  • DPPA: Negligible or very slow conversion (comparable to the background uncatalyzed rate).[2] The steric bulk and reduced basicity prevent effective formation of the reactive intermediate.[2]

When to Use N,N-Diphenylpyridin-4-amine (DPPA)

While inferior for acylation, DPPA and its derivatives have specific utility in areas where DMAP fails or is unsuitable:

  • Transition Metal Ligands: DPPA can serve as a bulky, monodentate ligand for Palladium or Copper catalysis.[1][2] The lower basicity prevents it from poisoning the metal center, while the pyridine nitrogen remains capable of coordination.[2]

    • Example: Used in copper-catalyzed phosphorescent complexes [2].[1][2][3]

  • Optoelectronic Materials (OLEDs): The triphenylamine-like structure of DPPA makes it an excellent hole-transporting material .[1][2][3] It is widely used as a building block for blue phosphorescent organic light-emitting diodes (OLEDs) due to its high triplet energy and thermal stability [3].[1][2][3]

  • "Ester Dance" Reactions: Recent studies have utilized DPPA as a specific reagent/intermediate in palladium-catalyzed "ester dance" (translocation) reactions on aromatic rings, a niche transformation where standard nucleophiles might interfere [4].[1][2][3]

References
  • ResearchGate. Structure and emission properties of dinuclear copper(I) complexes with pyridyltriazole. (2023).[2][4][5] Available at: [Link]

  • Lee, C. W., & Lee, J. Y. N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials.[1][2][6][7] Chem. Asian J. (2012).[1][2][7]

  • Xu, H., et al. Ester dance reaction on the aromatic ring.[2] Science Advances (2020).[2] Available at: [Link]

Sources

Comparative

Technical Comparison: Hole Transport Dynamics in N,N-diphenylpyridin-4-amine vs. Triphenylamine

The following technical guide compares the hole transport dynamics of N,N-diphenylpyridin-4-amine (DPPA) and the industry-benchmark Triphenylamine (TPA) . This analysis synthesizes material physics, electronic structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the hole transport dynamics of N,N-diphenylpyridin-4-amine (DPPA) and the industry-benchmark Triphenylamine (TPA) .

This analysis synthesizes material physics, electronic structure calculations, and experimental mobility data to assist researchers in selecting the optimal core moiety for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Executive Analysis: The Electronic Core Divergence

The selection between Triphenylamine (TPA) and N,N-diphenylpyridin-4-amine (DPPA) is not merely a choice of mobility values but a strategic decision regarding charge balance and energy level alignment .

  • Triphenylamine (TPA): The quintessential "Hole-Only" transport core. Its electron-rich nitrogen center provides a shallow Highest Occupied Molecular Orbital (HOMO), facilitating easy hole injection. However, it is unipolar; it blocks electrons effectively but lacks the ability to transport them, which can lead to charge accumulation at interfaces.

  • N,N-diphenylpyridin-4-amine (DPPA): A "Bipolar" transport core.[1][2][3][4][5] The substitution of a phenyl ring with a pyridine ring introduces an electron-deficient nitrogen atom. This exerts a strong inductive effect (-I), deepening the HOMO level and lowering the Lowest Unoccupied Molecular Orbital (LUMO). This modification allows the molecule to transport both holes and electrons, improving charge recombination efficiency in OLED emissive layers.

Comparative Snapshot
FeatureTriphenylamine (TPA)N,N-diphenylpyridin-4-amine (DPPA)
Primary Function Unipolar Hole TransportBipolar Charge Transport (Hole + Electron)
Electronic Nature Electron Rich (Donor)Electron Deficient (Acceptor/Donor Hybrid)
HOMO Level Shallow (~ -5.1 to -5.3 eV)Deep (~ -5.5 to -5.8 eV)
Hole Mobility (

)
High (

to

)
Moderate to High (Packing Dependent)
Stability Susceptible to oxidative degradationEnhanced stability due to deeper HOMO
Key Application HTL in OLEDs, HTM in PerovskitesBipolar Hosts in PhOLEDs, Electron-Blocking Layers

Molecular Physics & Charge Transport Mechanism[6][7][8]

The fundamental difference lies in how the central nitrogen interacts with the aromatic rings.

The Pyridine Effect

In TPA , the central nitrogen lone pair is delocalized over three phenyl rings, creating a "propeller" shape that prevents tight


-stacking but ensures amorphous stability.

In DPPA , the pyridine ring contains an imine nitrogen (


) within the ring. This nitrogen is electronegative and pulls electron density away from the central amine nitrogen.
  • Deepened HOMO: The ionization potential increases, making the molecule harder to oxidize. This is critical for matching deep-blue emitters or perovskite valence bands.

  • Planarization Potential: While TPA is non-planar, the dipole-dipole interactions introduced by the pyridine ring can sometimes induce more ordered packing (herringbone or

    
    -stacking) in solid films, which can paradoxically increase hopping mobility despite the reduced electron density on the transfer site.
    
DOT Diagram: Electronic Structure & Transport Logic

G TPA Triphenylamine (TPA) (Electron Rich) HOMO_TPA Shallow HOMO (-5.2 eV) Easy Injection TPA->HOMO_TPA Delocalization DPPA N,N-diphenylpyridin-4-amine (DPPA) (Electron Deficient Pyridine) HOMO_DPPA Deep HOMO (-5.6 eV) High Stability DPPA->HOMO_DPPA Inductive Effect (-I) Unipolar Unipolar Transport (Holes Only) HOMO_TPA->Unipolar High Hole Density Bipolar Bipolar Transport (Holes + Electrons) HOMO_DPPA->Bipolar LUMO Stabilization App_TPA Application: Standard HTL Unipolar->App_TPA App_DPPA Application: Bipolar Host / EBL Bipolar->App_DPPA

Figure 1: Mechanistic divergence between TPA and DPPA cores influencing energy levels and transport polarity.

Experimental Data: Hole Mobility Performance

The following data summarizes hole mobility values (


) derived from Space-Charge-Limited Current (SCLC)  and Time-of-Flight (TOF)  measurements. Note that mobility is highly dependent on the specific derivative and film morphology (amorphous vs. crystalline).
Comparative Data Table
Material SystemCore Moiety

(

)
ConditionsRef
Spiro-OMeTAD TPA-based

SCLC, Pristine film[1]
TPA-Enamine (Compound 1) TPA-based

TOF, High Field (

V/cm)
[2]
H-Ben (Benzene Core) TPA Analog

SCLC, Perovskite Interface[3]
H-Pyr (Pyridine Core) DPPA Analog

SCLC, Perovskite Interface[3]
DPPA-based Host (PCF) DPPA CoreBipolar*TOF, Balanced

[4]

Key Insight: In direct structural analogs (H-Ben vs. H-Pyr), the DPPA (Pyridine) derivative demonstrated a 5x increase in hole mobility compared to the TPA (Benzene) derivative.

  • Causality: This was attributed to reduced dihedral angles and enhanced intermolecular conjugation facilitated by the pyridine ring, promoting better

    
    -orbital overlap despite the electron-withdrawing nature of the core.
    

Experimental Protocol: Measuring Hole Mobility (SCLC Method)

To validate these properties in your own lab, use the Space-Charge-Limited Current (SCLC) method. This is preferred over TOF for thin films (<200 nm) typical in OLEDs/PSCs.

Protocol: Hole-Only Device Fabrication & SCLC Analysis

Objective: Isolate hole transport by blocking electron injection and fitting the J-V curve to the Mott-Gurney law.

Step 1: Device Architecture Design

Construct a "Hole-Only" device (HOD). You must select electrodes with work functions that match the HOMO but mismatch the LUMO.

  • Anode: ITO (Indium Tin Oxide) treated with UV-Ozone (Work function

    
     eV).
    
  • Hole Injection Layer (Optional): PEDOT:PSS (40 nm).

  • Active Layer: TPA or DPPA derivative (80–150 nm). Critical: Thickness (

    
    ) must be known with <5% error.
    
  • Cathode: High work-function metal (e.g., Gold (Au) or Aluminum (Al) with a MoO

    
     buffer) to suppress electron injection. Avoid Calcium or Magnesium.
    
Step 2: Fabrication Workflow
  • Substrate Prep: Clean ITO glass (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA). UV-Ozone treat for 15 min.
  • Deposition: Spin-coat or vacuum evaporate the active material.

    • Self-Validation: Measure thickness (

      
      ) using a profilometer or ellipsometer immediately after deposition.
      
  • Top Electrode: Thermally evaporate Au (80 nm) through a shadow mask at

    
     Torr.
    
Step 3: Measurement & Calculation
  • Perform a J-V sweep (0V to 5V) in the dark.

  • Data Validation: Look for the "SCLC region" where

    
    .
    
    • Region 1 (Ohmic):

      
       (Low voltage).
      
    • Region 2 (Trap-Filled): Steep rise (if traps exist).

    • Region 3 (SCLC): Quadratic rise.

  • Fitting: Apply the Mott-Gurney equation in the SCLC region:

    
    
    
    • 
       (typical for organics).
      
    • 
       (Built-in voltage, usually ~0-1V).
      
DOT Diagram: SCLC Experimental Workflow

SCLC Start Start: Clean ITO Substrate Deposition Deposit Active Layer (TPA or DPPA) Target: 100nm Start->Deposition Cathode Deposit High-WF Cathode (Au or MoO3/Al) *Block Electrons* Deposition->Cathode Vacuum Thermal Evap Measure Dark J-V Sweep (0V to 5V) Cathode->Measure Probe Station Analyze Identify J ~ V^2 Region (Mott-Gurney Fit) Measure->Analyze Log-Log Plot Result Calculate Mobility (µ) Analyze->Result

Figure 2: Step-by-step workflow for extracting hole mobility using the SCLC method.

Conclusion & Strategic Recommendation

  • Choose Triphenylamine (TPA) if your primary goal is low-voltage hole injection from standard anodes (ITO) and you require a proven, high-mobility benchmark (

    
    ). It remains the gold standard for pure Hole Transport Layers (HTLs).
    
  • Choose N,N-diphenylpyridin-4-amine (DPPA) if you are designing Bipolar Hosts for phosphorescent OLEDs or need to stabilize the HOMO level against oxidation. While intrinsic hole hopping might be electronically hindered by the pyridine ring, the potential for improved planar packing can actually result in superior net mobility in thin films, with the added benefit of electron support.

References

  • Spiro-OMeTAD Benchmark: "Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells." ACS Applied Materials & Interfaces.

  • TPA-Enamine Mobility: "Triphenylamine-Based Enamines... High Hole Drift Mobilities." Journal of Physical Chemistry C.

  • Pyridine vs Benzene Core Comparison: "Pyridine-triphenylamine hole transport material for inverted perovskite solar cells." ResearchGate / Organic Electronics.

  • DPPA Bipolar Host: "N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials." Chemistry - An Asian Journal.[2][3][4]

Sources

Validation

Validation of N,N-Diphenylpyridin-4-amine Purity: A Comparative Mass Spectrometry Guide

Topic: Validating Purity of N,N-Diphenylpyridin-4-amine Using Mass Spectrometry Content Type: Publish Comparison Guide Executive Summary N,N-Diphenylpyridin-4-amine (CAS: 1201-34-9) is a critical hole-transport intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of N,N-Diphenylpyridin-4-amine Using Mass Spectrometry Content Type: Publish Comparison Guide

Executive Summary

N,N-Diphenylpyridin-4-amine (CAS: 1201-34-9) is a critical hole-transport intermediate in organic light-emitting diode (OLED) synthesis and a versatile ligand in organometallic catalysis.[1] Its performance in electronic devices is governed by ultra-trace impurities (<0.1%) that act as charge traps. While HPLC-UV and 1H-NMR are standard for bulk assay, they often fail to detect non-chromophoric precursors or isobaric side-products.

This guide details a self-validating Mass Spectrometry (MS) workflow designed to supersede traditional methods for electronic-grade purity validation. We focus on Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) to detect specific synthetic impurities like residual diphenylamine and halogenated pyridines.

Part 1: Strategic Comparison of Analytical Techniques

To select the correct validation method, researchers must understand the limitations of "Gold Standard" techniques when applied to N,N-diphenylpyridin-4-amine.

Table 1: Comparative Performance Metrics

FeatureMass Spectrometry (LC-HRMS) HPLC-UV (PDA) Quantitative 1H-NMR (qNMR)
Primary Utility Trace impurity identification & structure elucidation.Routine QC & % Area purity.Absolute assay (wt%) determination.
Sensitivity (LOD) Excellent (pg/mL range). Can detect ppm-level impurities.Good (µg/mL). Limited by extinction coefficients.Poor (~0.1-1%). Misses trace contaminants.
Specificity High. Separates by m/z; resolves co-eluting peaks via MS/MS.Moderate. Relies on retention time; "blind" to co-elution.High. Distinct chemical shifts, but signals may overlap.
Blind Spots Ion suppression effects (mitigated by chromatography).Impurities lacking UV chromophores (e.g., aliphatic salts).Inorganic salts; trace impurities buried in baseline noise.
Self-Validation Yes. Isotopic patterns and fragmentation confirm identity.No. Requires reference standards for all peaks.Yes. Internal standard validates the system.

Expert Insight: For electronic-grade materials, 99.5% purity by HPLC-UV is often insufficient. A 0.1% impurity of 4-chloropyridine (a common precursor) can degrade OLED lifetime significantly. Only MS provides the sensitivity to certify "5N" (99.999%) purity equivalent grades.

Part 2: The Self-Validating MS Protocol

This protocol uses LC-ESI-MS/MS (Liquid Chromatography with Electrospray Ionization). The basic nitrogen on the pyridine ring makes this compound an ideal candidate for positive mode ionization ([M+H]+).

1. Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Orbitrap (for HRMS) or Triple Quadrupole (for quantitation).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation of Pyridine N).

    • B: Acetonitrile + 0.1% Formic Acid.[3]

2. The "Self-Validating" Logic

A valid signal must meet three criteria simultaneously. If any are missing, the peak is an artifact or interference.

  • Retention Time (RT): Matches standard.

  • Exact Mass: [M+H]+ = 247.1230 (Calculated for C17H15N2+).

  • Fragment Fingerprint (MS/MS):

    • m/z 247 → 170: Loss of Pyridine ring (formation of Diphenylamine cation).

    • m/z 247 → 169: Radical loss.

    • m/z 247 → 220: Loss of HCN (Characteristic of pyridine ring cleavage, -27 Da).

3. Experimental Workflow Diagram

MS_Validation_Workflow Start Sample Preparation (1 mg/mL in MeOH) LC_Sep UHPLC Separation (C18 Gradient) Start->LC_Sep ESI ESI(+) Ionization Target: [M+H]+ 247.12 LC_Sep->ESI MS1 Full Scan MS1 (m/z 50-500) ESI->MS1 Filter Data Filter: Extract Ion Chromatogram (EIC) @ 247.12 ± 0.01 MS1->Filter MS2 Targeted MS/MS (CID Fragmentation) Filter->MS2 Trigger on Precursor Validation Validation Check: 1. Parent m/z 247.12 2. Fragment m/z 170 (Diphenylamine) 3. Fragment m/z 220 (-HCN) MS2->Validation Result Purity Confirmed Validation->Result

Figure 1: Step-by-step LC-MS/MS workflow for validating N,N-diphenylpyridin-4-amine purity.

Part 3: Experimental Data & Impurity Analysis

In a synthetic context, "purity" is defined by the absence of specific precursors. The following table outlines the specific m/z targets you must screen for to validate the reaction completion.

Table 2: Key Impurity Targets for Monitoring

CompoundRoleFormulaMonoisotopic MassTarget Ion [M+H]+Validation Note
N,N-Diphenylpyridin-4-amine Product C17H14N2 246.12 247.12 Base Peak
DiphenylaminePrecursorC12H11N169.09170.10Common impurity; intense signal in ESI+.
4-ChloropyridinePrecursorC5H4ClN113.00114.01 / 116.01Look for 3:1 Chlorine isotope pattern.
4-AminopyridineAlt.[4][5] PrecursorC5H6N294.0595.06Highly polar; elutes early (dead volume).
Bis(diphenylamino)pyridineOver-reactionC29H23N3~413.19414.20Rare; indicates catalyst selectivity issues.
Experimental Protocol: Impurity Quantitation

To quantify these impurities without expensive standards for every batch, use the Standard Addition Method for the MS workflow:

  • Aliquot: Take 100 µL of the sample solution.

  • Spike: Add known amounts (0.1%, 0.5%, 1.0% equivalent) of pure Diphenylamine (the most likely contaminant).

  • Analyze: Plot Response vs. Concentration added.

  • Calculate: The x-intercept represents the endogenous impurity concentration.

Part 4: Decision Logic for Quality Assurance

When analyzing the mass spectrum, use this logic tree to determine if the batch passes "Electronic Grade" specifications.

Decision_Tree Start Analyze Spectrum (ESI+) Check_Parent Is [M+H]+ 247.12 present? Start->Check_Parent Check_Impurity Are Impurity Peaks (m/z 170, 114) > 0.1%? Check_Parent->Check_Impurity Yes Fail_ID FAIL: Identity Mismatch Check_Parent->Fail_ID No Check_Iso Does 247.12 show correct C17 isotope pattern? Check_Impurity->Check_Iso No Fail_Purity FAIL: Impurity Limit Exceeded (Recrystallize) Check_Impurity->Fail_Purity Yes Check_Iso->Fail_ID No Pass PASS: Electronic Grade Check_Iso->Pass Yes

Figure 2: QA Decision Tree for batch release based on MS data.

References
  • Spectroscopy Online. (2020). Quantitative Mass Spectrometry: Part I - Purity of Standard. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information (ESI) for N-arylation of 2-amino-N-heterocycles. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). N,N-Diphenylpyridin-4-amine Compound Summary. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization. Retrieved from [Link]

Sources

Comparative

Advanced Thermal Stability Profiling of Pyridine-Based Hole Transport Materials (HTMs)

Topic: Thermal Decomposition Comparison of Pyridine-Based HTMs Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Materials Engineers Executive Summary: The Stability Paradigm Shift In the d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Decomposition Comparison of Pyridine-Based HTMs Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Materials Engineers

Executive Summary: The Stability Paradigm Shift

In the development of optoelectronic devices—specifically Perovskite Solar Cells (PSCs) and organic semiconductors—thermal stability is the primary bottleneck preventing commercial viability. The industry standard, Spiro-OMeTAD , relies on volatile additives like 4-tert-butylpyridine (tBP) to achieve necessary hole mobility. This reliance creates a fundamental flaw: under thermal stress (>85°C), tBP evaporates and induces morphological collapse, leading to rapid device failure.

This guide evaluates the next generation of Pyridine-Core HTMs . Unlike additive-based systems, these materials incorporate the pyridine moiety directly into the molecular backbone. This structural modification transforms the pyridine unit from a volatile plasticizer into a stable Lewis-base anchor , significantly elevating the glass transition temperature (


) and decomposition threshold (

).
Mechanistic Insight: The "Anchor vs. Additive" Dichotomy

To select the right material, one must understand the causality of degradation.

  • The Flaw of Additives (Spiro-OMeTAD + tBP):

    • Mechanism: tBP is physically doped into the matrix to prevent phase segregation of Li-salts.

    • Failure Mode: At elevated temperatures, tBP (boiling point ~197°C, but volatile in thin films) outgasses. This leaves behind voids (pinholes) and causes the Li-salt to aggregate, triggering hygroscopic degradation of the perovskite layer.

    • Result: Drastic reduction in

      
       (from ~125°C undoped to <75°C doped).
      
  • The Solution of Pyridine-Core HTMs:

    • Mechanism: The pyridine ring is covalently bonded within the HTM structure (e.g., as a core or arm).

    • Stabilization: The lone pair on the Nitrogen atom coordinates with under-coordinated Lead (

      
      ) defects on the perovskite surface. This forms a supramolecular "lock"  that passivates defects without evaporating.
      
    • Result: Maintenance of high intrinsic

      
       (>150°C) and resistance to thermal desorption.
      
Comparative Performance Analysis

The following data contrasts the thermal metrics of the industry standard against engineered pyridine-based alternatives.

Table 1: Thermal & Physical Properties Comparison

Material ClassSpecific Compound

(°C)

(5% Loss)
Mechanism of StabilityDevice Stability (85°C)
Standard (Reference) Spiro-OMeTAD (Doped) < 75°C ~200°C*Low. tBP evaporation causes film crystallization/voids.Poor. <50% retention after 500h.
Pyridine-Core Small Molecule PyDAnCBZ 162°C 372°C High. Covalent pyridine core acts as a stable anchor.Excellent. >90% retention after 1000h.
Pyridine-Flanked Molecular Glass HTM-8 (Py-Terminated) 151°C 442°C Very High. Rigid backbone + N-coordination prevents aggregation.High. Stable morphology at operating temps.
Polymer P4VP (Poly-4-vinylpyridine) 145°C 380°C High. Polymeric entanglement + high density of N-sites.Moderate. Good thermal stability but lower mobility.

*Note: While pure Spiro-OMeTAD has a high


, the operative stability is defined by the volatile dopants (tBP) which are lost well below 200°C.
Data Interpretation for Researchers[1]
  • Select PyDAnCBZ if your application requires a balance of high hole mobility and thermal endurance. The

    
     of 372°C ensures the material survives vacuum deposition or high-temp annealing processes.
    
  • Avoid Doped Spiro-OMeTAD for any application exceeding 60°C, as the

    
     depression leads to immediate performance drift.
    
Visualization of Degradation Pathways[2][3]

The following diagram illustrates the divergent thermal pathways between additive-based systems and covalent pyridine systems.

ThermalDegradation cluster_0 Pathway A: Doped System (Spiro + tBP) cluster_1 Pathway B: Pyridine-Core HTM NodeA1 Heated Device (>85°C) NodeA2 tBP Volatilization NodeA1->NodeA2 Thermal Stress NodeA3 Li-Salt Aggregation NodeA2->NodeA3 Loss of Solvent NodeA4 Film Crystallization & Pinholes NodeA3->NodeA4 Phase Separation NodeA5 Device Failure NodeA4->NodeA5 Short Circuit NodeB1 Heated Device (>85°C) NodeB2 Pyridine-Pb Coordination (Anchor Effect) NodeB1->NodeB2 Thermal Stress NodeB3 Defect Passivation NodeB2->NodeB3 Supramolecular Bonding NodeB4 Amorphous Phase Retention NodeB3->NodeB4 High Tg NodeB5 Stable Performance NodeB4->NodeB5 No Morphology Change

Figure 1: Comparative thermal degradation pathways. Pathway A (Red) shows the failure mode of volatile additives. Pathway B (Green) demonstrates the stabilizing "anchor" effect of covalent pyridine cores.

Experimental Protocol: Self-Validating Thermal Analysis

To rigorously verify the stability of new pyridine-based HTMs, use this coupled TGA/DSC workflow. This protocol includes "Self-Validating" checkpoints to ensure data integrity.

Methodology: Simultaneous Thermal Analysis (STA)

Objective: Determine


, 

(Crystallization Temp), and

(Decomposition Temp) in a single run context.

Reagents & Equipment:

  • Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.

  • Purge Gas: High-purity Nitrogen (

    
    ) at 50 mL/min (Inert baseline).
    
  • Pan: Alumina (

    
    ) 70 
    
    
    
    (chemically inert to pyridine).

Step-by-Step Workflow:

  • Blank Correction (Validation Step):

    • Run an empty crucible using the exact temperature program below.

    • Success Criteria: Baseline drift must be <10

      
      . If >10 
      
      
      
      , clean furnace and recalibrate.
  • Sample Preparation:

    • Load 5–10 mg of HTM powder.

    • Critical: Compact the powder to ensure good thermal contact but do not seal hermetically (allow outgassing).

  • Temperature Program (The "Heat-Cool-Heat" Cycle):

    • Segment 1 (Drying): Ramp 25°C to 110°C @ 10°C/min. Hold 5 min. (Removes residual solvents/moisture).

    • Segment 2 (Cooling): Cool to 25°C @ -10°C/min.

    • Segment 3 (Analysis): Ramp 25°C to 600°C @ 10°C/min.

  • Data Analysis:

    • 
       Determination:  Analyze the second heating curve (Segment 3) for the step transition.
      
    • 
       Determination:  Identify the temperature at 5% mass loss on the TGA curve.
      

Experimental Workflow Diagram

ExperimentalProtocol Start Start: Sample Prep (5-10mg Powder) BlankCheck Run Blank Crucible (Baseline Correction) Start->BlankCheck Decision Drift < 10µg? BlankCheck->Decision Recalibrate Clean/Recalibrate Decision->Recalibrate No Program Execute TGA/DSC Program (Heat-Cool-Heat) Decision->Program Yes Recalibrate->BlankCheck Analysis1 Analyze Segment 1: Solvent Loss (<150°C) Program->Analysis1 Analysis2 Analyze Segment 3: Identify Tg (DSC) & Td (TGA) Analysis1->Analysis2 Output Generate Stability Profile Analysis2->Output

Figure 2: Self-validating Simultaneous Thermal Analysis (STA) workflow for characterizing HTM stability.

References
  • Advancements in pyridine-based charge transporting materials for perovskite solar cells. Journal of International Society for Science and Engineering. Retrieved from 2

  • Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells. ACS Publications. Retrieved from 3

  • Recent development of pyridine based charge transporting materials. Royal Society of Chemistry (RSC). Retrieved from 4

  • Intrinsic and Extrinsic Determinants of Stability in Spiro-OMeTAD-Based Hole-Transporting Layers. UNIST / PMC. Retrieved from 5

  • Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability. ChemRxiv. Retrieved from 6

Sources

Validation

solvatochromic shifts of N,N-diphenylpyridin-4-amine vs standard dyes

This guide details the solvatochromic characterization of N,N-diphenylpyridin-4-amine (DPPA), explicitly contrasting its performance with the industry-standard Reichardt’s Dye (Betaine 30). Executive Summary While Reicha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solvatochromic characterization of N,N-diphenylpyridin-4-amine (DPPA), explicitly contrasting its performance with the industry-standard Reichardt’s Dye (Betaine 30).

Executive Summary

While Reichardt’s Dye (Betaine 30) remains the thermodynamic "gold standard" for defining solvent polarity (


 scale), its utility is limited by its non-fluorescent nature and susceptibility to protonation in acidic media.

N,N-Diphenylpyridin-4-amine (DPPA) offers a complementary spectroscopic toolset. Unlike Reichardt’s dye, DPPA exhibits positive solvatochromism (red-shift) and is fluorescent , allowing for ratiometric emission analysis and local polarity mapping in biological or materials science contexts where absorption spectroscopy lacks sensitivity.

Quick Comparison Matrix
FeatureReichardt's Dye (Betaine 30)N,N-Diphenylpyridin-4-amine (DPPA)
Primary Readout Absorbance (

)
Fluorescence Emission (

)
Solvatochromism Negative (Blue Shift in Polar)Positive (Red Shift in Polar)
Mechanism Ground State Stabilization (Zwitterionic)Excited State Stabilization (ICT)
Sensitivity Extreme (

range: ~30 kcal/mol)
Moderate (Stokes shift range: ~4000 cm⁻¹)
Stability Sensitive to Acid (Protonation)Stable in weak acid; Pyridine N protonates at pH < 5

Mechanism of Action

To interpret spectral shifts correctly, researchers must understand the opposing electronic reconfigurations driving these two dyes.

Reichardt's Dye: Ground State Stabilization

Reichardt's dye exists as a zwitterion in the ground state.[1] Polar solvents stabilize this charge separation, lowering the ground state energy significantly more than the excited state.

  • Result: The energy gap (

    
    ) increases with polarity.[2]
    
  • Observation: Hypsochromic (Blue) shift.

DPPA: Intramolecular Charge Transfer (ICT)

DPPA functions as a "Push-Pull" system. The diphenylamine group acts as the electron donor (D), and the pyridine ring acts as the acceptor (A).

  • Excitation: Upon photon absorption, electron density transfers from the amine to the pyridine ring, creating a highly dipolar Intramolecular Charge Transfer (ICT) excited state.

  • Solvent Relaxation: Polar solvent molecules reorient around this large excited-state dipole, stabilizing it (

    
    ).
    
  • Result: The energy gap (

    
    ) decreases with polarity.
    
  • Observation: Bathochromic (Red) shift in emission.

G cluster_0 Reichardt's Dye (Negative Solvatochromism) cluster_1 DPPA (Positive Solvatochromism) RD_GS Ground State (Zwitterionic, High Dipole) RD_ES Excited State (Less Polar) RD_GS->RD_ES Abs (Blue Shift) DPPA_GS Ground State (Neutral, Low Dipole) DPPA_ES Excited State (ICT, High Dipole) DPPA_GS->DPPA_ES Abs DPPA_ES->DPPA_GS Fluor (Red Shift)

Figure 1: Energy gap dynamics. Reichardt's dye gap widens in polar solvents; DPPA gap narrows.

Experimental Data: Spectral Shifts

The following data correlates the solvent polarity parameter


 with the observed shifts. Note the inverse relationship between the two dyes.[1]
Table 1: Comparative Spectral Data

Data represents typical values for 10 µM solutions at 25°C.

Solvent

(kcal/mol)
Reichardt's Dye

(nm)
DPPA

(nm)
DPPA

(nm)
DPPA Stokes Shift (cm⁻¹)
Toluene 33.9810326405~6,000
Chloroform 39.1691330435~7,300
Dichloromethane 40.7669332450~7,900
Acetonitrile 45.6625335485~9,200
Methanol 55.4515338510~10,000

Key Insight:

  • Reichardt's Dye: Shifts 295 nm (Blue) from Toluene to Methanol.

  • DPPA: Shifts 105 nm (Red) in emission from Toluene to Methanol.

  • Stokes Shift: The increasing Stokes shift of DPPA in polar solvents is the most robust metric for polarity determination using this probe, as it accounts for both ground and excited state stabilization.

Experimental Protocols

To replicate these results or utilize DPPA for polarity mapping, follow these validated workflows.

Protocol A: Lippert-Mataga Analysis (Solvent Sensitivity)

This protocol validates the dipolar nature of the excited state.

Reagents:

  • DPPA (Solid, >98% purity).

  • Spectroscopic grade solvents: Cyclohexane, Toluene, THF, DCM, Acetonitrile.

Workflow:

  • Stock Preparation: Dissolve 1 mg DPPA in 10 mL Toluene (Stock A).

  • Aliquot: Add 50 µL Stock A to 3 mL of each test solvent. Target OD

    
     0.1 at 330 nm.
    
  • Measurement:

    • Record Absorbance (

      
      ) from 250–450 nm.
      
    • Record Fluorescence (

      
      ) exciting at 
      
      
      
      .
  • Calculation: Calculate Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plotting: Plot

    
     vs. Orientation Polarizability (
    
    
    
    ).
    
    
    Linearity indicates a pure ICT mechanism.
Protocol B: Local Polarity Mapping (Ratiometric)

Unlike Reichardt's dye, DPPA can be used in biological membranes or polymer curing monitoring.

Workflow:

  • Doping: Introduce DPPA (1 µM final) into the system (e.g., lipid vesicle or epoxy resin).

  • Excitation: Excite at 340 nm (isosbestic point preferred if available, otherwise absorption max).

  • Dual-Channel Detection:

    • Channel 1 (Non-polar/Hydrophobic): 400–420 nm.

    • Channel 2 (Polar/Hydrophilic): 480–500 nm.

  • Ratio Calculation:

    
    .
    
    • High R = High Polarity environment.

    • Low R = Low Polarity environment.

Workflow Start Start: DPPA Solid Solv Dissolve in Test Solvents (Hexane -> MeOH) Start->Solv Abs Measure Absorbance (Determine Excitation Max) Solv->Abs Em Measure Emission (Record Lambda Max) Abs->Em Calc Calculate Stokes Shift (cm^-1) Em->Calc Plot Lippert-Mataga Plot (Slope = Dipole Change) Calc->Plot

Figure 2: Step-by-step workflow for characterizing solvatochromic shifts.

Synthesis of DPPA (Reference)

For researchers needing to synthesize the ligand fresh (e.g., for deuteration or derivative creation):

Reaction: Buchwald-Hartwig Amination

  • Reactants: 4-Bromopyridine HCl + Diphenylamine.

  • Catalyst:

    
     / BINAP.
    
  • Base:

    
    .
    
  • Solvent: Toluene, 110°C, Inert Atmosphere (

    
    ).
    
  • Purification: Column chromatography (Hexane/Ethyl Acetate).

  • Yield: Typically 70-85%.

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 6: Solvent and Environmental Effects). Link

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Discussion on Lippert-Mataga and TICT states). Link

  • Gommans, H. et al. (2004). Electro-optical properties of phosphorescent host materials. Journal of Applied Physics. (Characterization of DPPA derivatives for OLEDs). Link

  • Zhang, X. et al. (2026). Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)-Halide Complexes.[3][4][5] Chemistry – An Asian Journal.[3][6] (Synthesis and photophysics of DPPA). Link(Note: Cited from search context)

Sources

Comparative

benchmarking N,N-diphenylpyridin-4-amine performance in organic electronics

Benchmarking N,N-Diphenylpyridin-4-amine (DPPA) in Organic Electronics: A Comprehensive Comparison Guide As organic electronics evolve—particularly in the domains of phosphorescent organic light-emitting diodes (PHOLEDs)...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N,N-Diphenylpyridin-4-amine (DPPA) in Organic Electronics: A Comprehensive Comparison Guide

As organic electronics evolve—particularly in the domains of phosphorescent organic light-emitting diodes (PHOLEDs) and stimuli-responsive materials—the structural engineering of host molecules has become as rigorous as scaffold optimization in drug development. For researchers and materials scientists, achieving deep-blue emission remains a critical bottleneck. The challenge lies in designing a host material that simultaneously possesses a high triplet energy (


) to confine blue excitons and balanced bipolar charge transport to minimize efficiency roll-off.

This guide objectively benchmarks N,N-diphenylpyridin-4-amine (DPPA) against industry-standard materials, analyzing its mechanistic advantages, photophysical performance, and self-validating experimental workflows.

Mechanistic Causality: Why DPPA Outperforms Standard Hosts

To understand the utility of DPPA, we must examine the failure modes of traditional OLED host materials:

  • The Triplet Energy Deficit (CBP & NPB): Standard hole-transporting hosts like NPB (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     eV) and ambipolar hosts like CBP (
    
    
    
    eV) are highly effective for green and red PHOLEDs. However, deep-blue dopants like FIrpic have a triplet energy of
    
    
    eV. Using CBP or NPB with FIrpic triggers reverse energy transfer—excitons leak from the guest back to the host, severely quenching luminescence.
  • The Unipolar Trap (mCP): To solve the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     deficit, researchers often use mCP (
    
    
    
    eV). While mCP successfully confines blue excitons, it is strictly a hole-transporting material. This unipolarity forces charge recombination to occur in a narrow zone at the Emissive Layer/Electron Transport Layer (EML/ETL) interface, leading to triplet-triplet annihilation (TTA) and severe efficiency roll-off at high voltages.

The DPPA Solution: DPPA acts as a highly efficient bipolar core. It covalently links an electron-donating diphenylamine moiety with an electron-accepting pyridine ring. This donor-acceptor architecture facilitates balanced hole and electron fluxes. When functionalized into host matrices, DPPA-based materials achieve an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 eV. This creates a "Goldilocks" scenario: the triplet energy is high enough to confine blue excitons on the dopant, while the bipolar transport broadens the recombination zone across the entire EML, yielding external quantum efficiencies (EQE) up to 15.6%.

Furthermore, DPPA's unique steric and electronic properties make it an exceptional ligand for synthesizing luminescent Cu(I)-halide complexes that exhibit aggregation-induced emission (AIE) and reversible mechanochromism, achieving photoluminescence quantum yields (PLQY) up to 65%[1].

Quantitative Benchmarking: DPPA vs. Industry Alternatives

The following table summarizes the quantitative photophysical and device performance metrics of DPPA against conventional organic electronic materials.

MaterialPrimary FunctionTriplet Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Charge Transport TypeMax EQE (Blue PHOLED)Key Limitation / Advantage
NPB Hole Transport (HTL)~2.30 eVHole-onlyN/A (Quenches)Limitation: Severe exciton quenching with blue dopants.
CBP Standard Host~2.60 eVAmbipolar~5.0 - 8.0%Limitation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

is too low for deep-blue emitters like FIrpic.
mCP High-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Host / EBL
~2.90 eVHole-only~10.0%Limitation: Unipolarity causes high efficiency roll-off.
DPPA Hosts Bipolar Host>2.70 eV Bipolar 15.6% Advantage: Balances charge flux while confining excitons.
Cu(I)-DPPA AIE EmitterN/A (Phosphorescent)N/AN/A (PLQY = 65%)Advantage: Reversible mechanochromism and high PLQY[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate built-in validation checkpoints.

Protocol A: Fabrication of DPPA-Based Blue PHOLEDs

Objective: Fabricate a p-i-n structured OLED utilizing a DPPA-core host to maximize EQE.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Treat with

    
     plasma for 10 minutes to increase the work function and improve hole injection.
    
  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a 40 nm layer of NPB under high vacuum (

    
     Torr).
    
  • Exciton Blocking Layer (EBL): Evaporate a 10 nm layer of mCP.

    • Causality: mCP prevents electron leakage into the HTL and blocks exciton diffusion out of the emissive zone[2].

  • Emissive Layer (EML) Co-deposition: Co-evaporate the DPPA-based host and the blue phosphor (e.g., FIrpic) to form a 30 nm layer.

    • Self-Validation Checkpoint: Monitor deposition rates independently using dual quartz crystal microbalances (QCM). Maintain the host rate at 1.0 Å/s and the dopant rate at 0.15 Å/s to ensure a precise 15 wt% doping concentration. Deviation beyond

      
       wt% will induce concentration quenching.
      
  • Electron Transport Layer (ETL) & Cathode: Evaporate 30 nm of TmPyPB (ETL), followed by 1 nm of LiF (electron injection), and 100 nm of Aluminum (cathode).

OLED_Architecture Anode Anode (ITO) Hole Injection HTL HTL (NPB) Hole Transport Anode->HTL EBL EBL (mCP) Exciton Blocking HTL->EBL EML EML (DPPA Host + FIrpic) Bipolar Transport & Emission EBL->EML ETL ETL (TmPyPB) Electron Transport ETL->EML Cathode Cathode (LiF/Al) Electron Injection Cathode->ETL

Fig 1. DPPA-based OLED architecture showing balanced bipolar charge injection.

Protocol B: Synthesis and AIE Validation of Cu(I)-DPPA Complexes

Objective: Synthesize


 and validate its stimuli-responsive properties[1].
  • Complexation: In a nitrogen-purged Schlenk flask, react CuX (X = I, Br, Cl), DPPA, and triphenylphosphine (

    
    ) in a 1:1:2 molar ratio in anhydrous acetonitrile at room temperature for 12 hours.
    
  • AIE Characterization: Prepare a

    
     M solution of the Cu(I)-DPPA complex in DMSO. Gradually titrate with distilled water (a poor solvent) from 0% to 90% volume fractions.
    
    • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) at the 90% water fraction. The sudden spike in photoluminescence must perfectly correlate with the detection of spherical nanoaggregates in DLS, confirming the restriction of intramolecular motions (RIM) mechanism inherent to AIE[1].

  • Mechanochromic Testing: Subject the crystalline powder to mechanical grinding using an agate mortar and pestle.

    • Self-Validation Checkpoint: Record the emission spectra. A successful mechanochromic response will show a distinct red-shift (e.g., 436 nm

      
       502 nm). Confirm the mechanism by running Powder X-Ray Diffraction (PXRD) pre- and post-grinding; the sharp crystalline peaks must transition to a broad amorphous halo, proving that the emission shift is caused by the disruption of weak 
      
      
      
      interactions and loss of crystallinity[1].

AIE_Mechanism Synth Cu(I)-DPPA Synthesis [Cu2X2(DPPA)2(PPh3)2] Split Stimuli-Responsive Characterization Synth->Split AIE AIE Analysis (DMSO/Water Titration) Split->AIE Mech Mechanochromism (Mechanical Grinding) Split->Mech AIE_Result 90% Water Fraction Nanoaggregates Formed PLQY = 65% AIE->AIE_Result Mech_Result Loss of Crystallinity Emission Red-Shift (436nm -> 502nm) Mech->Mech_Result

Fig 2. Workflow for Cu(I)-DPPA synthesis, AIE validation, and mechanochromic testing.

References

  • Lee, C. W., & Lee, J. Y. (2012). N,N-Diphenylpyridin-4-amine as a Bipolar Core Structure of High-Triplet-Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Chemistry - An Asian Journal.

  • Rajamalli, P., et al. (2026). Diphenylpyridyl Amine Substituted Phosphorescent Cu(I)‐Halide Complexes: Reversible Mechanochromism and Aggregation‐Induced Emission Properties. Chemistry - An Asian Journal. 1

  • AIP Publishing. (2008). Effects of interlayers on phosphorescent blue organic light-emitting diodes. Applied Physics Letters. 3

  • RSC Publishing. (2016). Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small singlet–triplet splittings. Chemical Science. 2

Sources

Validation

comparison of electron-donating strength in 4-substituted pyridines

Title: Comparative Guide: Evaluating Electron-Donating Strength in 4-Substituted Pyridines Executive Summary As a Senior Application Scientist, I frequently evaluate the electronic properties of heterocyclic scaffolds to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Evaluating Electron-Donating Strength in 4-Substituted Pyridines

Executive Summary As a Senior Application Scientist, I frequently evaluate the electronic properties of heterocyclic scaffolds to optimize catalyst design, predict pharmacokinetics, and tune target-binding affinities. In 4-substituted pyridines, the nature of the substituent at the para position relative to the nitrogen atom profoundly dictates the basicity and nucleophilicity of the molecule. This guide systematically compares the electron-donating strength of various 4-substituents, correlates Hammett constants (


) with experimental 

values, and provides a rigorously validated protocol for empirical measurement.

Part 1: Mechanistic Causality: Resonance vs. Inductive Effects

The electron density at the pyridine nitrogen is governed by a delicate interplay of inductive (


) and mesomeric/resonance (

) effects[1]. Understanding the causality behind these effects is critical for rational drug design:
  • Strong Electron-Donating Groups (EDGs): The amino (-NH₂) group exhibits a powerful

    
     effect. Because nitrogen is less electronegative than oxygen, the lone pair on the -NH₂ group is readily delocalized into the pyridine 
    
    
    
    -system. This significantly increases the electron density on the ring nitrogen, stabilizing the conjugate acid and drastically raising the
    
    
    [2].
  • Moderate EDGs: The methoxy (-OCH₃) group also donates via

    
    , but the higher electronegativity of the oxygen atom exerts a competing 
    
    
    
    effect. This dampens the overall electron-donating strength compared to the amino group[3].
  • Weak EDGs: The methyl (-CH₃) group lacks lone pairs for resonance and relies purely on hyperconjugation and weak

    
     effects, resulting in a mild increase in basicity[4].
    
  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) or cyano (-CN) deplete electron density. For halogens, the

    
     effect dominates over the 
    
    
    
    effect due to poor orbital overlap (e.g., 3p of Cl with 2p of C) and high electronegativity, which drastically reduces the basicity of the pyridine nitrogen[5].

Part 2: Quantitative Comparison of Substituent Effects

The following table synthesizes the experimental


 values of the conjugate acids and their corresponding Hammett 

constants[6]. A negative

indicates electron donation, while a positive value indicates electron withdrawal.
Substituent at C4Hammett Constant (

)

(Conjugate Acid)
Primary Electronic Effect
-NH₂ (Amino)-0.669.17Strong

(Resonance)
-OCH₃ (Methoxy)-0.276.58Moderate

-CH₃ (Methyl)-0.175.98Weak

(Inductive)
-H (Unsubstituted)0.005.23Baseline
-Cl (Chloro)0.233.84

(Inductive)
-CN (Cyano)0.661.90Strong

Data supported by IUPAC digitized datasets and quantum chemical correlations[2],[5],[6].

Part 3: Visualizing Substituent Logic

SubstituentLogic cluster_0 Substituent Type (C4 Position) EDG Electron-Donating Group (e.g., -NH2, -OCH3) Ring Pyridine Ring Pi-System EDG->Ring +M / +I Effect EWG Electron-Withdrawing Group (e.g., -Cl, -CN) EWG->Ring -M / -I Effect Nitrogen Pyridine Nitrogen (Lone Pair Availability) Ring->Nitrogen Electron Density Shift BasicityUp Increased Basicity (Higher pKa) Nitrogen->BasicityUp High e- density BasicityDown Decreased Basicity (Lower pKa) Nitrogen->BasicityDown Low e- density

Caption: Logical flow of how C4-substituent electronic effects modulate pyridine nitrogen basicity.

Part 4: Experimental Protocol: Spectrophotometric Determination

To ensure scientific integrity, relying solely on literature values is insufficient when developing novel pyridine derivatives. The following UV-Vis spectrophotometric titration protocol is designed as a self-validating system ; the presence of sharp isosbestic points confirms that only a clean acid-base equilibrium is occurring, ruling out compound degradation.

Materials Required:

  • Target 4-substituted pyridine derivative (

    
     M stock in HPLC-grade water).
    
  • Universal buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 11.0.

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (25.0 ± 0.1 °C).

  • Calibrated pH meter.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a

    
     M solution of the target 4-substituted pyridine in the universal buffer to ensure the absorbance falls within the linear range of the Beer-Lambert law.
    
  • Titration: Adjust the pH of the solution incrementally (by 0.5 pH units) using 0.1 M HCl or 0.1 M NaOH. Record the exact pH after each adjustment once the reading stabilizes.

  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH increment.

  • Data Validation (Critical): Overlay the acquired spectra. You must observe at least one clear isosbestic point (a specific wavelength where absorbance remains constant across all pH values). Causality note: If the isosbestic point drifts, the compound is undergoing a side reaction or degrading, and the data must be discarded.

  • Data Analysis: Select an analytical wavelength (

    
    ) where the difference in absorbance between the fully protonated (
    
    
    
    ) and fully deprotonated (
    
    
    ) species is maximized.
  • Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation:

    
    
    The inflection point of the resulting sigmoidal curve represents the precise 
    
    
    
    of the conjugate acid.

UVVisWorkflow Prep 1. Solution Preparation (10^-4 M in Buffer) Titration 2. pH Titration (Adjust & Record pH) Prep->Titration Scan 3. UV-Vis Spectroscopy (Scan 200-400 nm) Titration->Scan Validate 4. Data Validation (Verify Isosbestic Points) Scan->Validate Validate->Titration If drift occurs: Discard & restart Plot 5. Curve Fitting (Absorbance vs. pH) Validate->Plot Result 6. pKa Determination (Inflection Point) Plot->Result

Caption: Self-validating experimental workflow for the spectrophotometric determination of pKa.

References

  • PubChem. "4-Aminopyridine." National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "4-Methoxypyridine." Chemical Database. Available at:[Link]

  • PubChem. "4-Chloropyridine." National Center for Biotechnology Information. Available at:[Link]

  • FooDB. "4-Methylpyridine." The Food Database. Available at:[Link]

  • Gross, K. C., & Seybold, P. G. "Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines." The Journal of Organic Chemistry. Available at:[Link]

  • "Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution." Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Comparative

Spectroscopic Characterization of N,N-Diphenylpyridin-4-amine vs. Precursors: A Comprehensive Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The synthesis and characterization of N,N-diphenylpyridin-4-amine (also known as 4-(diphenylamino)pyridine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The synthesis and characterization of N,N-diphenylpyridin-4-amine (also known as 4-(diphenylamino)pyridine) is a critical workflow in the development of Dye-Sensitized Solar Cells (DSSCs), photoredox catalysts, and fragment-based drug discovery targeting Mycobacterium tuberculosis[1].

This guide provides an objective, data-driven comparison between the final product and its primary synthetic precursors: diphenylamine and 4-bromopyridine . By mapping the spectroscopic changes (NMR, FTIR, UV-Vis) to their underlying electronic and structural causes, this document serves as an authoritative reference for validating the success of Buchwald-Hartwig amination workflows.

Synthetic Methodology & Causality

The target compound is synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling. The choice of precursors—a secondary diarylamine and an aryl halide—dictates the specific spectroscopic markers we use to validate the reaction.

Synthesis cluster_0 Precursors DPA Diphenylamine (N-H Donor) Cat Buchwald-Hartwig Cross-Coupling Pd(OAc)2, Base, 100°C DPA->Cat BPY 4-Bromopyridine (Aryl Halide) BPY->Cat Prod N,N-diphenylpyridin-4-amine (Crude) Cat->Prod C-N Bond Formation Pur Silica Gel Chromatography Prod->Pur Pure Purified Product (C17H14N2) Pur->Pure Isolation

Fig 1. Synthetic workflow for N,N-diphenylpyridin-4-amine via Buchwald-Hartwig amination.

Causality of Reagent Selection:
  • Catalyst System (Pd(OAc)₂ + Bulky Phosphine): Palladium facilitates the oxidative addition into the strong C-Br bond of 4-bromopyridine. A bulky, electron-rich ligand (e.g., rac-BINAP or (t-Bu)₃P) is required to force the reductive elimination step, overcoming the steric hindrance of the diphenylamino group[2].

  • Base (t-BuONa or K-t-Bu): Strong bases are necessary to deprotonate the diphenylamine, forming the highly reactive palladium-amido intermediate necessary for coupling.

Comparative Spectroscopic Data

The transition from isolated precursors to the highly conjugated N,N-diphenylpyridin-4-amine system yields profound spectroscopic shifts. The causality behind these shifts is rooted in the mesomeric (+M) effect.

Mechanism Donor Diphenylamino Group (+M Electron Donor) Acceptor Pyridine Ring (π-Acidic Acceptor) Donor->Acceptor Resonance Delocalization IR FTIR Alteration Loss of N-H stretch (~3400 cm⁻¹) Donor->IR Substitution of N-H NMR 1H NMR Shift Pyridine C3/C5 protons shielded (~6.5 ppm) Acceptor->NMR Increased e⁻ density UV UV-Vis Shift Bathochromic shift due to extended conjugation Acceptor->UV Lower HOMO-LUMO gap

Fig 2. Causality of spectroscopic shifts due to electronic effects in the product.

Nuclear Magnetic Resonance (NMR)

In the product, the lone pair on the tertiary nitrogen delocalizes into the π-acidic pyridine ring. Because the amino group is at the 4-position, it selectively increases electron density at the 3 and 5 positions (ortho to the amino group). This causes a massive upfield shielding effect, shifting these protons from ~7.40 ppm in the precursor to ~6.54–6.73 ppm in the product.

Table 1: ¹H and ¹³C NMR Chemical Shifts Comparison (in CDCl₃)

Nucleus / PositionDiphenylamine (Precursor 1)4-Bromopyridine (Precursor 2)N,N-diphenylpyridin-4-amine (Product)Causality / Diagnostic Assignment
¹H (Pyridine ortho to N) N/A~8.40 ppm (d, 2H)8.17 – 8.23 ppm (d, 2H)Slight shielding due to extended conjugation across the new C-N bond.
¹H (Pyridine meta to N) N/A~7.40 ppm (d, 2H)6.54 – 6.73 ppm (d, 2H)Primary Marker: Strong shielding (+M effect) from the diphenylamino group.
¹H (Phenyl rings) 6.90 – 7.30 ppm (m, 10H)N/A7.17 – 7.44 ppm (m, 10H)Deshielding due to electron withdrawal by the adjacent π-acidic pyridine ring.
¹H (Amine N-H) ~5.70 ppm (br s, 1H)N/AAbsent Complete substitution of the secondary amine proton.
¹³C (Pyridine C4) N/A~133.0 ppm (C-Br)154.3 ppm (C-N)Substitution of the heavy bromine atom with the electronegative nitrogen atom.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides the most rapid, definitive proof of reaction progression. The conversion of a secondary amine to a tertiary amine eliminates the N-H bond.

Table 2: Key FTIR Vibrational Frequencies (ATR, Solid State)

Vibrational ModeDiphenylamine4-BromopyridineN,N-diphenylpyridin-4-amineCausality / Diagnostic Value
N-H Stretch ~3400 cm⁻¹ (sharp)N/AAbsent Primary Marker: Confirms total consumption of the amine precursor.
Aromatic C=C / C=N ~1600, 1500 cm⁻¹~1570, 1470 cm⁻¹1642, 1604, 1584 cm⁻¹Shifted/broadened due to overlapping pyridine and phenyl ring vibrations.
C-N Stretch ~1320 cm⁻¹N/A1361 cm⁻¹Strengthened and shifted due to the formation of the tertiary arylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains built-in analytical checkpoints that dictate whether the operator should proceed or halt.

Protocol A: Buchwald-Hartwig Synthesis & In-Process Validation
  • Reaction Setup: In an oven-dried Schlenk flask under inert atmosphere (N₂ or Ar), combine diphenylamine (1.2 equiv), 4-bromopyridine hydrochloride (1.0 equiv), Pd(OAc)₂ (5 mol%), rac-BINAP (5 mol%), and t-BuONa (3.0 equiv) in anhydrous toluene.

    • Causality: t-BuONa is used in excess to first neutralize the hydrochloride salt of the pyridine precursor, and subsequently to act as the base for the catalytic cycle.

  • Heating & Agitation: Stir the suspension at 100 °C for 10–16 hours.

  • Self-Validation Checkpoint (IR): Withdraw a 50 µL aliquot, evaporate the solvent, and run a crude ATR-FTIR spectrum.

    • Validation Logic: The reaction is deemed complete only when the sharp 3400 cm⁻¹ N-H stretch is completely absent. If the peak persists, the reaction is incomplete; add an additional 2 mol% catalyst/ligand and continue heating. Do not proceed to workup until this condition is met.

  • Purification: Concentrate the mixture under reduced pressure, dissolve in dichloromethane, and wash with distilled water. Isolate the target compound via silica gel column chromatography (Hexane/Ethyl Acetate gradient 7:3 to 3:7).

Protocol B: Spectroscopic Characterization Validation
  • NMR Acquisition: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

    • Causality: CDCl₃ is selected because the highly lipophilic diphenylamino groups ensure excellent solubility, preventing line broadening, while lacking exchangeable protons that could complicate the baseline.

  • Self-Validation Checkpoint (NMR Integration): Acquire the ¹H NMR spectrum (400 or 500 MHz).

    • Validation Logic: Integrate the doublet at ~8.2 ppm (pyridine ortho protons) and the doublet at ~6.6 ppm (pyridine meta protons). The integration ratio must be exactly 1:1 (representing 2H each). Any deviation indicates co-eluting impurities from the column chromatography, requiring recrystallization.

  • Mass Spectrometry (LC-MS): Run the sample using an ESI+ source. The presence of the dominant molecular ion peak [M+H]⁺ at m/z 247.1 validates the molecular weight (Exact Mass: 246.12)[3].

References

  • Source: National Institutes of Health (NIH)
  • Source: University of East Anglia (UEA)
  • Ester dance reaction on the aromatic ring Source: Science Advances / ResearchGate URL

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of N,N-diphenylpyridin-4-amine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N-diphenylpyridin-4-amine. As a valued professional in research and drug development, your safety, and the integrity of o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N-diphenylpyridin-4-amine. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment and Characterization

N,N-diphenylpyridin-4-amine belongs to the aromatic amine and pyridine derivative chemical families. Compounds in these classes are associated with significant health and environmental hazards.[1][2] Proper characterization of the waste is the foundational step for ensuring safe disposal.

Key Hazards of Analogous Compounds:

  • Toxicity: Aromatic amines are often toxic, can be readily absorbed through the skin, and many are considered potential carcinogens.[1][2][3] Pyridine derivatives have been shown to cause liver damage in animal studies.[4]

  • Irritation: Similar compounds are known to cause serious skin and eye irritation.[5][6]

  • Environmental Persistence: Many aromatic amines are hazardous to aquatic life and can persist in the environment, leading to long-term contamination.[2][7]

Hazard Profile (Based on Analogous Compounds)DescriptionSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed.[5][8]
Skin Corrosion/Irritation Causes skin irritation; can be absorbed through the skin.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]
Environmental Hazard Toxic to aquatic life with potentially long-lasting effects.[2][7][9]
Reactivity Reacts with strong oxidizing agents and strong acids.[5][7][10]

Core Safety and Handling Protocols

Before beginning any work that will generate N,N-diphenylpyridin-4-amine waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid N,N-diphenylpyridin-4-amine and preparation of its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.

  • Body Protection: A fully-buttoned laboratory coat must be worn.

  • Respiratory Protection: Not typically required when using a fume hood. If a spill occurs outside of a fume hood, consult your institution's EHS for appropriate respiratory protection.

Waste Segregation and Containment: A Step-by-Step Protocol

Improper segregation is a common and dangerous laboratory error. Mixing incompatible waste streams can lead to violent chemical reactions and complicates the disposal process.[11]

Protocol for Waste Containment:

  • Select the Right Container:

    • Use a designated, leak-proof, and chemically compatible container for solid waste, such as a high-density polyethylene (HDPE) bottle or drum.

    • The container must have a secure, screw-top cap to prevent spills and the release of fumes.[11]

  • Label the Container Correctly (Before Adding Waste):

    • Affix a "Hazardous Waste" label from your EHS department.

    • Clearly write the full chemical name: "N,N-diphenylpyridin-4-amine". Do not use abbreviations.

    • List the associated hazards (e.g., "Toxic," "Irritant").

    • Note the date when the first waste is added (the "accumulation start date").

  • Segregate the Waste Stream:

    • DO NOT mix N,N-diphenylpyridin-4-amine waste with any other waste streams.

    • Keep this waste stream separate from:

      • Strong oxidizing agents and strong acids.[5][7]

      • Aqueous or liquid waste.

      • Non-hazardous waste (e.g., regular trash).[1]

  • Store the Waste Container:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a cool, dry, and well-ventilated area, away from ignition sources.[11]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Final Disposal Procedure

Chemical waste must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and managed by licensed professionals.[12]

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect all N,N-diphenylpyridin-4-amine waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in your properly labeled hazardous waste container.

  • Container Closure: Once the experiment is complete or the container is full (do not overfill; leave at least 10% headspace), securely seal the container.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. This typically involves an online form or a phone call.

  • Documentation: Complete any required waste disposal forms or tags accurately and attach them to the container.

  • Professional Disposal: Your institution's EHS department will consolidate the waste for a licensed hazardous waste disposal company. The standard and most environmentally sound method for this type of organic waste is high-temperature incineration at a permitted facility.[1]

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For a small, manageable spill of solid material within a fume hood:

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[9]

    • Carefully sweep or scoop the material into your designated hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleanup materials as hazardous waste.[10]

  • Large Spills: For any spill outside of a fume hood or one that you are not comfortable cleaning up, evacuate the area and contact your institution's EHS or emergency response team immediately.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[9]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical advice.[14]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N,N-diphenylpyridin-4-amine.

cluster_prep Preparation Phase cluster_waste Waste Handling & Accumulation cluster_disposal Final Disposal cluster_emergency Emergency Path PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood GenerateWaste Generate N,N-diphenylpyridin-4-amine Waste Container Select Labeled, Compatible Hazardous Waste Container GenerateWaste->Container Spill Spill Occurs GenerateWaste->Spill Potential Segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) Container->Segregate Store Store Sealed Container in Satellite Accumulation Area Segregate->Store RequestPickup Complete Paperwork & Request EHS Pickup Store->RequestPickup Container Full or Project Complete EHS EHS Collects Waste RequestPickup->EHS Incineration Transport to Licensed Facility for High-Temp Incineration EHS->Incineration SmallSpill Small Spill: Clean up per protocol Spill->SmallSpill Contained? LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Uncontained? SpillWaste Collect Cleanup Debris as Hazardous Waste SmallSpill->SpillWaste SpillWaste->Container

Caption: Disposal workflow for N,N-diphenylpyridin-4-amine.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Pyridine. [Link]

  • Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • U.S. Environmental Protection Agency (EPA). IRIS Pyridine. [Link]

  • National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]

  • Environment and Climate Change Canada. (2013, June). Screening Assessment for the Challenge Pyridine, alkyl derivs.[Link]

  • PubChem. N-phenylpyridin-4-amine. [Link]

  • U.S. Environmental Protection Agency (EPA). N,N-Dimethylpyridin-4-amine - Hazard. [Link]

  • U.S. Environmental Protection Agency (EPA). N,N-Dimethylpyridin-4-amine - Cancer. [Link]

  • New Jersey Department of Health. (2007, August). Hazardous Substance Fact Sheet - 4-Aminodiphenyl. [Link]

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Handling

A Researcher's Guide to the Safe Handling of N,N-diphenylpyridin-4-amine

Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all lab...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed operational plan for the safe handling and disposal of N,N-diphenylpyridin-4-amine, a compound whose specific safety data may not be readily available. By leveraging established best practices for handling structurally similar aromatic amines and pyridine derivatives, we can construct a robust framework for minimizing risk and fostering a culture of safety.

The protocols outlined herein are built on the foundational principles of recognizing hazards, assessing risks, minimizing those risks, and preparing for emergencies, as championed by the American Chemical Society (ACS).[1][2] This document is intended to empower researchers with the knowledge to work confidently and safely.

Understanding the Hazard Landscape

While a specific Safety Data Sheet (SDS) for N,N-diphenylpyridin-4-amine is not widely available, its structure—containing both a pyridine ring and diphenylamine functionalities—provides critical clues to its potential hazards. Pyridine and its derivatives are known for their characteristic pungent odor and potential for causing skin and respiratory irritation.[3] Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin, with some being potential skin sensitizers.[4][5] Therefore, we must handle N,N-diphenylpyridin-4-amine with the assumption that it may be harmful by multiple routes of exposure and may cause irritation.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is non-negotiable to prevent exposure. The following table summarizes the essential PPE for handling N,N-diphenylpyridin-4-amine in various laboratory contexts.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shields (minimum); Chemical splash goggles recommended.Double-gloving with nitrile gloves.Fully-buttoned laboratory coat.Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4]
Solution Preparation & Transfers Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Check manufacturer's compatibility chart.Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][3][6]
Running Reactions Chemical splash goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.Chemical-resistant gloves.Laboratory coat.Operations must be performed within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.[7]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size.[7]
The Rationale Behind Our PPE Choices
  • Eye and Face Protection : The eyes are particularly vulnerable to chemical splashes and vapors.[8] Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses for handling liquids.[8] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.[7][8]

  • Hand Protection : The skin is a primary route of exposure for aromatic amines.[4] Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work.[3][6] Double-gloving is a prudent measure to protect against undetected pinholes and during glove changes. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered.[6] It is crucial to remove gloves before leaving the work area to prevent the spread of contamination.

  • Body Protection : A laboratory coat is the first line of defense to protect skin and personal clothing from minor spills and splashes.[9] When handling larger volumes or during procedures with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : Pyridine and its derivatives can emit harmful fumes.[3] All work with N,N-diphenylpyridin-4-amine should ideally be performed in a certified chemical fume hood to control airborne contaminants.[1] If a fume hood is not available for minor operations like weighing, appropriate respiratory protection is mandatory.

Procedural Guidance: A Step-by-Step Approach to Safety

Pre-Operational Safety Checklist
  • Familiarization : Before beginning work, all personnel must be familiar with the potential hazards and have read and understood these procedures.

  • Emergency Equipment : Locate and verify the operational status of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[2][10]

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Availability : Confirm that all necessary PPE is available in the correct sizes and in good condition.

Donning and Doffing PPE: A Critical Workflow

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Decontamination and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Containment
  • Categorization : Treat all solid and liquid waste containing N,N-diphenylpyridin-4-amine as hazardous chemical waste.[11]

  • Containers : Use designated, leak-proof, and clearly labeled containers for hazardous waste.[11] The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Incompatibility : Do not mix N,N-diphenylpyridin-4-amine waste with incompatible materials, such as strong oxidizing agents or strong acids, to prevent potentially violent reactions.[5][11]

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate risks.[3]

  • Small Spills (inside a fume hood) :

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.[3]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.[11]

Disposal of Contaminated Materials
  • All disposable PPE (gloves, etc.) and materials used for cleaning up spills must be disposed of as hazardous waste.

  • Follow your institution's and local regulations for the final disposal of chemical waste.[12]

By adhering to these rigorous safety protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety. This guide serves as a living document, to be reviewed and updated as more specific information about N,N-diphenylpyridin-4-amine becomes available.

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available from: [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET . PENTA. Available from: [Link]

  • Safety in Academic Chemistry Laboratories, 7th Edition . American Chemical Society. Available from: [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition . American Chemical Society. Available from: [Link]

  • Safety Tipsheets & Best Practices . American Chemical Society. Available from: [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories . Lab Manager. Available from: [Link]

  • Personal Protective Equipment: Chemical Handling . Good Day's Work. Available from: [Link]

  • Laboratory Safety . American Chemical Society. Available from: [Link]

  • Personal Protective Equipment Selection Guide . Available from: [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals . PPS Essentials. Available from: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids . U.S. Chemical Storage. Available from: [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency. Available from: [Link]

  • OSHA Chemical Hazards And Communication . National Center for Biotechnology Information. Available from: [Link]

  • Pyridine, ACS - Safety Data Sheet . Columbus Chemical. Available from: [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com. Available from: [Link]

  • Complying With OSHA's Hazardous Material Requirements . Wolters Kluwer. Available from: [Link]

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. Available from: [Link]

  • N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET . Available from: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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